Erythromycin Stearate
Description
Structure
2D Structure
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;octadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13.C18H36O2/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-17H2,1H3,(H,19,20)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVZHCFFUATPRK-YZPBMOCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO13.C18H36O2, C55H103NO15 | |
| Record name | ERYTHROMYCIN STEARATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20348 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1018.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Erythromycin stearate appears as fluffy colorless powder or fine white powder. (NTP, 1992) | |
| Record name | ERYTHROMYCIN STEARATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20348 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), SOL IN ALC, ETHER; PRACTICALLY INSOL IN WATER, SOL IN METHANOL, CHLOROFORM | |
| Record name | ERYTHROMYCIN STEARATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20348 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ERYTHROMYCIN STEARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4178 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS, WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER | |
CAS No. |
643-22-1 | |
| Record name | ERYTHROMYCIN STEARATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20348 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Erythromycin stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythromycin stearate [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERYTHROMYCIN STEARATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Erythromycin stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERYTHROMYCIN STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXW024X05M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ERYTHROMYCIN STEARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4178 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
212 to 219 °F (NTP, 1992) | |
| Record name | ERYTHROMYCIN STEARATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20348 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide on the Binding Kinetics of Erythromycin Stearate to Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding kinetics of erythromycin to bacterial ribosomes. Erythromycin, a macrolide antibiotic, effectively inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Understanding the precise kinetics of this interaction is paramount for the development of novel antibiotics and for combating the growing threat of antibiotic resistance. This document details the mechanism of action, summarizes key quantitative kinetic data, outlines common experimental protocols, and provides visual representations of the relevant pathways and workflows.
Mechanism of Action
Erythromycin exerts its bacteriostatic effect by binding to the 23S ribosomal RNA (rRNA) of the large 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET)[1][2][3][4][5][6][7][8]. This binding site is located near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation[7]. The binding of erythromycin physically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis[1][4][5][6][9]. The interaction is primarily with nucleotide bases A2058 and A2059 in domain V of the 23S rRNA[7][9][10]. While erythromycin itself is generally considered bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria outright, some of its derivatives, known as ketolides, can exhibit bactericidal activity[5][6][11][12][13]. This difference in activity is linked to the dissociation kinetics of the drug from the ribosome[12][13].
Quantitative Binding Kinetics
The interaction between erythromycin and the bacterial ribosome can be quantified by its association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd). These parameters are crucial for understanding the potency and residence time of the antibiotic at its target site.
| Organism | Ribosome Type | Method | Kd (nM) | kon (x 105 M-1s-1) | koff (x 10-3 s-1) | Reference |
| Escherichia coli | 70S | Radiolabeled Binding Assay | 10 | 2.83 | 2.5 | [14][15] |
| Escherichia coli | 70S | Fluorescence Polarization | 6 | - | - | [16] |
| Escherichia coli | 70S Ribosomal Complex | Slow-binding Kinetics | 36 | - | - | [17][18] |
| Streptococcus pneumoniae | 70S | Radiolabeled Binding Assay | - | - | - | [11][13] |
Note: The kinetic data for erythromycin stearate is often reported for the active erythromycin base, as the stearate salt dissociates in aqueous solution. The values presented are for erythromycin binding.
Experimental Protocols
Several biophysical techniques are employed to determine the binding kinetics of erythromycin to bacterial ribosomes. Below are detailed methodologies for some of the key experiments.
Radiolabeled Ligand Binding Assay
This classic method directly measures the binding of a radiolabeled ligand (e.g., [14C]erythromycin) to its target.
Methodology:
-
Preparation of Ribosomes: Isolate and purify 70S ribosomes from the target bacterial strain (e.g., Escherichia coli or Streptococcus pneumoniae).
-
Reaction Mixture: Prepare a reaction mixture containing a fixed concentration of purified ribosomes in a suitable binding buffer (e.g., Tris-HCl buffer with Mg2+ and K+ ions).
-
Incubation: Add varying concentrations of radiolabeled erythromycin to the reaction mixture. Incubate the samples at a specific temperature (e.g., 24°C or 37°C) to allow the binding to reach equilibrium[11][13][14][15].
-
Separation of Bound and Free Ligand: Separate the ribosome-bound erythromycin from the unbound drug. This is commonly achieved by rapid filtration through nitrocellulose filters, which retain the ribosomes and the bound ligand[14][15][16].
-
Quantification: Quantify the amount of radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound ligand as a function of the free ligand concentration. The dissociation constant (Kd) can be determined by fitting the data to a saturation binding isotherm (e.g., using Scatchard analysis)[11][13]. For kinetic measurements, the association rate (kon) is determined by measuring the rate of binding over time, and the dissociation rate (koff) is measured by adding an excess of unlabeled erythromycin to the pre-formed radiolabeled erythromycin-ribosome complex and monitoring the dissociation of the radiolabeled ligand over time[14][15].
Fluorescence Polarization (FP) Assay
This technique measures the change in the polarization of fluorescent light emitted from a fluorescently labeled erythromycin derivative upon binding to the ribosome.
Methodology:
-
Fluorescent Labeling: Synthesize a fluorescent derivative of erythromycin (e.g., BODIPY-erythromycin)[16].
-
Assay Setup: In a multi-well plate, add a constant concentration of the fluorescently labeled erythromycin and purified ribosomes to a binding buffer[16].
-
Competition Binding: To determine the Kd of unlabeled erythromycin, add increasing concentrations of the unlabeled compound to the wells containing the fluorescent probe and ribosomes[16].
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters. When the small fluorescently labeled erythromycin is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the large ribosome, its tumbling is restricted, leading to an increase in polarization.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the unlabeled erythromycin concentration. The Kd can be calculated from the IC50 value obtained from the competition curve.
Stopped-Flow Fluorimetry
This method allows for the measurement of rapid kinetic events by rapidly mixing the reactants and monitoring the change in fluorescence over a short timescale.
Methodology:
-
Instrumentation: Utilize a stopped-flow instrument coupled with a fluorometer.
-
Reactants: Place the purified ribosomes in one syringe and erythromycin (or a fluorescent derivative) in another[19].
-
Rapid Mixing: The instrument rapidly mixes the contents of the two syringes, initiating the binding reaction.
-
Fluorescence Monitoring: Monitor the change in fluorescence intensity or anisotropy over time (milliseconds to seconds). The binding of erythromycin can induce a conformational change in the ribosome that alters the fluorescence of intrinsic tryptophans or a fluorescent probe.
-
Data Analysis: The resulting kinetic traces are fitted to exponential equations to determine the observed rate constants. By performing the experiment at various reactant concentrations, the association (kon) and dissociation (koff) rate constants can be calculated[19].
Visualizations
Erythromycin's Mechanism of Action
The following diagram illustrates the inhibitory pathway of erythromycin on bacterial protein synthesis.
Caption: Erythromycin's inhibitory pathway on bacterial protein synthesis.
Experimental Workflow for Radiolabeled Binding Assay
The following diagram outlines the general workflow for determining binding kinetics using a radiolabeled ligand assay.
Caption: Workflow for radiolabeled ribosome binding assay.
Logical Relationship of Kinetic Parameters
This diagram illustrates the relationship between the association rate, dissociation rate, and the equilibrium dissociation constant.
Caption: Relationship between kinetic parameters of binding.
References
- 1. droracle.ai [droracle.ai]
- 2. Erythromycin, Cethromycin and Solithromycin display similar binding affinities to the E. coli's ribosome: A molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Erythromycin stinoprate? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 7. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics of drug-ribosome interactions defines the cidality of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Binding of [14C]erythromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Erythromycin, roxithromycin, and clarithromycin: use of slow-binding kinetics to compare their in vitro interaction with a bacterial ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fluorescence stopped flow analysis of the interaction of virginiamycin components and erythromycin with bacterial ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of Erythromycin Stearate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformation of erythromycin stearate, a widely used macrolide antibiotic. This compound is the stearate salt of erythromycin A, a formulation designed to improve the drug's stability and palatability. This document delves into the structural characteristics of its constituent parts, the nature of their interaction, and the experimental methodologies employed for its characterization.
Introduction to this compound
Erythromycin is a broad-spectrum macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea.[1] It functions by inhibiting protein synthesis in susceptible bacteria through reversible binding to the 50S ribosomal subunit.[2] However, erythromycin base is unstable in the acidic environment of the stomach and has a bitter taste. To overcome these limitations, it is often administered as a salt or ester. This compound is the salt formed between the basic dimethylamino group of the desosamine sugar of erythromycin and the carboxylic acid group of stearic acid (octadecanoic acid).[2][3] This formulation is more stable and is typically formulated in coated tablets to protect it from stomach acid.
Molecular Structure
The molecular formula of this compound is C₅₅H₁₀₃NO₁₅, and it has a molecular weight of approximately 1018.4 g/mol .[2] It is formed through an acid-base reaction between erythromycin A (C₃₇H₆₇NO₁₃) and stearic acid (C₁₈H₃₆O₂).[2][4]
Erythromycin A: The structure of erythromycin A is complex, featuring a 14-membered lactone ring to which two deoxysugars, L-cladinose and D-desosamine, are attached. The D-desosamine sugar contains a dimethylamino group, which is basic and is the site of salt formation with stearic acid.
Stearic Acid: Stearic acid is a saturated fatty acid with an 18-carbon chain. It is a white, waxy solid.
Salt Formation: The formation of this compound involves the protonation of the tertiary amine of the desosamine sugar by the carboxylic acid of stearic acid, resulting in an ionic bond.
Below is a diagram illustrating the formation of this compound from its constituent molecules.
Caption: Logical relationship between erythromycin A, stearic acid, and the resulting this compound salt.
Physicochemical Properties
This compound is a white to slightly yellow, crystalline powder that is practically odorless.[2] It is practically insoluble in water, but soluble in organic solvents such as ethanol and acetone.[5] A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₅₅H₁₀₃NO₁₅ |
| Molecular Weight | 1018.4 g/mol |
| Appearance | White to slightly yellow powder |
| Solubility in Water | Practically insoluble |
| Solubility in Ethanol | Soluble |
| Melting Point | Approximately 100-120 °C (decomposes) |
Conformation
However, the conformation of the erythromycin A moiety in the salt is expected to be similar to that observed in its other crystalline forms, such as the dihydrate.[6] The 14-membered lactone ring of erythromycin A is known to adopt a folded conformation. The long, flexible stearate chain, in contrast, would likely adopt a more linear conformation in the crystal lattice, with potential for intermolecular hydrophobic interactions.
In solution, the ionic bond between the erythromycin cation and the stearate anion would likely dissociate. The conformation of the erythromycin cation in solution has been studied by NMR spectroscopy and is known to be flexible, existing in equilibrium between different conformers.[7]
Experimental Protocols for Structural Elucidation
The determination of the molecular structure and conformation of a pharmaceutical salt like this compound involves a combination of several analytical techniques.
A common method for the preparation of this compound involves reacting erythromycin base with stearic acid in a suitable solvent, followed by crystallization.[3]
-
Protocol for Synthesis:
-
Dissolve erythromycin base and a stoichiometric equivalent of stearic acid in a suitable organic solvent (e.g., acetone or ethanol).
-
Stir the mixture at a controlled temperature to facilitate the acid-base reaction.
-
Induce crystallization by cooling the solution, adding an anti-solvent, or allowing for slow evaporation of the solvent.
-
Collect the resulting crystals by filtration and wash with a cold solvent to remove any unreacted starting materials.
-
Dry the crystals under vacuum.
-
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
-
Protocol for Single-Crystal X-ray Diffraction:
-
Grow high-quality single crystals of this compound (typically > 0.1 mm in all dimensions).
-
Mount a suitable crystal on a goniometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a detector.
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
-
PXRD is used to characterize the crystalline form of a bulk powder sample and can be used to identify different polymorphs.
-
Protocol for Powder X-ray Diffraction:
-
Place a small amount of the powdered this compound sample on a sample holder.
-
Mount the sample in a powder diffractometer.
-
Expose the sample to a monochromatic X-ray beam while rotating it.
-
Measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
-
The resulting diffractogram provides a fingerprint of the crystalline phase.
-
NMR spectroscopy provides detailed information about the chemical environment of atoms and can be used to determine the conformation of molecules in solution. Both ¹H and ¹³C NMR are crucial for structural elucidation.
-
Protocol for NMR Spectroscopy:
-
Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire one-dimensional ¹H and ¹³C NMR spectra.
-
Perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to aid in the assignment of all proton and carbon signals.
-
Use NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space proximities of protons, which provides information about the molecule's conformation.
-
Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the material, such as its melting point and decomposition temperature.
-
Protocol for Differential Scanning Calorimetry:
-
Place a small, accurately weighed amount of the sample in an aluminum pan.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a constant rate and measure the difference in heat flow between the sample and the reference.
-
The resulting thermogram will show endothermic or exothermic events, such as melting or decomposition.
-
Below is a diagram illustrating a typical experimental workflow for the structural characterization of a pharmaceutical salt.
Caption: A typical experimental workflow for determining the molecular structure of a pharmaceutical salt.
Conclusion
This compound is a salt formulation that enhances the stability of the macrolide antibiotic erythromycin. Its molecular structure is characterized by an ionic interaction between the protonated dimethylamino group of the desosamine sugar of erythromycin and the carboxylate group of stearic acid. While a definitive single-crystal X-ray structure is not publicly available, its physicochemical properties and the structures of its constituent molecules are well-documented. The conformation of the erythromycin moiety is likely similar to that in other known crystal structures, while the stearate chain provides a long, hydrophobic tail. A comprehensive understanding of its solid-state and solution-state structure and conformation can be achieved through a combination of experimental techniques, including X-ray diffraction, NMR spectroscopy, and thermal analysis. This knowledge is crucial for the development of stable and effective pharmaceutical formulations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C55H103NO15 | CID 12559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2014140699A1 - A novel process of liberation of erythromycin and preparation of its salts - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. jfda-online.com [jfda-online.com]
- 6. Solid-state investigations of erythromycin A dihydrate: structure, NMR spectroscopy, and hygroscopicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel conformations of erythromycin antibiotics: the conformational analysis of erythromycin A and (9S)-9-hydroxy-9-deoxoerythromycin A by n.m.r. spectroscopy - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Physicochemical Properties of Erythromycin Stearate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of Erythromycin Stearate, an important macrolide antibiotic. A thorough understanding of these characteristics is critical for formulation development, quality control, and ensuring therapeutic efficacy.
Core Physicochemical Properties
This compound is the stearic acid salt of erythromycin, often formulated with an excess of stearic acid.[1] It appears as a white or almost white, crystalline, and fluffy powder that is practically odorless and has a slightly bitter taste.[2][3][4]
Quantitative Data Summary
The fundamental physicochemical parameters of this compound are summarized below. It is important to note that variations in reported values, such as for the melting point, may arise from differences in experimental conditions or the presence of different polymorphic or solvated forms.
| Property | Value | Source(s) |
| CAS Number | 643-22-1 | [5] |
| Molecular Formula | C₅₅H₁₀₃NO₁₅ (or C₃₇H₆₇NO₁₃·C₁₈H₃₆O₂) | [2] |
| Molecular Weight | 1018.4 g/mol | [2] |
| Melting Point | 77-79°C | [5][6] |
| 100-104°C (212-219°F) | [2] | |
| ~119°C | [3] | |
| pKa (Strongest Basic) | 8.8 - 9.0 (of Erythromycin base) | [7][8][9] |
| Appearance | White or almost white, crystalline powder | [2][4] |
| Water Content | ≤ 4.0% or ≤ 5.0% | [10][11][12] |
Solubility Profile
The solubility of this compound is a key factor in its formulation and bioavailability. It is poorly soluble in aqueous media, which necessitates protective formulations (e.g., film-coating) to prevent acid degradation in the stomach.[1][6]
| Solvent | Solubility Description | Source(s) |
| Water | Practically insoluble / Sparingly soluble (< 1 mg/mL) | [2][3][4][10] |
| Ethanol | Freely soluble / Soluble (e.g., 50 mg/mL) | [6][10] |
| Methanol | Soluble | [4][10] |
| Acetone | Freely soluble / Soluble | [4][10] |
| Ether | Soluble | [6] |
| Ethyl Acetate | Practically insoluble | [3] |
| Benzene | Practically insoluble | [3] |
Structural and Solid-State Properties
The solid-state characteristics of an active pharmaceutical ingredient (API) profoundly impact its stability, dissolution rate, and manufacturability. This compound is a crystalline material, but like many APIs, it can exist in different solid-state forms.[2][13]
Polymorphism and Pseudopolymorphism
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, while pseudopolymorphism involves the incorporation of solvent molecules (solvates or hydrates) into the crystal lattice. These different forms can have distinct physical properties.
-
Erythromycin Base: The active moiety, erythromycin, has been studied extensively and is known to exist in crystalline (hydrated and anhydrous) and amorphous forms.[14][15] It can also form solvates with various organic solvents like acetone and ethanol.[16] Desolvation of these forms often leads to an amorphous material.[16]
-
This compound: This salt can exist as an anhydrous form or as crystalline hydrates. Research indicates that a monohydrate form of this compound is more physically stable and less hygroscopic than the anhydrous form, which is a critical consideration for storage and formulation to prevent moisture-induced degradation or phase transitions.
Mechanism of Action & Relevant Signaling Pathways
This compound acts as a prodrug, releasing the active erythromycin base for absorption.[6] The therapeutic effects of erythromycin are twofold: a primary antibacterial action and a secondary anti-inflammatory action.
Antibacterial Mechanism
Erythromycin is a bacteriostatic antibiotic that inhibits protein synthesis in susceptible bacteria.[17][18] It diffuses through the bacterial cell membrane and binds with high affinity to the 50S subunit of the bacterial ribosome.[2][19] This binding action physically blocks the polypeptide exit tunnel, thereby interfering with the translocation step of protein synthesis and halting the elongation of the peptide chain.[7][17]
Anti-inflammatory Signaling Pathway
Beyond its antibiotic properties, erythromycin exerts clinically significant anti-inflammatory effects. One key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[20][21] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.[22] Studies suggest that erythromycin acts downstream of the degradation of IκBα (the natural inhibitor of NF-κB), possibly by interfering with the nuclear activity of NF-κB, which in turn reduces the production of inflammatory mediators like IL-8.[20][23][24]
Key Experimental Protocols
Accurate and reproducible analytical methods are essential for the characterization and quality control of this compound. The following sections detail common experimental protocols.
Protocol 4.1: Identification by Infrared (IR) Spectrophotometry
This pharmacopoeial method confirms the identity of the substance by matching its infrared spectrum to that of a reference standard.
-
Sample Preparation: Dry the this compound sample in a desiccator under reduced pressure over silica gel for 24 hours.[10]
-
Disk Preparation: Prepare a potassium bromide (KBr) disk of the dried sample.[10]
-
Spectral Acquisition: Record the infrared absorption spectrum of the sample.
-
Comparison: Compare the obtained spectrum with the reference spectrum of this compound CRS (Certified Reference Standard). The spectra should exhibit similar intensities of absorption at the same wavenumbers.[4][12]
Protocol 4.2: Assay by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and specific method for determining the potency of erythromycin and quantifying its related substances. The following is a summary based on validated and pharmacopoeial methods.[25][26][27]
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., Waters XBridge C18, 100 mm x 4.6 mm, 3.5 µm) is commonly used.[26][27]
-
Mobile Phase: A gradient or isocratic mobile phase, typically consisting of a buffered aqueous solution (e.g., ammonium hydroxide or phosphate buffer at alkaline pH) and an organic modifier like methanol or acetonitrile.[25][26][27]
-
Temperature: Elevated column temperature (e.g., 70°C) is often required for good peak shape.[12]
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve reference standards (Erythromycin A, B, C) in a suitable solvent mixture (e.g., methanol and pH 8.0 buffer).[25]
-
Sample Preparation: Accurately weigh about 165 mg of this compound, dissolve in methanol, and dilute with pH 8.0 buffer. The resulting suspension is mixed, and the supernatant is filtered before injection.[12][25]
-
Analysis: Inject equal volumes of the standard and sample preparations into the chromatograph.
-
Calculation: Calculate the content of each erythromycin component by comparing the peak areas from the sample chromatogram to those from the standard chromatogram.[25]
-
Protocol 4.3: Determination of Water Content by Karl Fischer Titration
This method is specific for water and is the standard for determining water content in pharmaceutical substances.
-
Reagent & System Preparation: Use a suitable Karl Fischer titrator and reagent (e.g., a one-component titrant like CombiTitrant 5). The solvent in the titration vessel should be buffered.[28] A 10% m/v solution of imidazole in methanol is recommended as the solvent to prevent a side reaction where erythromycin degrades and forms additional water, which would lead to erroneously high results.[28][29]
-
Titration: The titration medium is first titrated to a dry endpoint.
-
Sample Addition: Accurately weigh and add the this compound sample (e.g., 0.3-0.5 g) to the vessel.[10][11]
-
Extraction & Titration: Allow the sample to stir for a set extraction time (e.g., 120 seconds) to ensure all water is released before starting the titration.[28]
-
Calculation: The instrument automatically calculates the percentage of water based on the titrant consumed.
Protocol 4.4: Solid-State Characterization Overview
A combination of thermoanalytical and crystallographic techniques is used to investigate the solid-state properties of this compound.
-
X-Ray Powder Diffraction (XRPD): Provides information on the crystalline or amorphous nature of the sample and can distinguish between different polymorphs, each of which has a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, detect polymorphic transitions, and assess the degree of crystallinity.
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature. It is used to quantify the amount of bound water or solvent in hydrates and solvates.
References
- 1. primescholars.com [primescholars.com]
- 2. This compound | C55H103NO15 | CID 12559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Raw Material and Erythromycin Estolate API, BP, EP, USP Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. uspbpep.com [uspbpep.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. This compound | 643-22-1 [amp.chemicalbook.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Erythromycin [drugfuture.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. nhathuocngocanh.com [nhathuocngocanh.com]
- 12. This compound [drugfuture.com]
- 13. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 14. Polymorphism of erythromycin studied by differential thermal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Influence of solvents on the variety of crystalline forms of erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 18. droracle.ai [droracle.ai]
- 19. What is the mechanism of Erythromycin stinoprate? [synapse.patsnap.com]
- 20. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular mechanisms of anti-inflammatory action of erythromycin in human bronchial epithelial cells: possible role in the signaling pathway that regulates nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Erythromycin inhibits transcriptional activation of NF-kappaB, but not NFAT, through calcineurin-independent signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Erythromycin inhibits cigarette smoke-induced inflammation through regulating the PPARγ/NF-κB signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ftp.uspbpep.com [ftp.uspbpep.com]
- 26. Development and validation of a stability indicating HPLC method for organic impurities of this compound tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. merckmillipore.com [merckmillipore.com]
- 29. The determination of water in erythromycin by Karl Fischer titration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Erythromycin Stearate in Disrupting Bacterial Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin, a macrolide antibiotic, has been a cornerstone in the treatment of bacterial infections for decades. Its efficacy lies in its ability to specifically target and inhibit protein synthesis in susceptible bacteria, a fundamental process for their growth and proliferation. This in-depth technical guide elucidates the core mechanism of action of erythromycin stearate, focusing on its effects on bacterial protein synthesis pathways. This compound is a prodrug that is converted to its active form, erythromycin, in the gastrointestinal tract.[1] This guide will delve into the molecular interactions, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for studying these mechanisms.
Mechanism of Action: Targeting the Bacterial Ribosome
Erythromycin's primary mode of action is the inhibition of bacterial protein synthesis.[1][2][3] This is achieved through its specific binding to the 50S subunit of the bacterial ribosome.[1][2][3][4] The binding site is located on the 23S ribosomal RNA (rRNA) within the nascent peptide exit tunnel (NPET).[5][6][7] By binding to this strategic location, erythromycin physically obstructs the passage of the elongating polypeptide chain, effectively halting protein synthesis.[2][6][7]
The binding of erythromycin to the 50S ribosomal subunit interferes with the translocation step of protein synthesis.[1][3][7] Translocation is the critical process where the ribosome moves along the messenger RNA (mRNA) to the next codon, allowing for the addition of the next amino acid to the growing peptide chain. Erythromycin's presence in the exit tunnel prevents this movement, leading to the premature dissociation of peptidyl-tRNA from the ribosome.[8] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but at high concentrations, it can be bactericidal.[1][4]
Quantitative Data: Inhibitory Potency of Erythromycin
The effectiveness of erythromycin varies among different bacterial species. This is quantified by metrics such as the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50).
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | IC50 (µg/mL) of Protein Synthesis Inhibition |
| Streptococcus pneumoniae | 0.008 - >64 | 0.06 | 0.06 - >64 | - |
| Haemophilus influenzae | ≤2.0 - >8 | - | - | 1.5 |
| Moraxella catarrhalis | >0.5 - >8 | - | - | - |
| Bordetella pertussis | 0.03 - 0.125 | - | - | - |
| Staphylococcus aureus | 0.25 - 2048 | - | - | - |
| Staphylococcus epidermidis | 0.125 - 2048 | - | - | - |
| Mycoplasma salivarium | - | - | - | - |
| Ureaplasma species | 0.063 - 256 | 2 | 4 | - |
Note: MIC values can vary depending on the specific strain and the testing methodology used. The IC50 value for Haemophilus influenzae was determined for erythromycin's effect on the rate of protein synthesis.[5]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and relationships involved in erythromycin's mechanism of action and the experimental workflows used to study it.
Caption: Mechanism of erythromycin action on bacterial protein synthesis.
References
- 1. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Susceptibility testing of macrolide antibiotics against Haemophilus influenzae and correlation of in vitro results with in vivo efficacy in a mouse septicemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetracycline and erythromycin resistance among clinical isolates of Branhamella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Activity of erythromycin against Haemophilus influenzae from respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. bsac.org.uk [bsac.org.uk]
An In-depth Technical Guide to the In Vitro Antibacterial Spectrum of Erythromycin Stearate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erythromycin Stearate is the stearate salt of erythromycin, a macrolide antibiotic produced by a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus)[1][2]. As a member of the macrolide class, erythromycin has been a cornerstone in the treatment of various bacterial infections since its discovery in 1952[3]. It is particularly effective against a broad spectrum of Gram-positive bacteria, some Gram-negative bacteria, and atypical pathogens[2][4]. This document provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, detailing its mechanism of action, quantitative susceptibility data, and the experimental protocols used for its evaluation.
This compound is formulated to protect the antibiotic from acid degradation in the stomach, allowing the free base to be liberated and absorbed in the more alkaline environment of the duodenum[5]. Its antibacterial action can be bacteriostatic or bactericidal, depending on the concentration of the drug and the susceptibility of the microorganism involved[6].
Mechanism of Action
Erythromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[7][8] The process is highly specific to bacterial ribosomes, which are structurally different from mammalian ribosomes, accounting for its selective toxicity.[5]
The key steps in its mechanism of action are:
-
Binding to the 50S Ribosomal Subunit : Erythromycin diffuses through the bacterial cell membrane and reversibly binds to the 23S ribosomal RNA molecule within the 50S subunit of the bacterial ribosome.[6][7][9]
-
Inhibition of Translocation : This binding interferes with the translocation step of protein synthesis.[4][8][10] Specifically, it blocks the polypeptide exit tunnel, preventing the growing peptide chain from exiting the ribosome.[11][12]
-
Cessation of Protein Synthesis : By obstructing this process, erythromycin effectively halts the elongation of the polypeptide chain, leading to the cessation of bacterial protein synthesis.[4][11] This inhibition of protein production prevents the bacteria from growing and replicating.[2]
It is important to note that erythromycin does not affect nucleic acid synthesis.[1][7]
Caption: Mechanism of action of Erythromycin.
In Vitro Antibacterial Spectrum
This compound demonstrates a broad spectrum of activity, primarily against Gram-positive aerobes and some Gram-negative organisms. It is also effective against several atypical pathogens.
Qualitative Spectrum of Activity
Erythromycin has been shown to be active against most strains of the following microorganisms in vitro and in clinical infections:
-
Gram-Positive Bacteria :
-
Gram-Negative Bacteria :
-
Other Microorganisms :
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The following table summarizes available MIC data for erythromycin against various pathogens. Data is presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates), or as a range.
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Bordetella pertussis | 0.06 - 0.125 | N/A | 0.125 | [13] |
| Erysipelothrix rhusiopathiae | 2 - 4 | N/A | N/A | [14] |
| Staphylococcus aureus (sensitive) | 0.5 - 5 | N/A | N/A | [15] |
| Staphylococcus aureus (resistant) | 1 - 10 | N/A | N/A | [15] |
N/A: Data not available in the provided search results.
Experimental Protocols for Susceptibility Testing
The determination of the in vitro antibacterial spectrum of this compound relies on standardized methods developed by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[16][17] These protocols ensure reproducibility and comparability of data across different laboratories.
Broth Microdilution Method
This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Protocol Outline:
-
Preparation of Antimicrobial Solution : A stock solution of erythromycin is prepared and then serially diluted in a multi-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation : The test bacterium is cultured to a specific turbidity, corresponding to a standardized cell density (typically 1.5 x 10⁸ CFU/mL, a 0.5 McFarland standard). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation : Each well of the microtiter plate, containing the serially diluted erythromycin, is inoculated with the standardized bacterial suspension.[14] A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation : The plates are incubated under specific conditions (e.g., 35-37°C for 16-20 hours) appropriate for the test organism.[14]
-
Result Interpretation : After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of erythromycin that completely inhibits visible growth.[14]
Disk Diffusion (Kirby-Bauer) Method
This qualitative method determines if a bacterium is susceptible, intermediate, or resistant to an antibiotic.
Protocol Outline:
-
Inoculum Preparation : A standardized inoculum of the test bacterium (0.5 McFarland standard) is prepared.
-
Plate Inoculation : A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Disk Application : A paper disk impregnated with a specified amount of erythromycin (e.g., 15 µg) is placed on the surface of the agar.[18]
-
Incubation : The plate is incubated, typically at 35°C for 16-24 hours.
-
Result Interpretation : During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear circular area of no growth, known as the "zone of inhibition," will form around the disk. The diameter of this zone is measured in millimeters and interpreted using standardized charts (e.g., from CLSI M100) to classify the organism as susceptible, intermediate, or resistant.[16][18]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. This compound | C55H103NO15 | CID 12559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 9. This compound: Antibiotic Uses, Side Effects, Dosage [medicinenet.com]
- 10. droracle.ai [droracle.ai]
- 11. What is the mechanism of Erythromycin Estolate? [synapse.patsnap.com]
- 12. What is the mechanism of Erythromycin stinoprate? [synapse.patsnap.com]
- 13. cejph.szu.cz [cejph.szu.cz]
- 14. Antimicrobial Dilution Susceptibility Testing of Erysipelothrix rhusiopathiae According to CLSI Document VET06 Reveals High Resistance against Penicillin G, Erythromycin and Enrofloxacin [mdpi.com]
- 15. Time course of the antibacterial activity of this compound and erythromycin acistrate against two Staphylococcus aureus strains in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. nih.org.pk [nih.org.pk]
- 18. researchgate.net [researchgate.net]
A Technical Guide: The Impact of Erythromycin Stearate on the Cell Morphology of Gram-Positive Bacteria
Abstract: This technical guide provides an in-depth analysis of the effects of erythromycin stearate, a macrolide antibiotic, on the cellular morphology of gram-positive bacteria. Erythromycin's primary mechanism of action is the inhibition of bacterial protein synthesis, which subsequently leads to significant alterations in cell growth, division, and structure.[1][2] This document details the molecular interactions between erythromycin and the bacterial ribosome, summarizes key quantitative data regarding its efficacy, and provides comprehensive experimental protocols for researchers investigating these morphological changes. Visualizations of the core signaling pathway and a general experimental workflow are included to facilitate a deeper understanding. This guide is intended for researchers, scientists, and drug development professionals working in the fields of microbiology and antimicrobial research.
Introduction
Erythromycin is a well-established macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea.[1] It is particularly effective against a wide spectrum of gram-positive bacteria and some gram-negative organisms.[1][3] The stearate salt, this compound, is formulated to protect the antibiotic from deactivation by gastric acid, ensuring its reliable absorption when administered orally.[3][4] The primary therapeutic action of erythromycin is bacteriostatic, meaning it inhibits the growth and proliferation of bacteria, although it can be bactericidal at higher concentrations.[1][3] Its efficacy against gram-positive bacteria is enhanced by the ability of these organisms to accumulate the antibiotic intracellularly at concentrations 44- to 90-fold greater than the extracellular medium.[5][6][7] Understanding the downstream effects of its core mechanism on bacterial cell morphology is crucial for elucidating pathways of antibiotic action and developing novel therapeutic strategies.
Core Mechanism of Action
Inhibition of Protein Synthesis
The fundamental mechanism of erythromycin involves the targeted inhibition of protein synthesis, a critical process for bacterial viability and replication.[8][9] Unlike some classes of antibiotics that affect nucleic acid or cell wall synthesis, erythromycin specifically targets the translational machinery of the bacterium.[4][10]
Binding to the 50S Ribosomal Subunit
Erythromycin exerts its effect by binding with high affinity to the 50S subunit of the bacterial 70S ribosome.[1][4][8] This binding site is located within the nascent peptide exit tunnel (NPET), the channel through which newly synthesized polypeptide chains emerge from the ribosome.[8][11] By physically obstructing this tunnel, erythromycin prevents the elongation of the polypeptide chain beyond the first few amino acids.[8][11] This action effectively halts the translocation step of protein synthesis, where the ribosome is supposed to move along the mRNA to the next codon, ultimately causing a cessation of bacterial protein production.[9][12]
Signaling Pathway Diagram
The following diagram illustrates the mechanism by which this compound inhibits protein synthesis in gram-positive bacteria.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Accumulation in Gram-positive and Gram-negative Bacteria as a Mechanism of Resistance to Erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accumulation in gram-postive and gram-negative bacteria as a mechanism of resistance to erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. What is the mechanism of Erythromycin stinoprate? [synapse.patsnap.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. letstalkacademy.com [letstalkacademy.com]
- 12. prepp.in [prepp.in]
Erythromycin Stearate chemical synthesis and purification methods
An In-depth Technical Guide to the Chemical Synthesis and Purification of Erythromycin Stearate
Introduction
Erythromycin, a macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. Its stearate salt, this compound, is a preferred oral dosage form, offering improved stability in the acidic environment of the stomach.[1] The synthesis and purification of this active pharmaceutical ingredient (API) are critical processes that dictate its efficacy, safety, and quality. This technical guide provides a comprehensive overview of the chemical synthesis and purification methodologies for this compound, tailored for researchers, scientists, and professionals in drug development. It delves into the core chemical reactions, process parameters, and state-of-the-art purification techniques, supported by detailed experimental protocols and process visualizations.
Chemical Synthesis of this compound
The synthesis of this compound is fundamentally an esterification reaction between Erythromycin A and stearic acid.[2] The overall process begins with the production of the erythromycin base, which is then reacted to form the stearate salt.
Step 1: Production of Erythromycin Base
The precursor, Erythromycin, is a secondary metabolite produced through fermentation.
-
Fermentation: Erythromycin is commercially produced by the fermentation of the bacterium Saccharopolyspora erythraea (formerly known as Streptomyces erythreus).[2][3] This process is conducted in large-scale bioreactors under controlled conditions to maximize the yield of the antibiotic.[2]
-
Isolation and Liberation of Free Base: Following fermentation, the erythromycin is extracted from the broth. Often, it is isolated as a salt, such as Erythromycin Thiocyanate. The free erythromycin base is then liberated from this salt, typically by treatment with a base in an aqueous medium.[4][5] A novel process uses water as the solvent for this liberation step, making it more environmentally friendly.[4]
Step 2: Esterification to Form this compound
The core synthesis step involves the reaction of the purified erythromycin base with stearic acid.[2] This reaction can be represented as:
Erythromycin + Stearic Acid → this compound + H₂O [2]
Several methods have been developed, primarily differing in the choice of solvent system.
-
Aqueous Synthesis: A significant advancement in the synthesis is the use of water as the reaction solvent, avoiding organic solvents entirely. In this process, both erythromycin base and stearic acid, which are insoluble in water, are heated and stirred to form the insoluble stearate salt.[4] This method is noted for being simple, economical, and environmentally friendly.[4]
-
Organic Solvent-Based Synthesis: Traditional methods often employ organic solvents. For instance, the preparation of a related compound, acetyl this compound, involves using ethyl acetate as the solvent.[6] In this method, the erythromycin base is first reacted, and then stearic acid is added to the solution to form the salt without isolating the intermediate ester.[6]
The workflow for the synthesis of this compound is depicted below.
Caption: General workflow for the synthesis of this compound.
Data Summary: Synthesis Parameters
| Parameter | Aqueous Method | Organic Solvent Method (Acetyl this compound) |
| Erythromycin Source | Erythromycin Base (from Thiocyanate salt) | Erythromycin Base |
| Reactants | Stearic Acid | Acetyl Chloride, then Stearic Acid |
| Solvent | Water[4] | Ethyl Acetate[6] |
| Catalyst/Base | Ammonia (for base liberation)[4] | Sodium Hydrogen Carbonate[6] |
| Temperature | 35-70°C[4] | ~40°C[6] |
| Reaction Time | ~2 hours[4] | 2-3 hours (acetylation) + 2 hours (stearate formation)[6] |
| Molar Ratio | Stearic Acid to Erythromycin: 1.1 to 1.35[4] | Not specified, but equivalent amounts used[6] |
| Reported Yield | Not explicitly quantified | ~90%[6] |
Purification of this compound
Purification is paramount to ensure the final product meets stringent pharmaceutical standards, with a focus on removing unreacted starting materials, by-products, and related substance impurities. The purity of erythromycin obtained after liberation from its salt can be over 95%.[4][5]
Purification Techniques
-
Crystallization and Recrystallization: This is a primary method for purifying crude this compound. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool, which causes the purified product to crystallize out of the solution.[6] Solvents used for recrystallization include methanol, ethanol, isopropanol, acetone, ethyl acetate, and petroleum ether.[7] The process can be repeated multiple times to achieve higher purity.[7]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is extensively used for the analysis and separation of erythromycin and its related impurities.[8] Reversed-phase HPLC with a C18 column is a common setup.[8][9] The mobile phase often consists of a buffered aqueous solution mixed with an organic modifier like methanol or acetonitrile, run at a high pH (e.g., pH 9.0) and an elevated temperature (e.g., 70°C) to achieve optimal separation.[9][10]
-
Filtration and Drying: After synthesis or crystallization, the solid product is isolated by filtration, washed to remove residual solvents and impurities, and then dried under controlled conditions (e.g., at 60°C) to remove any remaining volatile components.[4]
Impurity Profiling
The quality of this compound is also defined by the profile of its impurities. Common related substances that are monitored include Erythromycin B, Erythromycin C, and other degradation products or synthesis by-products designated as EP Impurities A, B, C, D, E, F, H, I, and M.[8][10][11]
The general workflow for the purification of this compound is outlined below.
Caption: General workflow for the purification of this compound.
Data Summary: Purification & Analytical Parameters
| Method | Details | Purpose |
| Recrystallization | Solvents: Acetone, Ethyl Acetate, Hexane, Cyclohexane, Petroleum Ether.[7] | Primary purification of crude product. |
| HPLC | Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm).[8] Mobile Phase: Gradient of 0.4% ammonium hydroxide in water and methanol.[8] Detection: 215 nm.[8][10] | Purity determination and impurity profiling. |
| Thin-Layer Chromatography (TLC) | Plate: Silica Gel G.[10] Mobile Phase: Upper layer of 2-propanol, 150 g/L ammonium acetate (pH 9.6), and ethyl acetate (4:8:9 v/v/v).[10] | Identification and qualitative analysis. |
Experimental Protocols
Protocol 1: Aqueous Synthesis of this compound
This protocol is adapted from the process described in patent WO2014140699A1.[4]
-
Liberation of Erythromycin Base:
-
Charge a round-bottom flask with 121.5 g of Erythromycin Thiocyanate and 100 mL of water to form a slurry.
-
Heat the slurry to 35°C.
-
Over 30 minutes, add 100 mL of liquor ammonia.
-
Increase the temperature to 70°C and stir for 1 hour.
-
Cool the suspension to 50°C and filter the solid.
-
Wash the resulting wet cake with water until it is free from ammonium thiocyanate.
-
The wet cake of erythromycin base is used directly in the next step.
-
-
Formation of this compound:
-
Charge a clean round-bottom flask with the wet cake of Erythromycin base (approximately 25 g dry weight), 13 g of stearic acid, and 175 mL of water.
-
Heat the reaction mass to between 60°C and 65°C.
-
Stir the mixture vigorously for 2 hours at this temperature.
-
Filter the resulting solid product.
-
Dry the product at 60°C to yield this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is a general procedure based on methods described in various sources.[6][7]
-
Dissolution:
-
Place the crude this compound into a suitable flask.
-
Add a minimal amount of a suitable solvent (e.g., ethyl acetate or acetone) to dissolve the crude product completely. Gentle heating (40-50°C) may be applied to facilitate dissolution.[7]
-
-
Crystallization:
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
For enhanced crystallization, an anti-solvent (a solvent in which this compound is insoluble, such as petroleum ether) can be slowly added to the solution until turbidity is observed.[6]
-
Further cool the mixture in an ice bath (to ~0°C) to maximize the precipitation of the crystalline product.[6]
-
-
Isolation and Drying:
-
Isolate the crystals by vacuum filtration.
-
Wash the filtered crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.[6]
-
Dry the purified crystals in a vacuum oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Protocol 3: HPLC Analysis of Purity and Related Substances
This protocol is based on methods described in the European Pharmacopoeia and related literature.[8][10]
-
Chromatographic Conditions:
-
Column: A 4.6 mm × 25 cm column containing packing L21 (a polymer-based C18 phase), maintained at 70°C.[10][12]
-
Mobile Phase: Prepare a buffer of 35 g/L dipotassium hydrogen phosphate, adjusted to pH 9.0. Mix 50 mL of this buffer with 400 mL water, 165 mL of 2-methyl-2-propanol (tert-butyl alcohol), and 30 mL of acetonitrile. Dilute to 1000 mL with water.[10]
-
Flow Rate: 2.0 mL/min.
-
Detection: UV spectrophotometer at 215 nm.[10]
-
Injection Volume: 100 µL.
-
-
Sample Preparation:
-
Dissolve approximately 55.0 mg of the this compound sample in 5.0 mL of methanol.
-
Dilute to 10.0 mL with a suitable buffer (e.g., pH 8.0).
-
Centrifuge or filter the solution to ensure it is clear before injection.[10]
-
-
Procedure:
-
Inject the prepared sample solution into the chromatograph.
-
Record the chromatogram for a run time sufficient to elute all related substances (typically 5 times the retention time of the Erythromycin A peak).
-
Calculate the percentage of Erythromycin A, B, and C, and quantify any specified impurities by comparing their peak areas to those of certified reference standards.
-
Conclusion
The synthesis and purification of this compound are well-established processes that have seen significant improvements, particularly with the development of greener, aqueous-based synthesis routes. The control of reaction parameters such as temperature, solvent, and reactant ratios is crucial for achieving high yields. Subsequent purification, predominantly through recrystallization, is essential to remove process-related impurities and degradation products. The quality of the final API is assured through rigorous analytical testing, with HPLC being the definitive method for assessing potency and impurity profiles. The methodologies and data presented in this guide offer a solid foundation for professionals engaged in the development, manufacturing, and quality control of this compound.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. expertmarketresearch.com [expertmarketresearch.com]
- 3. This compound Raw Material and Erythromycin Estolate API, BP, EP, USP Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. WO2014140699A1 - A novel process of liberation of erythromycin and preparation of its salts - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. US4599326A - Acetyl this compound, and compositions containing it - Google Patents [patents.google.com]
- 7. WO2014085958A1 - Erythromycin derivatives and preparation and use thereof - Google Patents [patents.google.com]
- 8. Development and validation of a stability indicating HPLC method for organic impurities of this compound tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uspbpep.com [uspbpep.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. This compound [drugfuture.com]
Methodological & Application
Application Note: High-Throughput Quantification of Erythromycin in Human Plasma via HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of erythromycin in human plasma. This method is particularly suited for pharmacokinetic studies following the administration of erythromycin stearate, as it accurately measures the active erythromycin base. The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation and utilizes roxithromycin as an internal standard to ensure accuracy and precision. The method has been validated for a linear range of 0.5 to 5000 ng/mL, demonstrating high recovery and reproducibility, making it ideal for high-throughput bioanalysis in clinical and research settings.
Introduction
Erythromycin is a macrolide antibiotic widely used to treat a variety of bacterial infections. It is often administered as this compound, a salt that dissociates in the small intestine to release the active erythromycin base for absorption. Accurate measurement of erythromycin concentrations in plasma is crucial for pharmacokinetic analysis, dose optimization, and bioequivalence studies. This document provides a detailed protocol for a sensitive and specific HPLC-MS/MS method for the determination of erythromycin in human plasma.
Experimental Protocols
Materials and Reagents
-
Erythromycin reference standard
-
Roxithromycin (Internal Standard, IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium acetate
-
Formic acid
-
Human plasma (with EDTA as anticoagulant)
-
Methyl tert-butyl ether (MTBE)
Instrumentation
-
HPLC system (e.g., Shimadzu, Waters, Agilent)
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000, Waters Xevo TQ-S)
-
Analytical column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of erythromycin and roxithromycin (IS) in methanol.
-
Working Standard Solutions: Serially dilute the erythromycin stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve and QC samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the roxithromycin stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000, 5000 ng/mL) and QC samples (e.g., low, mid, and high concentrations).
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (100 ng/mL roxithromycin) and vortex briefly.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase (see section 5) and vortex.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-MS/MS Conditions
-
HPLC System:
-
Column: C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
MRM Transitions:
-
Erythromycin: 734.5 → 576.5 (Quantifier), 734.5 → 158.2 (Qualifier)
-
Roxithromycin (IS): 837.6 → 679.5
-
-
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
Data Presentation
The performance of this method is summarized in the table below.
| Parameter | Result |
| Linearity Range | 0.5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Mean Extraction Recovery | > 85% |
| Internal Standard | Roxithromycin |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the quantification of erythromycin in plasma.
Caption: Workflow for Erythromycin Quantification in Plasma.
Conclusion
The HPLC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantification of erythromycin in human plasma. The simple liquid-liquid extraction procedure and the short chromatographic run time make it well-suited for the analysis of a large number of samples in pharmacokinetic and clinical studies.
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Determination of Erythromycin Stearate and its Impurities
Introduction
Erythromycin Stearate is the stearic acid salt of the macrolide antibiotic Erythromycin. It is crucial to monitor and control impurities in the drug substance and product to ensure its safety and efficacy. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Erythromycin A, its known related substances, and potential degradation products in this compound. The method is validated according to the International Council for Harmonisation (ICH) guidelines.
Erythromycin is known to degrade under stress conditions such as acid, base, and oxidation[1][2]. Therefore, a stability-indicating method is essential for accurately assessing the purity of the drug and its formulated products. This method can separate Erythromycin A from its specified impurities listed in the European Pharmacopoeia (EP), including impurities A, B, C, D, E, and F, as well as other potential impurities[1][3].
Experimental Protocols
1. Materials and Reagents
-
This compound Reference Standard and sample
-
Erythromycin A, B, and C Reference Standards
-
Erythromycin Impurities A, B, C, D, E, F, H, I, M Reference Standards (if available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dipotassium hydrogen phosphate (AR grade)
-
Ammonium hydroxide (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (AR grade)
2. Instrumentation and Chromatographic Conditions
A validated HPLC method for the analysis of this compound impurities can be established using the following conditions, adapted from various published methods[1][4][5].
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.4% Ammonium Hydroxide in Water |
| Mobile Phase B | Methanol |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 65°C |
| Detection Wavelength | 215 nm[1][3] |
| Injection Volume | 100 µL |
| Run Time | Approximately 70 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 45 | 100 | 0 |
| 47 | 0 | 100 |
| 63 | 0 | 100 |
| 65 | 100 | 0 |
| 70 | 100 | 0 |
3. Preparation of Solutions
-
Buffer Solution (pH 7.0): Dissolve 35 g of dipotassium hydrogen phosphate in 1000 mL of water. Adjust the pH to 7.0 with dilute orthophosphoric acid and filter through a 0.45 µm membrane filter[4].
-
Diluent: A mixture of buffer solution, acetonitrile, and water in a ratio of 5:35:60 (v/v/v) can be used as a diluent[1][4].
-
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of Erythromycin A, B, C, and other available impurity reference standards in the diluent to prepare a stock solution.
-
Working Standard Solution: Dilute the stock solution with the diluent to achieve a final concentration suitable for injection (e.g., in the range of 10-24 µg/mL for impurities)[1].
-
Sample Solution: Accurately weigh a quantity of this compound sample, dissolve it in the diluent, and dilute to a suitable concentration for analysis.
4. Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample[1][2].
-
Acid Degradation: Treat the sample with 1N HCl at room temperature.
-
Base Degradation: Treat the sample with 1N NaOH at room temperature.
-
Oxidative Degradation: Treat the sample with 30% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose the sample solution to UV light.
After degradation, neutralize the acidic and basic samples and dilute all samples to a suitable concentration before injection into the HPLC system.
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose[2].
1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. The specificity of the method is demonstrated by the separation of Erythromycin A from its known impurities and degradation products. Peak purity analysis should be performed using a photodiode array (PDA) detector.
2. Linearity The linearity of the method should be established by analyzing a series of dilutions of the standard solutions of Erythromycin A and its impurities over a specified concentration range. The correlation coefficient (r²) for the calibration curve should be ≥ 0.999.
Table 2: Linearity Data (Example)
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Erythromycin A | 350 - 650 | > 0.999 |
| Impurity A | 10 - 24 | > 0.999 |
| Impurity B | 10 - 24 | > 0.999 |
| Impurity C | 10 - 24 | > 0.999 |
3. Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD and LOQ are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
Table 3: LOD and LOQ Data (Example)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity A | 0.1 | 0.3 |
| Impurity B | 0.1 | 0.3 |
| Impurity C | 0.1 | 0.3 |
4. Accuracy The accuracy of the method is determined by recovery studies. A known amount of the impurity standards is spiked into a sample solution and the recovery is calculated. The recovery should be within 98-102%.
5. Precision Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. The relative standard deviation (RSD) for the results should be ≤ 2%.
6. Robustness The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as flow rate, column temperature, and mobile phase composition, and observing the effect on the results. The system suitability parameters should remain within the acceptable limits.
Data Presentation
Table 4: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Resolution (Rs) | ≥ 1.5 between adjacent peaks |
| %RSD of replicate injections | ≤ 2.0% |
Table 5: Relative Retention Times of Erythromycin and its Impurities
| Compound | Relative Retention Time (RRT) |
| Impurity A | ~0.3 |
| Impurity B | ~0.45 |
| Erythromycin C | ~0.5 |
| Impurity C | ~0.9 |
| Erythromycin A | 1.00 |
| Impurity D | ~1.4 |
| Impurity F | ~1.5 |
| Erythromycin B | ~1.8 |
| Impurity E | ~4.3 |
Note: Relative retention times are approximate and may vary depending on the specific chromatographic conditions and column used.[3]
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound impurities.
References
Application Notes & Protocols: Erythromycin Stearate Formulation for In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed guidance and protocols for the formulation of Erythromycin Stearate for oral administration in preclinical animal studies. It addresses the challenges associated with its poor aqueous solubility and provides strategies to enhance bioavailability for reliable in vivo evaluation.
Introduction to this compound
Erythromycin is a broad-spectrum macrolide antibiotic that functions by inhibiting bacterial protein synthesis[1][2]. The stearate salt of erythromycin is commonly used in oral formulations. However, its therapeutic efficacy is hindered by several physicochemical properties. This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility[3][4]. Furthermore, erythromycin is unstable in acidic environments, such as the stomach, leading to degradation and reduced absorption in the small intestine[5][6]. These factors contribute to its poor and variable oral bioavailability, posing a significant challenge for formulation development in animal studies[4][5].
Effective formulation is therefore critical to ensure consistent and adequate systemic exposure in animal models for pharmacodynamic, pharmacokinetic, and toxicology studies. This note explores various formulation strategies, from simple suspensions to advanced nano-delivery systems, to overcome these limitations.
Formulation Strategies for Poorly Soluble Compounds
Given the lipophilic nature and poor water solubility of this compound, several formulation strategies can be employed to improve its dissolution and absorption[3][7]. The choice of formulation depends on the study's objective, duration, and the animal model used.
A logical approach to selecting a formulation strategy is outlined below.
Caption: High-level workflow for formulation development.
Common strategies include:
-
Aqueous Suspensions: The simplest approach, involving the suspension of micronized drug particles in an aqueous vehicle with suspending agents.
-
Co-solvents: Using a mixture of water-miscible organic solvents to increase solubility[7][8].
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents to form solutions, emulsions, or nanoemulsions. These systems can enhance lymphatic absorption and bypass first-pass metabolism[8].
-
Nanosuspensions: Reducing drug particle size to the nanometer range, which increases the surface area for faster dissolution.
-
Solid Dispersions: Dispersing the drug in a polymeric matrix to enhance solubility and dissolution rate[9].
The mechanism of action for Erythromycin involves binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis.
Caption: Erythromycin's mechanism of action.
Quantitative Data & Formulation Tables
The following tables summarize example formulations for this compound based on published literature. These serve as a starting point for developing a suitable vehicle for in vivo studies.
Table 1: Example Nanoemulsion Formulations for Oral Administration in Rats[3]
| Component | Formulation 1 (F1) | Formulation 2 (F2) | Formulation 3 (F3) | Purpose |
| This compound | 160.00 mg | 160.00 mg | 160.00 mg | Active Pharmaceutical Ingredient (API) |
| Soya bean oil | 2.00 ml | 2.50 ml | 3.50 ml | Oil Phase / Lipid Carrier |
| Soy lecithin | 2.00 ml | 2.50 ml | 3.50 ml | Surfactant / Emulsifier |
| Tween 80 (Polysorbate 80) | 2.00 ml | 2.00 ml | 2.00 ml | Surfactant / Emulsifier |
| Distilled Water | to 20.00 ml | to 20.00 ml | to 20.00 ml | Aqueous Phase |
| Final Concentration | 8 mg/ml | 8 mg/ml | 8 mg/ml |
Table 2: Example Nanosuspension Formulation Components
| Component | Role | Notes |
| This compound | API | The drug to be suspended. |
| Pluronic F68 | Stabilizer | A non-ionic surfactant that prevents particle aggregation. |
| Tween 20 | Surfactant | Helps in reducing particle size and improving wetting. |
Table 3: Excipients for Oral Suspension[1]
| Component | Role |
| Carmellose Sodium | Suspending Agent |
| Xanthan Gum | Suspending Agent |
| Sucrose / Aspartame | Sweetening Agent |
| Sodium Citrate Anhydrous | Buffering Agent |
| Disodium Hydrogen Orthophosphate | Buffering Agent |
| Methyl Hydroxybenzoate | Preservative |
| Colloidal Anhydrous Silica | Glidant / Dispersant |
Table 4: Dosages Used in Long-Term Rodent Feed Studies[10][11]
| Animal Model | Concentration in Feed (ppm) | Study Duration |
| F344/N Rats | 5,000 - 10,000 ppm | 2 years |
| B6C3F1 Mice | 2,500 - 5,000 ppm | 2 years |
Experimental Protocols
Protocol 1: Preparation of a Simple Aqueous Suspension for Oral Gavage
This protocol describes a basic method for preparing a suspension, suitable for short-term studies where achieving high bioavailability is not the primary objective.
4.1.1 Materials & Equipment
-
This compound powder (micronized, if possible)
-
Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) in purified water
-
Alternative vehicle: 1% Methylcellulose in purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Glass beaker
-
Graduated cylinders
-
Analytical balance
4.1.2 Procedure
-
Prepare Vehicle: Dissolve 0.5 g of CMC into 100 ml of purified water by slowly adding the CMC powder to the vortex of the stirring water. Leave stirring until a clear, homogenous solution is formed.
-
Weigh API: Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume.
-
Levigation: Place the weighed this compound powder into a mortar. Add a small volume of the CMC vehicle (just enough to wet the powder) and triturate with the pestle to form a smooth, uniform paste. This step is crucial to break down powder clumps and ensure particle wetting.
-
Dilution: Gradually add the remaining vehicle to the paste in the mortar while mixing continuously.
-
Final Mixing: Transfer the suspension to a glass beaker and place it on a magnetic stirrer. Stir for at least 30 minutes to ensure homogeneity.
-
Storage: Store the suspension in a sealed, light-protected container at 2-8°C. Shake well before each use. The suspension should be prepared fresh, ideally daily.
4.1.3 Quality Control
-
Visually inspect for homogeneity and re-suspendability.
-
Verify pH to ensure it is within a tolerable range for oral administration (typically pH 4-8)[8].
Protocol 2: Preparation of a Nanoemulsion for Enhanced Bioavailability
This protocol is adapted from a published study and is designed to improve the solubility and absorption of this compound[3].
4.2.1 Materials & Equipment
-
This compound powder
-
Soya bean oil
-
Soy lecithin
-
Tween 80 (Polysorbate 80)
-
Purified, distilled water
-
High-speed homogenizer (e.g., Ultra-Turrax) or sonicator
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Analytical balance
4.2.2 Procedure
-
Prepare Oil Phase: In a beaker, combine the required volumes of Soya bean oil, soy lecithin, and Tween 80 (refer to Table 1 for ratios).
-
Dissolve API: Add the weighed this compound to the oil/surfactant mixture. Gently heat (to approx. 40°C) and stir using a magnetic stirrer until the drug is completely dissolved.
-
Prepare Aqueous Phase: Measure the required volume of distilled water in a separate, larger beaker.
-
Form Emulsion: While stirring the aqueous phase vigorously with a magnetic stirrer, slowly add the oil phase drop by drop. A coarse emulsion will form.
-
Homogenization: Subject the coarse emulsion to high-speed homogenization at ~7500 rpm for 30 minutes, or until a translucent, homogenous nanoemulsion is formed[3]. Keep the sample in an ice bath during homogenization to prevent overheating.
-
Characterization & Storage:
-
The resulting nanoemulsion should be characterized for particle size, polydispersity index (PDI), and zeta potential.
-
Store in a sealed container at controlled room temperature or 2-8°C, protected from light. Stability should be assessed over the duration of the planned study[3].
-
Protocol 3: In Vivo Administration and Pharmacokinetic Study Outline
This protocol provides a general workflow for an oral PK study in rodents.
4.3.1 Animal Model
-
Species: Sprague-Dawley rats or CD-1 mice
-
Acclimatize animals for at least one week before the study.
-
Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
4.3.2 Dosing Procedure
-
Preparation: On the day of the study, bring the formulation to room temperature. Ensure the formulation is homogenous by vortexing or stirring immediately before dosing.
-
Dose Calculation: Calculate the volume to be administered to each animal based on its most recent body weight and the target dose (e.g., in mg/kg). A typical oral gavage volume for a mouse is 10 ml/kg and for a rat is 5 ml/kg.
-
Administration: Administer the calculated dose accurately using an appropriate-sized oral gavage needle.
4.3.3 Sample Collection
-
Blood Sampling: Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Time Points: Typical time points for a PK study would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Storage: Transfer the plasma to labeled cryovials and store at -80°C until analysis.
4.3.4 Bioanalysis
-
Quantify the concentration of erythromycin in plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
References
- 1. rwandafda.gov.rw [rwandafda.gov.rw]
- 2. This compound | C55H103NO15 | CID 12559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. article.aascit.org [article.aascit.org]
- 4. ijmpronline.com [ijmpronline.com]
- 5. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. primescholars.com [primescholars.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 643-22-1) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Erythromycin Stearate Loaded Nanoparticles for Drug Delivery
Introduction
Erythromycin stearate is a macrolide antibiotic used to treat a wide range of bacterial infections.[1][2] However, its clinical efficacy is often hampered by its low bioavailability, which is primarily due to its instability in the acidic environment of the stomach and its poor dissolution rate.[3][4] To overcome these challenges, formulating this compound into nanoparticles has emerged as a promising strategy.[1][3] Encapsulating the drug within a protective polymeric matrix can shield it from gastric acid, while the nano-sizing can significantly enhance its dissolution rate and, consequently, its bioavailability.[3] These pH-sensitive nanoparticles are designed to remain intact in the stomach and release the drug in the more alkaline environment of the intestine, which is the primary site of absorption.[2]
This document provides detailed protocols for the preparation and characterization of this compound loaded nanoparticles, intended for researchers, scientists, and professionals in the field of drug development.
Experimental Protocols
Preparation of pH-Sensitive Polymeric Nanoparticles via Solvent Evaporation
This protocol is based on the solvent evaporation technique, a widely used method for nanoparticle formulation.[3]
Materials:
-
This compound
-
Eudragit L100-55 (pH-sensitive polymer)
-
Polyvinyl Alcohol (PVA) (stabilizer)
-
Ethanol (solvent)
-
Deionized Water
Equipment:
-
High-speed homogenizer (e.g., Digital Ultra Turrax)
-
Magnetic stirrer
-
Syringe with a 22-gauge needle
-
Beakers and other standard laboratory glassware
Protocol:
-
Organic Phase Preparation: Accurately weigh the desired quantities of this compound and Eudragit L100-55 and dissolve them in 5 ml of ethanol. The drug-to-polymer ratio can be varied to optimize the formulation (e.g., 1:0.3).[3][4]
-
Aqueous Phase Preparation: Prepare a 50 ml aqueous solution of PVA at the desired concentration (e.g., 1.0% w/v).[3][4]
-
Emulsification: While homogenizing the aqueous PVA solution at high speed (e.g., 15,000 rpm), slowly add the organic phase using a syringe with a 22-gauge needle.[3]
-
Solvent Evaporation: Continue stirring the resulting suspension on a magnetic stirrer for 5-6 hours to ensure the complete evaporation of ethanol.[3]
-
Nanoparticle Collection: The resulting nanoparticle suspension can be used for further characterization or can be lyophilized for long-term storage.
Characterization of this compound Nanoparticles
a) Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
These parameters are crucial for determining the physical stability and in vivo fate of the nanoparticles.
Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Protocol:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.[5]
-
Perform the measurement using the DLS instrument to determine the average particle size (Z-average), PDI, and zeta potential.
-
An acceptable PDI value for polymer-based nanoparticles is typically below 0.2, indicating a narrow size distribution.[2]
b) Entrapment Efficiency (EE) and Drug Content
EE determines the percentage of the initial drug that has been successfully encapsulated within the nanoparticles.
Protocol:
-
Centrifuge a known amount of the nanoparticle suspension to separate the nanoparticles from the aqueous medium.
-
Carefully collect the supernatant, which contains the unentrapped drug.
-
Quantify the amount of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at 284 nm.[2]
-
The entrapped drug can be determined either by subtracting the amount of free drug from the total initial drug or by dissolving the nanoparticle pellet in a suitable solvent (e.g., ethanol) and quantifying the drug content.[3]
-
Calculate the Entrapment Efficiency (%) using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
c) In Vitro Drug Release Study
This study is essential to evaluate the pH-sensitive nature of the nanoparticles and their drug release profile under simulated gastrointestinal conditions.
Equipment:
-
Dialysis membrane
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer
Protocol:
-
Place a known amount of the nanoparticle formulation (e.g., equivalent to 5 mg of this compound) into a dialysis bag.[6]
-
Perform the release study sequentially in different pH media to mimic the gastrointestinal tract. Start with 100 ml of pH 1.2 buffer (simulated gastric fluid) for 2 hours.[3]
-
After 2 hours, transfer the dialysis bag to 100 ml of pH 6.8 phosphate buffer (simulated intestinal fluid) and continue the study for several more hours.[3][6]
-
Maintain the temperature at 37 ± 0.5 °C with continuous agitation (e.g., 80 rpm).[6]
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the withdrawn samples for this compound content using UV-Vis spectrophotometry.
Data Presentation
The following tables summarize the quantitative data from various studies on this compound nanoparticles.
Table 1: Formulation Parameters of this compound Nanoparticles
| Formulation Type | Drug:Lipid/Polymer Ratio | Stabilizer/Surfactant | Preparation Method | Reference |
| pH-Sensitive Nanoparticles | 1:0.3 (this compound:Eudragit L100-55) | 1.0% PVA | Solvent Evaporation | [3][4] |
| Solid Lipid Nanoparticles | 1:2 (Erythromycin:Glycerol Monostearate) | 0.5% Poloxamer 188 | Hot Homogenization | [1] |
| Solid Lipid Nanoparticles | - | PVA, PEG-400 | Hot Homogenization & Ultrasonication | [7] |
| Nanosuspension | - | Pluronic F68, Tween 20 | Solvent Evaporation | |
| Chitosan Nanoparticles | - | Tween 80 | Ionotropic Gelation | [8] |
Table 2: Physicochemical Characterization of this compound Nanoparticles
| Formulation Type | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| pH-Sensitive Nanoparticles | - | - | - | 55 - 85 | [3] |
| Solid Lipid Nanoparticles | 176.2 ± 1.82 | 0.275 ± 0.011 | -34.0 ± 0.84 | 73.56 | [4][9] |
| Solid Lipid Nanoparticles | 518.6 | 0.096 | -12 | 80.90 | [7] |
| Polymeric Nanoparticles | 270.2 | 0.166 | -32.5 | 96 | [2] |
| Invasomes | 150 - 1186 | 0.333 - 0.736 | - | 67 - 82 | [10] |
| Nanocrystals | 239.3 ± 24.6 | 0.17 ± 0.01 | -39.5 ± 2.3 | - | [6] |
Table 3: Comparative In Vitro Drug Release Profile
| Time (hours) | pH | Optimized Nanoparticles (% Release) | Marketed Tablet (% Release) | Reference |
| 1 | 1.2 | 8.24 ± 0.71 | >15 | [3][4] |
| 2 | 5.5 & 6.8 | 90.38 ± 5.97 | - | [3][4] |
| 4 | - | - | <60 | [3] |
Visualizations
Caption: Experimental workflow for nanoparticle preparation via solvent evaporation.
Caption: Workflow for the physicochemical characterization of nanoparticles.
Application Notes
-
Influence of Formulation Variables: The properties of the nanoparticles are significantly affected by formulation variables. An increase in the polymer concentration generally leads to a higher entrapment efficiency.[3] The concentration of the stabilizer (PVA) also plays a crucial role in controlling the particle size and stability of the nanoparticle suspension.
-
pH-Dependent Release: The use of a pH-sensitive polymer like Eudragit L100-55 is key to achieving the desired release profile. This polymer is insoluble at acidic pH but dissolves at pH values above 5.5, which protects the drug in the stomach and allows for its release in the intestine.[3]
-
Comparison with Marketed Products: Formulated pH-sensitive nanoparticles have demonstrated superior performance compared to conventional marketed tablets. They show significantly less drug release in acidic conditions (<10%) and a much faster and higher release in intestinal pH (>80% within 2 hours).[3]
-
Potential for Improved Bioavailability: By protecting this compound from acidic degradation and enhancing its dissolution rate, these nanoparticles have the potential to significantly improve its oral bioavailability.[3][4] This could lead to a reduction in the required dose, which may, in turn, minimize potential side effects.
References
- 1. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. greenpharmacy.info [greenpharmacy.info]
- 3. Development of pH sensitive polymeric nanoparticles of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. article.aascit.org [article.aascit.org]
- 6. Freeze-dried erythromycin nanocrystals: preparation, characterisation, antimicrobial activity, and aerodynamic properties [pharmacia.pensoft.net]
- 7. sciencetechindonesia.com [sciencetechindonesia.com]
- 8. bipublication.com [bipublication.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmacologyjournals.net [pharmacologyjournals.net]
Application Notes and Protocols: Utilizing Erythromycin Stearate in Bacterial Cell Culture Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin, a macrolide antibiotic, has long been a cornerstone in the treatment of various bacterial infections. Its stearate salt, Erythromycin Stearate, offers improved acid stability for oral administration. Beyond its well-established bacteriostatic properties, erythromycin exhibits significant anti-inflammatory and immunomodulatory effects, making it a molecule of interest in complex host-pathogen interaction studies. These application notes provide detailed protocols for utilizing this compound in bacterial cell culture infection models to investigate its dual antibacterial and anti-inflammatory activities.
Erythromycin's primary mechanism of antibacterial action is the inhibition of protein synthesis in susceptible bacteria. It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of peptide chain elongation.[1][2][3] This action is primarily bacteriostatic, but can be bactericidal at high concentrations or against highly susceptible organisms.[1] Notably, erythromycin is effective against a broad spectrum of Gram-positive bacteria, some Gram-negative bacteria, and atypical pathogens.[1]
Recent research has increasingly focused on the anti-inflammatory properties of macrolides like erythromycin. These effects are independent of their antimicrobial activity and are particularly relevant in chronic inflammatory diseases and severe infections. Erythromycin has been shown to modulate the host immune response by inhibiting the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[4][5][6] A key mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[4][5][7]
These protocols are designed to guide researchers in establishing robust in vitro models to dissect the multifaceted effects of this compound on bacterial proliferation and host cell responses.
Data Presentation
Table 1: Antibacterial Activity of Erythromycin Against Staphylococcus aureus
| Strain | MIC (µg/mL) | Reference |
| S. aureus (various clinical isolates) | 0.25 - 2048 | [8][9] |
| S. aureus ATCC 43300 (MRSA) | 2048 | [8] |
| S. aureus ATCC 25923 | 0.25 | [9] |
| S. aureus (Erythromycin-sensitive) | 0.5 - 5 (complete inhibition at 5) | [8] |
| S. aureus (Erythromycin-resistant) | 1 - 10 (growth slowed) | [8] |
Table 2: Immunomodulatory Effects of Erythromycin in In Vitro Models
| Cell Type | Stimulus | Cytokine/Pathway | Effect of Erythromycin | Concentration | Reference |
| Human Bronchial Epithelial Cells (BET-1A) | Phorbol Myristate Acetate (PMA) | IL-8 | 42.2% inhibition of protein release | 1 µM (10⁻⁶ M) | [7] |
| Human Bronchial Epithelial Cells (BET-1A) | Phorbol Myristate Acetate (PMA) | NF-κB Activation | Inhibition | Not specified | [5][7] |
| Human Bronchial Epithelial Cells (BET-1A) | Phorbol Myristate Acetate (PMA) | AP-1 Activation | Inhibition | Not specified | [7] |
| Human Whole Blood | Heat-killed Streptococcus pneumoniae | TNF-α | Dose-dependent inhibition | 10⁻⁵ M - 10⁻³ M | [6] |
| Human Whole Blood | Heat-killed Streptococcus pneumoniae | IL-6 | Dose-dependent inhibition | 10⁻⁵ M - 10⁻³ M | [6] |
| T Cells | PMA + Calcium Ionophore | IL-8 | Significant inhibition | >10⁻⁶ M | [4] |
| T Cells | PMA + Calcium Ionophore | NF-κB DNA-binding | Inhibition | 10⁻⁷ M - 10⁻⁵ M | [4] |
| Neutrophils | Phorbol Myristate Acetate (PMA) | Superoxide generation | 50% inhibition (IC50) | 0.7 mM | [10] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus
This protocol outlines the determination of the MIC of this compound against S. aureus using the broth microdilution method.
Materials:
-
This compound
-
Staphylococcus aureus strain (e.g., ATCC 25923)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in MHB to the desired starting concentration.
-
Bacterial Inoculum Preparation: Culture S. aureus in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound solution in MHB.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound and to a positive control well (bacteria only) and a negative control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Protocol 2: Mammalian Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound on a mammalian cell line (e.g., A549 human lung adenocarcinoma cells).
Materials:
-
A549 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[4]
-
Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Bacterial Infection of A549 Cells and this compound Treatment
This protocol details the infection of A549 cells with S. aureus and subsequent treatment with this compound to evaluate its effect on intracellular bacterial load.
Materials:
-
Confluent A549 cell monolayers in 24-well plates
-
Staphylococcus aureus (e.g., ATCC 25923)
-
Complete cell culture medium without antibiotics
-
This compound
-
Gentamicin
-
Sterile PBS
-
Sterile water with 0.1% Triton X-100
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Bacterial Preparation: Prepare a mid-logarithmic phase culture of S. aureus. Wash the bacteria with PBS and resuspend in antibiotic-free cell culture medium.
-
Infection: Infect the A549 cell monolayers at a multiplicity of infection (MOI) of 10-100 bacteria per cell. Incubate for 1-2 hours at 37°C to allow for bacterial internalization.
-
Removal of Extracellular Bacteria: Wash the monolayers three times with PBS. Then, add fresh medium containing a high concentration of gentamicin (e.g., 100 µg/mL) to kill extracellular bacteria and incubate for 1 hour.
-
This compound Treatment: Wash the cells again with PBS to remove the gentamicin. Add fresh medium containing the desired concentrations of this compound. Include a control group with no antibiotic.
-
Incubation: Incubate the plates for the desired time points (e.g., 4, 8, 24 hours).
-
Quantification of Intracellular Bacteria:
-
At each time point, wash the cells with PBS.
-
Lyse the cells with 0.1% Triton X-100 in sterile water for 10 minutes.
-
Perform serial dilutions of the cell lysates in PBS.
-
Plate the dilutions on TSA plates and incubate overnight at 37°C.
-
Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.
-
-
Data Analysis: Express the results as CFU/well or as a percentage reduction in bacterial load compared to the untreated control.
Protocol 4: Quantification of Cytokine Production by ELISA
This protocol describes the measurement of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant of infected and treated cells.
Materials:
-
Supernatants from the cell culture infection experiment (Protocol 3)
-
Commercially available ELISA kits for the specific cytokines of interest
-
ELISA plate reader
Procedure:
-
Sample Collection: At the end of the treatment period in Protocol 3, collect the cell culture supernatants and centrifuge to remove any debris. Store at -80°C until use.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate, and a stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokine in each sample. Express the results in pg/mL or ng/mL.
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for assessing this compound's efficacy.
Caption: Erythromycin's proposed mechanism on the NF-κB signaling pathway.
This document provides a framework for investigating the dual antibacterial and anti-inflammatory properties of this compound in vitro. The provided protocols and data summaries should serve as a valuable resource for researchers in the fields of microbiology, immunology, and drug development. Further optimization of these protocols may be necessary depending on the specific cell lines, bacterial strains, and experimental objectives.
References
- 1. Assay Development for Image-Based Quantification of Intracellular Bacterial Replication and Analysis of the Innate Immune Response to Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Effects of long-term administration of erythromycin on cytokine production in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erythromycin inhibits transcriptional activation of NF-kappaB, but not NFAT, through calcineurin-independent signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time course of the antibacterial activity of this compound and erythromycin acistrate against two Staphylococcus aureus strains in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Molecular mechanisms of anti-inflammatory action of erythromycin in human bronchial epithelial cells: possible role in the signaling pathway that regulates nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of erythromycin acistrate (2'-acetyl this compound) and this compound in experimental infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Erythromycin Stearate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Erythromycin Stearate, a macrolide antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Accurate MIC determination is crucial for antimicrobial susceptibility testing, resistance monitoring, and new drug development.
Introduction to this compound
Erythromycin is a broad-spectrum macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This compound is the stearate salt of erythromycin, a form that is practically insoluble in water but freely soluble in ethanol and acetone. This property requires specific considerations for the preparation of stock solutions for MIC testing. The antibacterial activity of erythromycin is enhanced in alkaline conditions, a factor that should be controlled during susceptibility testing.[1][2][3][4]
Data Presentation: Quality Control Ranges for Erythromycin
Adherence to established quality control (QC) protocols is mandatory for ensuring the accuracy and reproducibility of MIC testing. The following tables summarize the acceptable MIC ranges for erythromycin against reference QC bacterial strains as specified by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Table 1: CLSI Quality Control Ranges for Erythromycin MIC (µg/mL)
| Quality Control Strain | CLSI Document | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | M100 | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | M100 | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619™ | M100 | 0.03 - 0.12 |
Data sourced from CLSI M100 documents.
Table 2: EUCAST Quality Control Ranges for Erythromycin MIC (µg/mL)
| Quality Control Strain | EUCAST Document | Target MIC (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | EUCAST QC Tables | 0.5 | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | EUCAST QC Tables | 2 | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619™ | EUCAST QC Tables | 0.06 | 0.03 - 0.12 |
Data sourced from EUCAST Quality Control Tables.[5][6][7]
Experimental Protocols
This section provides detailed methodologies for two standard methods of MIC determination: Broth Microdilution and Agar Dilution.
Preparation of this compound Stock Solution
Accurate preparation of the antibiotic stock solution is the critical first step for reliable MIC testing. Due to the poor water solubility of this compound, a solvent-based stock solution is required.
Materials:
-
This compound powder (potency certified)
-
Methanol, ACS grade
-
0.1 M Phosphate buffer (pH 8.0), sterile
-
Sterile conical tubes
-
Calibrated analytical balance
Procedure:
-
Accurately weigh the required amount of this compound powder based on its potency to prepare a stock solution of 1280 µg/mL.
-
Dissolve the powder in a small volume of methanol.
-
Bring the final volume to the desired level using sterile 0.1 M phosphate buffer (pH 8.0). For example, to make 10 mL of a 1280 µg/mL stock solution, dissolve 12.8 mg of this compound in a minimal amount of methanol and then add the phosphate buffer to a final volume of 10 mL.
-
Vortex thoroughly to ensure complete dissolution.
-
This stock solution can be used to prepare the serial dilutions for the MIC assays.
Broth Microdilution Method
This method involves testing a microorganism's ability to grow in serially diluted concentrations of the antibiotic in a liquid growth medium.
Workflow for Broth Microdilution
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Protocol:
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL).
-
Prepare Inoculum: From a fresh 18-24 hour bacterial culture on an appropriate agar plate, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculate the Plate: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Controls: Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) on each plate.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Method
In this method, varying concentrations of the antibiotic are incorporated into an agar medium, which is then inoculated with the test organism.
Workflow for Agar Dilution
Caption: Workflow for the Agar Dilution MIC Assay.
Detailed Protocol:
-
Prepare Antibiotic-Containing Agar: Prepare serial two-fold dilutions of the this compound stock solution. Add 1 mL of each antibiotic dilution to 9 mL of molten Mueller-Hinton Agar (MHA) maintained at 45-50°C to create a series of agar plates with the desired final antibiotic concentrations. Also, prepare a control plate with no antibiotic.
-
Pour Plates: Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Plates: Spot-inoculate the surface of each agar plate with approximately 1-2 µL of the standardized bacterial suspension. A multi-point inoculator can be used for this purpose.
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that prevents the visible growth of the bacteria on the agar.
Interpretation of Results
The interpretation of MIC values as susceptible (S), intermediate (I), or resistant (R) should be performed according to the latest clinical breakpoint tables provided by CLSI or EUCAST. These breakpoints are organism- and drug-specific.
Logical Relationship for MIC Interpretation
Caption: Logical flow for interpreting MIC results using clinical breakpoints.
Troubleshooting
-
Precipitation of this compound: If precipitation is observed in the stock solution or in the wells/plates, ensure that the pH of the buffer and medium is appropriate and that the concentration of the organic solvent used for the initial dissolution is minimal.
-
Poor or No Growth in Control Wells: This could indicate a problem with the inoculum preparation, the viability of the bacterial strain, or the quality of the growth medium.
-
Contamination: Strict aseptic techniques are essential throughout the procedure to prevent contamination.
-
Discrepancies with QC Ranges: If the MIC for a QC strain falls outside the acceptable range, the entire batch of tests should be considered invalid, and the procedure should be reviewed for any deviations.
References
- 1. Effect of pH on the activity of erythromycin against 500 isolates of gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Effect of pH on the activity of erythromycin against 500 isolates of gram-negative bacilli. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. resource.aminer.org [resource.aminer.org]
- 5. korld.nil.gov.pl [korld.nil.gov.pl]
- 6. cejph.szu.cz [cejph.szu.cz]
- 7. szu.gov.cz [szu.gov.cz]
Application Notes & Protocols for Spectrophotometric Assay of Erythromycin Stearate
Introduction
Erythromycin, a macrolide antibiotic, is widely utilized for treating various bacterial infections.[1] Erythromycin Stearate, a more acid-stable prodrug, is a common formulation in pharmaceutical preparations.[2] Accurate and reliable quantification of this compound is crucial for quality control in drug manufacturing and formulation development. This document provides detailed application notes and protocols for the spectrophotometric determination of this compound concentration, targeting researchers, scientists, and drug development professionals. The methods described herein are rapid, cost-effective, and suitable for routine analysis.[3][4]
Two primary spectrophotometric approaches are detailed: a direct Ultraviolet (UV) Spectrophotometric method and a colorimetric method based on reaction with sulfuric acid.
Method 1: Direct UV Spectrophotometry
This method relies on the inherent UV absorbance of the erythromycin molecule after hydrolysis of the stearate salt. Erythromycin exhibits a weak absorption band in the UV region.[3] To facilitate the measurement, this compound is first hydrolyzed to erythromycin base using a buffered solvent system.[2][5]
Principle
This compound is dissolved in a mixture of methanol and a dibasic phosphate buffer at pH 8.0. The alkaline buffer facilitates the hydrolysis of the stearate salt to release the erythromycin base, which has a characteristic maximum absorbance at approximately 285 nm.[2][4][5] The absorbance at this wavelength is directly proportional to the concentration of erythromycin in the sample.
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Sodium hydroxide (NaOH)
-
Double distilled water
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
2. Preparation of Solutions
-
0.2 M Potassium Dihydrogen Phosphate Solution: Dissolve 27.22 g of KH₂PO₄ in 1000 mL of distilled water.[4]
-
0.2 M Sodium Hydroxide Solution: Dissolve 8 g of NaOH in 1000 mL of distilled water.[4]
-
Dibasic Phosphate Buffer (pH 8.0): Mix 250 mL of 0.2 M potassium dihydrogen phosphate solution with 250 mL of 0.2 M sodium hydroxide solution. Adjust the pH to 8.0 using a pH meter.[4]
-
Solvent System: Mix methanol and dibasic phosphate buffer (pH 8.0) in a 1:1 ratio.[2]
-
Standard Stock Solution (e.g., 10 mg/mL): Accurately weigh 500 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in the solvent system and make up to the mark.[4]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the solvent system to obtain concentrations in the desired linear range (e.g., 3-15 µg/mL).[2][5]
3. Sample Preparation
-
Tablets: Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to a specific amount of erythromycin (e.g., 500 mg) and transfer to a 50 mL volumetric flask.[2][4] Add the solvent system, sonicate to dissolve, and make up to the volume. Filter the solution to remove any insoluble excipients.[2][4] Dilute the filtrate with the solvent system to a concentration within the calibration range.
-
Suspensions: Shake the suspension well. Accurately measure a volume of the suspension and process it similarly to the tablet powder, ensuring complete extraction of the drug.
4. Spectrophotometric Measurement
-
Set the spectrophotometer to scan the UV range from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which should be around 285 nm.[2][4]
-
Measure the absorbance of the blank (solvent system), standard solutions, and sample solutions at 285 nm.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of erythromycin in the sample solutions from the calibration curve.
Data Presentation
| Parameter | Value | Reference |
| Wavelength (λmax) | ~285 nm | [2][4] |
| Linearity Range | 3 - 15 µg/mL | [2][5] |
| Limit of Detection (LOD) | 0.08 µg/mL | [2][5] |
| Limit of Quantitation (LOQ) | 0.24 µg/mL | [2][5] |
Method 2: Colorimetric Assay using Sulfuric Acid
This method involves a chemical reaction between erythromycin and concentrated sulfuric acid to produce a stable, colored product that can be quantified in the visible region of the spectrum.[3][6] This method is particularly useful for samples where excipients may interfere with direct UV measurement.
Principle
When heated with concentrated sulfuric acid, erythromycin undergoes a dehydration reaction, likely involving its sugar moieties, leading to the formation of a yellow-colored product.[3][7] This product exhibits a strong absorbance at approximately 485 nm.[3][6] The intensity of the color, and thus the absorbance, is proportional to the erythromycin concentration.
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Sulfuric Acid (H₂SO₄), 27 N
-
Methanol (absolute)
-
Distilled water
-
Volumetric flasks
-
Pipettes
-
Test tubes
-
Water bath (50°C)
-
Visible Spectrophotometer
2. Preparation of Solutions
-
27 N Sulfuric Acid: Carefully add 75 mL of concentrated sulfuric acid (reagent grade, Sp. Gr. 1.84) to 25 mL of water while cooling in an ice bath.[3]
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh an amount of this compound primary standard equivalent to 25 mg of erythromycin base and transfer to a 25 mL volumetric flask. Dissolve in 1 mL of absolute methanol and dilute to the mark with freshly prepared distilled water. Prepare this solution immediately before use.[3]
-
Working Standard Solutions: Prepare dilutions from the stock solution with distilled water to achieve concentrations in the desired range.
3. Sample Preparation
-
Prepare a stock solution of the sample (tablets or suspension) in a similar manner to the standard stock solution, ensuring the final concentration is suitable for further dilution. An initial dissolution in a small amount of methanol is recommended to improve solubility.[3]
4. Color Development and Measurement
-
Pipette 5 mL of each standard and sample solution into separate test tubes.
-
Carefully add 5 mL of 27 N sulfuric acid to each test tube.
-
Heat the test tubes in a water bath at 50°C for 30 minutes.[3] Alternatively, the heat generated from the dilution of the sulfuric acid may be sufficient for color development.[3]
-
Allow the solutions to cool to room temperature.
-
Measure the absorbance of the solutions at 485 nm in a 1 cm cuvette, using distilled water as a blank.[3]
-
Construct a calibration curve and determine the concentration of the unknown samples.
Data Presentation
| Parameter | Value | Reference |
| Wavelength (λmax) | ~485 nm | [3] |
| Sulfuric Acid Conc. | 27 N | [3] |
| Reaction Temperature | 50°C | [3] |
| Reaction Time | 30 minutes | [3] |
Visualizations
Experimental Workflow: Direct UV Spectrophotometry
Caption: Workflow for the direct UV spectrophotometric assay of this compound.
Experimental Workflow: Colorimetric Assay
Caption: Workflow for the colorimetric assay of this compound using sulfuric acid.
Logical Relationship: Method Selection
Caption: Decision tree for selecting the appropriate spectrophotometric method.
References
- 1. UV spectroscopic analysis of erythromycin tablets. [wisdomlib.org]
- 2. jfda-online.com [jfda-online.com]
- 3. scispace.com [scispace.com]
- 4. ijbio.com [ijbio.com]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. [PDF] A new colorimetric method for the assay of erythromycin. | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for In Vitro Drug Release Studies of Erythromycin Stearate
Introduction
Erythromycin Stearate is a macrolide antibiotic widely used to treat various bacterial infections. However, its therapeutic efficacy is challenged by its low bioavailability, which is primarily due to its instability in the acidic environment of the stomach and its poor dissolution characteristics.[1][2] Erythromycin base is rapidly inactivated by gastric acid.[3][4] Consequently, oral formulations are often designed as enteric-coated or film-coated tablets to protect the drug from degradation at low pH and to promote its dissolution and absorption in the more neutral to alkaline environment of the small intestine.[1][2]
In vitro drug release studies are a critical tool in the development and quality control of this compound formulations. These tests simulate the physiological conditions of the gastrointestinal tract, providing valuable insights into the drug's release profile. This data is essential for predicting in vivo performance, ensuring batch-to-batch consistency, and comparing different formulations.[3][5] The United States Pharmacopeia (USP) provides standardized methods for the dissolution testing of this compound tablets.[6]
Core Application Notes
-
pH-Dependent Solubility and Stability: this compound's release is highly dependent on the pH of the surrounding medium. The drug is labile in acidic conditions (like the stomach) but more stable and soluble at neutral or slightly alkaline pH (like the intestine).[5][7] Therefore, dissolution testing protocols often involve a multi-stage process, starting with an acidic medium followed by a higher pH buffer to simulate the transit from the stomach to the intestine.[1][2]
-
Formulation Strategy: To overcome the challenges of acid instability, formulations like pH-sensitive polymeric nanoparticles and enteric-coated tablets are employed.[1][2] These strategies aim to minimize drug release in the stomach (<10% release in acidic pH) and maximize it in the intestinal pH range.[1] The choice of polymers (e.g., Eudragit L100-55, Ethyl cellulose, Pectin) and other excipients significantly impacts the release profile.[1][2]
-
Apparatus Selection: The most commonly recommended dissolution apparatus for this compound tablets is the USP Apparatus 2 (Paddle).[6][7] However, USP Apparatus 1 (Basket) is also used, particularly for enteric-coated tablet formulations.[2][3] The choice of apparatus can influence the hydrodynamics of the test and, consequently, the drug release rate.
-
Analytical Method: Ultraviolet-Visible (UV-Vis) spectrophotometry is a common, simple, and rapid method for quantifying the amount of this compound released into the dissolution medium.[2][7] The wavelength for maximum absorbance is typically measured around 236 nm or 285 nm, depending on the analytical procedure and medium.[2][6][7]
Experimental Protocols
Protocol 1: Standard USP Dissolution Test for this compound Tablets
This protocol is based on the guidelines provided by the United States Pharmacopeia for immediate-release tablets.[6]
1. Materials and Equipment:
-
Dissolution Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 0.05 M Phosphate Buffer, pH 6.8.
-
Vessels: 900 mL capacity.
-
Temperature Control: 37 ± 0.5°C.[7]
-
Analytical Instrument: UV-Vis Spectrophotometer.
-
Reference Standard: USP Erythromycin RS.
2. Procedure:
-
Prepare 900 mL of 0.05 M phosphate buffer (pH 6.8) and place it in each dissolution vessel.
-
Equilibrate the medium to a temperature of 37 ± 0.5°C.
-
Place one this compound tablet in each vessel.
-
Immediately start the apparatus at a rotation speed of 100 rpm.
-
Withdraw sample aliquots (e.g., 10 mL) at predetermined time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes).[7]
-
After each withdrawal, replace the sampled volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume.[7]
-
Filter the samples immediately.
-
Analyze the samples using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (approx. 236 nm) against a suitable blank.[6][7]
-
Calculate the cumulative percentage of drug released at each time point using a standard calibration curve prepared from the USP Erythromycin Reference Standard.
Protocol 2: Multi-Stage Dissolution for Enteric-Coated/Modified-Release Formulations
This protocol is designed to assess the performance of formulations intended to protect the drug from gastric acid.
1. Materials and Equipment:
-
Dissolution Apparatus: USP Apparatus 1 (Basket) or Apparatus 2 (Paddle).[2]
-
Acid Stage Medium: 900 mL of 0.1 N HCl (pH 1.2).[2]
-
Buffer Stage Medium: 900 mL of Phosphate Buffer (pH 6.8).[2]
-
Temperature Control: 37 ± 1°C.[2]
-
Rotation Speed: 100 rpm.[2]
-
Analytical Instrument: UV-Vis Spectrophotometer.
2. Procedure:
-
Acid Stage (First 2 hours):
-
Place 900 mL of 0.1 N HCl into each vessel and equilibrate to 37 ± 1°C.
-
Place one tablet/formulation in each basket/vessel.
-
Operate the apparatus at 100 rpm for 2 hours.
-
Withdraw a sample at the 2-hour mark to determine the extent of drug release in the acidic medium.
-
-
Buffer Stage (Following hours):
-
After 2 hours, carefully withdraw the formulation from the acid. An alternative, more common approach for automated systems is to change the media.
-
Replace the acid medium with 900 mL of pre-warmed (37 ± 1°C) phosphate buffer (pH 6.8).
-
Continue the dissolution test for a specified period (e.g., up to 10-12 hours for extended-release formulations).[2]
-
Withdraw samples at regular intervals (e.g., every hour).[2]
-
Replace the withdrawn volume with fresh, pre-warmed buffer after each sampling.
-
-
Sample Analysis:
-
Filter all collected samples.
-
Analyze the samples using a UV-Vis spectrophotometer (e.g., at 285 nm) to determine the concentration of this compound.[2]
-
Calculate the cumulative percentage of drug released over the entire test duration.
-
Data Presentation
Table 1: Summary of USP Dissolution Test Parameters for this compound Tablets
| Parameter | Specification | Source |
| Apparatus | Apparatus 2 (Paddle) | [6] |
| Medium | 0.05 M Phosphate Buffer (pH 6.8) | [6] |
| Volume | 900 mL | [6] |
| Rotation Speed | 100 rpm | [6] |
| Temperature | 37 ± 0.5°C | [7] |
| Time | 120 minutes | [6] |
| Acceptance Criteria | Not less than 75% of the labeled amount is dissolved in 120 minutes. | [1] |
Table 2: Comparative In Vitro Drug Release of pH-Sensitive Nanoparticles vs. Marketed Tablet
| Time (minutes) | Medium | pH-Sensitive Nanoparticles (% Release) | Marketed Tablet (% Release) | Source |
| 60 | 0.1 N HCl (pH 1.2) | < 10% | > 15% | [1] |
| 120 | 0.1 N HCl (pH 1.2) | < 10% | - | [1] |
| 120 (in buffer) | pH 5.5 & 6.8 | > 80% | - | [1] |
| 240 (total) | pH 1.2, 5.5, 6.8 | > 90% | < 60% | [1] |
Table 3: Effect of pH on Cumulative Drug Release from Innovator this compound Tablets
| Time (minutes) | % Drug Release at pH 6.8 | % Drug Release at pH 7.0 | % Drug Release at pH 7.2 | Source |
| 15 | ~25% | ~25% | ~35% | [5][7] |
| 30 | ~40% | ~40% | ~50% | [5][7] |
| 45 | ~55% | ~55% | ~65% | [5][7] |
| 60 | ~70% | ~70% | ~75% | [5][7] |
| 90 | ~80% | ~85% | ~80% | [5][7] |
| 120 | ~85% | ~90% | ~85% | [5][7] |
| Note: Values are approximated from graphical data presented in the source articles for illustrative purposes. |
Visualizations
References
- 1. Development of pH sensitive polymeric nanoparticles of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primescholars.com [primescholars.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. globalresearchonline.net [globalresearchonline.net]
Application Notes: Erythromycin Stearate in the Study of Antibiotic Resistance Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erythromycin, a macrolide antibiotic, functions by inhibiting bacterial protein synthesis.[1][2] Its stearate salt, Erythromycin Stearate, is readily absorbed and converted to its active form, erythromycin, making it a valuable tool for both clinical treatment and in vitro research.[1][3] The rise of erythromycin-resistant bacterial strains presents a significant public health challenge, necessitating detailed study of the underlying resistance mechanisms.[4] These application notes provide protocols and frameworks for using this compound to investigate the primary mechanisms of bacterial resistance: target site modification and active efflux.
Mechanism of Action and Resistance
Erythromycin's primary mode of action is to reversibly bind to the 50S ribosomal subunit of susceptible bacteria.[1][2][5][6] This binding event occurs at the peptidyl transferase center, which blocks the translocation step of protein synthesis, thereby halting the elongation of the peptide chain and inhibiting bacterial growth.[1][2] Bacteria have evolved two predominant mechanisms to counteract this effect.
-
Target Site Modification: This is a common resistance strategy mediated by erm (erythromycin ribosome methylase) genes.[7][8][9] These genes encode methyltransferase enzymes that add methyl groups to the 23S rRNA component of the 50S ribosomal subunit.[9][10][11] This modification reduces the binding affinity of erythromycin to its target, rendering the antibiotic ineffective.[9][12] This mechanism often confers cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype).[7][8]
-
Active Efflux: This mechanism involves membrane-bound efflux pumps that actively transport erythromycin out of the bacterial cell, preventing it from reaching its ribosomal target.[1][7] In many streptococcal species, this is encoded by the mef (macrolide efflux) gene, resulting in what is known as the M phenotype.[7] This typically confers resistance to 14- and 15-membered macrolides like erythromycin but not to clindamycin or streptogramin B.[7]
Caption: Erythromycin's mechanism of action and key resistance pathways.
Application I: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a fundamental quantitative measure to classify a strain as susceptible, intermediate, or resistant.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines and other established methods.[13]
-
Prepare this compound Stock Solution:
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain of interest (e.g., S. aureus, S. pneumoniae) on an appropriate agar plate overnight at 37°C.
-
Select several colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Perform Serial Dilutions:
-
Use a 96-well microtiter plate. Add 100 µL of sterile MHB to wells 2 through 12.
-
Add 200 µL of the working antibiotic stock solution (e.g., 256 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.[13]
-
Well 11 serves as the positive control (inoculum, no antibiotic). Well 12 serves as the negative control (broth only).
-
-
Inoculate Plate:
-
Add the diluted bacterial inoculum to wells 1 through 11.
-
-
Incubation and Interpretation:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of erythromycin in which there is no visible bacterial growth (no turbidity) compared to the positive control.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Data Presentation: Representative MIC Values
The table below summarizes typical MIC values for different resistance phenotypes in Streptococcus pneumoniae.
| Phenotype | Resistance Mechanism | Associated Gene(s) | Typical Erythromycin MIC (µg/mL) | Reference |
| Susceptible | None | None | ≤ 0.25 | CLSI Guidelines |
| M Phenotype | Active Efflux | mefA | 1 to 32 | [7] |
| MLSB (Inducible) | Ribosomal Methylation | ermTR, ermB | ≥ 0.5 | [7] |
| MLSB (Constitutive) | Ribosomal Methylation | ermB | > 64 | [7] |
Application II: Genetic Characterization of Resistance
Identifying the specific genes responsible for resistance is crucial for surveillance and understanding transmission dynamics. Multiplex PCR is an efficient method for simultaneously detecting multiple resistance genes.
Experimental Protocol: Multiplex PCR for ermB, ermTR, and mefA
This protocol is based on methods described for detecting common erythromycin resistance genes in streptococci.[7]
-
DNA Extraction:
-
Culture bacteria overnight and harvest cells by centrifugation.
-
Extract genomic DNA using a commercial bacterial DNA extraction kit or a standard enzymatic lysis (e.g., with lysozyme) followed by phenol-chloroform extraction and ethanol precipitation.
-
-
Primer Design:
-
Use previously validated primers for ermB, ermTR, and mefA. A 16S rRNA gene primer pair should be included as an internal amplification control.[7]
-
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and all primer pairs.
-
Add template DNA (10-100 ng) to the master mix.
-
Perform PCR in a thermal cycler with the following typical conditions:
-
Initial Denaturation: 95°C for 3 minutes.
-
35 Cycles of:
-
Denaturation: 95°C for 1 minute.
-
Annealing: 57°C for 1 minute.
-
Extension: 72°C for 1 minute.
-
-
Final Extension: 72°C for 5 minutes.[7]
-
-
-
Gel Electrophoresis:
-
Separate the PCR products on a 2% agarose gel stained with an intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
Visualize the DNA bands under UV light. The presence of bands of expected sizes for ermB (640 bp), ermTR (400 bp), and mefA (348 bp) indicates the presence of these genes.[7]
-
Data Presentation: Gene Prevalence in Resistant Isolates
The following table shows the distribution of resistance genes found in adult and pediatric isolates of Group A Streptococcus (GAS).
| Population | Total Resistant Isolates | mefA (Efflux) | ermTR (Inducible MLSB) | ermB (Constitutive MLSB) | Reference |
| Adult | 16 | 56% | 31% | 13% | [7] |
| Pediatric | 33 | 72% | 15% | 13% | [7] |
Application III: Analysis of Efflux Pump Induction
Sub-inhibitory concentrations of erythromycin can induce the expression of efflux pump genes, leading to increased resistance. This phenomenon can be studied using quantitative real-time PCR (qRT-PCR).
Experimental Protocol: qRT-PCR for Efflux Gene Expression
-
Bacterial Culture and Induction:
-
RNA Extraction and cDNA Synthesis:
-
Harvest bacteria from both cultures.
-
Extract total RNA using an appropriate RNA purification kit, including a DNase treatment step to remove genomic DNA contamination.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
-
qRT-PCR:
-
Prepare a reaction mix containing cDNA, gene-specific primers for the target efflux gene (e.g., mefA) and a reference gene (e.g., 16S rRNA), and a fluorescent dye (e.g., SYBR Green).
-
Run the qRT-PCR reaction in a real-time thermal cycler.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression in the induced sample relative to the uninduced control.
-
Caption: Workflow for studying efflux pump gene induction using qRT-PCR.
Data Presentation: Efflux Gene Expression Analysis
This table presents example data showing the effect of erythromycin concentration on mef(E) gene expression in S. pneumoniae.
| Strain | Erythromycin MIC (µg/mL) | Inducing Erythromycin Conc. (µg/mL) | Peak mef(E) Expression (Fold Increase) | Reference |
| XZ8004 | 0.12 | 0.12 | > 15 | [15] |
| XZ7042 | 12 | 0.4 | > 15 | [15] |
Note: Peak expression in the highly resistant strain (XZ7042) occurred at a concentration far below its MIC, while in the more susceptible strain (XZ8004), peak expression occurred at its MIC.[15] This highlights the complex regulatory networks governing resistance gene expression.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Antibiotic resistance to erythromycin: Significance and symbolism [wisdomlib.org]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. This compound | C55H103NO15 | CID 12559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Erythromycin Resistance Methylase Gene (ermTR) in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Erythromycin and Erythromycin-Induced Resistance among Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Practical implications of erythromycin resistance gene diversity on surveillance and monitoring of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijbio.com [ijbio.com]
- 14. Method of Analysis for Erythromycin Tablets - Assay [m-pharmaguide.com]
- 15. Induction of Efflux-Mediated Macrolide Resistance in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Stable Erythromycin Stearate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin is a macrolide antibiotic widely used in research to study bacterial protein synthesis and for its anti-inflammatory properties. Erythromycin Stearate, a salt form of erythromycin, offers specific solubility characteristics beneficial for certain experimental setups. However, its efficacy in vitro is critically dependent on the proper preparation and storage of stable stock solutions, as it is susceptible to degradation, particularly in acidic conditions. These application notes provide detailed protocols for preparing stable this compound stock solutions and summarize key physicochemical and stability data to ensure reproducible experimental outcomes.
Physicochemical Properties of this compound
This compound is the stearic acid salt of erythromycin.[1] It is a white or almost white, crystalline powder.[2][3] Understanding its physical and chemical properties is crucial for its effective use in the laboratory.
| Property | Value | References |
| Molecular Formula | C55H103NO15 | [4] |
| Molecular Weight | 1018.4 g/mol | [3][4] |
| Melting Point | 77-79°C or ~119°C | [4][5] |
| Appearance | White or almost white, crystalline powder | [2][3] |
| Solubility | ||
| Practically insoluble in water | [1][2][6] | |
| Soluble in ethanol (50 mg/mL), methanol, and acetone | [2][4][5][6] | |
| Sparingly soluble in water | [5] |
Stability Profile of this compound
This compound is stable under certain conditions but degrades significantly under others. It is incompatible with acids and strong oxidizing agents.[1][4] The primary degradation pathway in acidic conditions involves intramolecular cyclization, leading to biologically inactive products.[7]
| Condition | Stability | Notes | References |
| Acidic (Low pH) | Unstable | Significant degradation occurs.[8][9] Should be avoided. | [8][9] |
| Basic (High pH) | Unstable | Significant degradation occurs.[8][9] | [8][9] |
| Oxidative Stress | Unstable | Significant degradation occurs.[8][9] | [8][9] |
| Thermal Stress | Stable | Stable under typical laboratory thermal stress tests. | [8][9] |
| Photolytic Stress | Stable | Stable when exposed to light. | [8][9] |
| Long-term Storage | Stable at -20°C | Recommended storage temperature for long-term stability. | [10] |
Experimental Protocols
Protocol for Preparation of a 50 mg/mL this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution in ethanol.
Materials:
-
This compound powder
-
Anhydrous/Absolute Ethanol (≥99.5%)
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size, compatible with ethanol)
-
Sterile cryovials or amber glass vials for storage
Procedure:
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 10 mL of a 50 mg/mL solution, weigh 500 mg of the powder.
-
Dissolution: Transfer the weighed powder into a sterile conical tube. Add the required volume of anhydrous ethanol (e.g., 10 mL).
-
Mixing: Cap the tube tightly and vortex at room temperature until the powder is completely dissolved. The resulting solution should be clear to very slightly hazy and colorless.[4]
-
Sterilization (Optional): If a sterile solution is required for cell culture applications, filter the solution through a 0.22 µm ethanol-compatible sterile syringe filter into a new sterile tube. This method is preferred over autoclaving, which can cause degradation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials or amber glass vials to minimize freeze-thaw cycles and light exposure.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date. Store the aliquots in a tightly sealed container at -20°C for long-term stability.[10]
Experimental Workflow
The following diagram illustrates the standard workflow for preparing and storing this compound stock solutions.
Caption: Workflow for preparing stable this compound stock solutions.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Erythromycin exerts its bacteriostatic effect by inhibiting protein synthesis.[][12] It binds to the 50S subunit of the bacterial ribosome, which prevents the translocation step of protein synthesis and ultimately halts bacterial growth.[][12][13][14]
Caption: Erythromycin's mechanism of action via ribosomal binding.
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. uspbpep.com [uspbpep.com]
- 3. This compound | C55H103NO15 | CID 12559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound Raw Material and Erythromycin Estolate API, BP, EP, USP Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a stability indicating HPLC method for organic impurities of this compound tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.who.int [cdn.who.int]
- 12. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. droracle.ai [droracle.ai]
Troubleshooting & Optimization
Technical Support Center: Optimizing Erythromycin Stearate Dissolution for Bioavailability Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the dissolution of Erythromycin Stearate for bioavailability studies.
Frequently Asked Questions (FAQs)
Q1: What are the critical physicochemical properties of this compound to consider for dissolution studies?
A1: this compound is the stearic acid salt of Erythromycin. Key properties include:
-
Low Water Solubility : It is sparingly soluble in water, which can limit its dissolution rate.[1][2][3]
-
Acid Lability : Erythromycin is rapidly degraded in acidic environments, such as the stomach.[1][2][4] This necessitates protective formulation strategies like film-coating or enteric-coating.[1][4][5]
-
pH-Dependent Dissolution : Its dissolution is significantly influenced by the pH of the medium.[5][6][7] In acidic conditions, it can dissolve rapidly, but this also leads to degradation.[5][6] It is more stable and dissolution is typically measured in neutral to slightly alkaline conditions.[5][6]
-
pKa : The strongest basic pKa for Erythromycin is reported as 8.38.[8]
Q2: What is the official USP dissolution method for this compound tablets?
A2: The United States Pharmacopeia (USP) provides a standardized dissolution test for this compound tablets.[9] The key parameters are:
-
Apparatus : USP Apparatus 2 (Paddle).
-
Medium : 900 mL of 0.05 M phosphate buffer at pH 6.8.
-
Rotation Speed : 100 rpm.
-
Time : 120 minutes.
-
Acceptance Criteria : Not less than 75% (Q) of the labeled amount of this compound is dissolved in 120 minutes.[9]
Q3: Why is there often poor correlation between disintegration and dissolution for this compound tablets?
A3: While disintegration is a prerequisite for dissolution, a rapid disintegration time does not always guarantee rapid dissolution for this compound.[10] This is primarily due to the drug's low solubility. Even if the tablet breaks apart quickly, the drug particles may not dissolve readily in the dissolution medium. Formulation factors, such as the use of binders and lubricants, and the intrinsic dissolution rate of the drug substance itself play a more significant role in the overall dissolution profile.[1]
Q4: How can the dissolution of this compound be improved?
A4: Several formulation strategies can be employed to enhance the dissolution of this compound:
-
Solid Dispersions : Creating solid dispersions with hydrophilic polymers like polyethylene glycol (PEG) 4000, PEG 6000, and polyvinylpyrrolidone (PVP) K30 can improve the solubility and dissolution rate.[11]
-
pH-Sensitive Nanoparticles : Formulating pH-sensitive nanoparticles, for instance with Eudragit L100-55, can protect the drug from acidic degradation in the stomach and enhance its release in the higher pH of the intestine.[4]
-
Enteric Coating : This is a common approach to protect the acid-labile this compound from the gastric environment, allowing it to dissolve in the small intestine where the pH is higher.[4][12]
Q5: Is there a good in vitro-in vivo correlation (IVIVC) for this compound?
A5: Yes, several studies have demonstrated a significant correlation between in vitro dissolution data and in vivo bioavailability parameters for this compound.[1][10][13] For instance, the percentage of drug dissolved at specific time points has been shown to correlate well with the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[1] This indicates that in vitro dissolution testing can be a valuable tool for predicting the in vivo performance of this compound formulations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Dissolution Rate | 1. Poor wettability of the drug substance.2. Inadequate disintegration of the tablet.3. Formation of a non-dispersible mass at the bottom of the vessel. | 1. Consider adding a surfactant (e.g., sodium lauryl sulphate) to the dissolution medium, though this may not be part of the compendial method.[14]2. Evaluate the formulation for appropriate disintegrant levels.3. Optimize the paddle speed within the allowed range to ensure adequate agitation without creating a vortex. |
| High Variability in Dissolution Results | 1. Inconsistent tablet manufacturing (e.g., hardness, coating thickness).2. Non-uniformity of the drug substance particle size.3. Improper deaeration of the dissolution medium. | 1. Review the tablet manufacturing process for consistency.2. Characterize the particle size distribution of the active pharmaceutical ingredient (API).3. Ensure the dissolution medium is properly deaerated according to USP guidelines to prevent bubble formation on the tablet surface. |
| Drug Degradation During Dissolution | 1. Use of an inappropriate pH for the dissolution medium.2. Extended run times in a medium where the drug is unstable. | 1. For bioavailability studies aiming to mimic intestinal conditions, use a phosphate buffer with a pH between 6.8 and 7.5.[1][5]2. If degradation is suspected, analyze samples at earlier time points and consider using a stabilizing agent if scientifically justified and not interfering with the analysis. |
| Incomplete Dissolution (<75% at 120 minutes) | 1. Formulation issues (e.g., excessive binder, lubricant).2. Intrinsic low solubility of the specific batch of this compound.3. Cross-linking of excipients upon storage. | 1. Reformulate the tablet to optimize the excipient composition.2. Investigate solid dispersion or nanoparticle formulations to enhance solubility.[4][11]3. Conduct stability studies to assess any changes in dissolution over time. |
Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C55H103NO15 | [15] |
| Molecular Weight | 1018.4 g/mol | [15] |
| Melting Point | 77-79°C | [2] |
| Solubility | Practically insoluble in water; soluble in ethanol and methanol. | [2][3] |
| pKa (Strongest Basic) | 8.38 | [8] |
| Stability | Acid labile; stable in neutral or alkaline pH. | [2][5] |
Table 2: Compendial and Research-Based Dissolution Parameters
| Parameter | USP Method | Research Method Example 1 | Research Method Example 2 |
| Apparatus | USP Apparatus 2 (Paddle) | USP Apparatus 2 (Paddle) | USP Rotating Basket |
| Medium | 0.05 M Phosphate Buffer | 0.05 M Phosphate Buffers | 0.2 M Phosphate Buffer |
| pH | 6.8 | 6.8, 7.0, and 7.2 | 7.5 |
| Volume | 900 mL | 900 mL | 900 mL |
| Speed | 100 rpm | 100 rpm | 100 rpm |
| Temperature | 37 ± 0.5°C | 37 ± 0.5°C | 30 ± 0.2°C |
| Reference(s) | [9] | [5] | [1] |
Experimental Protocols
Protocol 1: Standard USP Dissolution Test for this compound Tablets
-
Preparation of Dissolution Medium : Prepare a 0.05 M phosphate buffer and adjust the pH to 6.8. Deaerate the medium.
-
Apparatus Setup : Set up a USP Apparatus 2 (Paddle) and preheat the dissolution medium to 37 ± 0.5°C in the vessels.
-
Procedure :
-
Place one tablet in each of the six dissolution vessels containing 900 mL of the medium.
-
Immediately start the apparatus at a paddle speed of 100 rpm.
-
At 120 minutes, withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Filter the samples immediately.
-
-
Analysis :
-
Prepare a standard solution of USP Erythromycin RS.
-
Analyze the filtered samples and the standard solution using a suitable analytical method, such as UV-Vis spectrophotometry at approximately 236 nm, to determine the concentration of dissolved Erythromycin.[9]
-
Calculate the percentage of the labeled amount of this compound dissolved in each vessel.
-
Protocol 2: Investigating the Effect of pH on Dissolution
-
Preparation of Dissolution Media : Prepare three separate 0.05 M phosphate buffers and adjust their pH to 6.8, 7.0, and 7.2, respectively.[5] Deaerate all media.
-
Apparatus Setup : Use a USP Apparatus 2 (Paddle) with the medium preheated to 37 ± 0.5°C.
-
Procedure :
-
Conduct separate dissolution runs for each pH medium.
-
For each run, place one tablet in each of the six vessels containing 900 mL of the respective pH buffer.
-
Start the apparatus at 100 rpm.
-
Withdraw samples at multiple time points (e.g., 15, 30, 45, 60, 75, 90, 105, and 120 minutes).[5] Replace the withdrawn volume with fresh, preheated medium of the same pH.
-
Filter the samples immediately.
-
-
Analysis :
-
Analyze the samples using a validated analytical method to determine the drug concentration at each time point.
-
Plot the cumulative percentage of drug dissolved versus time for each pH to compare the dissolution profiles.
-
Visualizations
Caption: Workflow for this compound Dissolution Testing.
Caption: Factors Influencing this compound Bioavailability.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. This compound | 643-22-1 [amp.chemicalbook.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. Development of pH sensitive polymeric nanoparticles of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. Correlation of in vivo bioavailability of this compound tablets with in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation and Evaluation of Solid Dispersion Capsules Containing this compound [etd.aau.edu.et]
- 12. primescholars.com [primescholars.com]
- 13. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound | C55H103NO15 | CID 12559 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Erythromycin Stearate Instability in Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Erythromycin Stearate instability in acidic environments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable in acidic conditions?
This compound is highly susceptible to degradation in acidic environments, such as the gastric fluid of the stomach.[1][2][3][4] The acidic conditions catalyze an intramolecular cyclization reaction, leading to the formation of biologically inactive degradation products, primarily anhydroerythromycin A.[5][6] This degradation significantly reduces the oral bioavailability of the drug.[2][3]
Q2: What is the primary degradation pathway of Erythromycin in acid?
Under acidic conditions, erythromycin undergoes intramolecular cyclization, which results in the formation of biologically inactive hemiketals and spiroketals.[5] This process involves the 6 and 12-hydroxyl groups of the erythromycin molecule. The resulting degradation products lack antibiotic activity.[5]
Q3: What are the most common strategies to protect this compound from acidic degradation?
The most prevalent and effective strategy is the use of enteric coatings.[1][3][7][8] These polymer-based coatings are resistant to the low pH of the stomach but dissolve in the more alkaline environment of the small intestine, releasing the drug at its primary site of absorption.[1][7] Other strategies include the development of pH-sensitive nanoparticles and the use of buffering agents in formulations.[2]
Q4: How does food intake affect the bioavailability of this compound?
Food can significantly impact the bioavailability of this compound. Taking the drug with food can reduce its absorption.[9][10] Conversely, some studies suggest that taking it immediately before a meal can lead to higher peak plasma concentrations.[11][12] For optimal and more consistent absorption, it is generally recommended to administer this compound on an empty stomach with an adequate volume of water.[9]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low drug release in simulated intestinal fluid (pH > 6.8) after enteric coating. | - Incomplete dissolution of the enteric coat. - Interaction between the drug and the coating polymer. - Inadequate coating thickness or composition. | - Optimize the composition of the enteric coating solution (e.g., polymer type, plasticizer concentration). - Ensure uniform coating thickness during the manufacturing process. - Evaluate alternative enteric polymers that are more soluble at the target pH. |
| Significant degradation of this compound despite using an enteric coating. | - Cracks or imperfections in the enteric coating. - Premature dissolution of the coating in acidic media. - Use of excipients that compromise the integrity of the coating. | - Perform microscopic analysis of the coated tablets to check for coating integrity. - Test the acid resistance of the coated formulation in simulated gastric fluid (e.g., 0.1 N HCl) for at least 2 hours. - Review the compatibility of all excipients with the chosen enteric polymer.[13] |
| High variability in drug release profiles between batches. | - Inconsistent coating thickness. - Variations in the granulation process. - Differences in raw material properties (e.g., particle size of the drug or excipients). | - Implement strict in-process controls for the coating process (e.g., spray rate, temperature, pan speed). - Standardize the wet granulation process, including binder addition and drying time.[1] - Establish specifications for all raw materials and perform incoming quality control checks. |
| Low encapsulation efficiency in nanoparticle formulations. | - Suboptimal drug-to-polymer ratio. - Inappropriate surfactant concentration. - Issues with the solvent evaporation technique. | - Systematically vary the drug-to-polymer ratio to find the optimal loading capacity.[2] - Optimize the concentration of the stabilizing agent (e.g., PVA) to improve particle formation and stability.[2][14] - Adjust parameters in the solvent evaporation process, such as homogenization speed and time.[2] |
Experimental Protocols
Preparation of Enteric-Coated this compound Tablets
Objective: To prepare enteric-coated tablets to protect this compound from degradation in acidic conditions.
Methodology:
-
Granulation:
-
Tablet Compression:
-
Enteric Coating:
-
Prepare the coating solution by dissolving an enteric polymer (e.g., Eudragit L100-55, ethyl cellulose, pectin) and a plasticizer (e.g., polyethylene glycol) in a suitable solvent system (e.g., water and isopropyl alcohol).[1][2]
-
Apply the coating solution to the tablets in a coating pan until the desired weight gain is achieved.[1]
-
Dry the coated tablets to remove the solvent.
-
Stability Indicating HPLC Method for this compound
Objective: To quantify this compound and its degradation products to assess stability.
Methodology:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve a known weight of the sample (e.g., crushed tablets, nanoparticles) in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Forced Degradation Studies:
Quantitative Data Summary
Table 1: In Vitro Drug Release from pH-Sensitive Nanoparticles
| Time (hours) | pH of Medium | % Drug Release (Optimized Batch) |
| 1 | 1.2 (Simulated Gastric Fluid) | 8.24 ± 0.71 |
| 1.5 | 5.5 | > 50 |
| 2 | 6.8 (Simulated Intestinal Fluid) | 90.38 ± 5.97 |
Data adapted from a study on pH-sensitive nanoparticles of this compound.[2]
Table 2: Effect of Food on this compound Bioavailability
| Treatment | Cmax (µg/mL) (Mean ± SD) | Tmax (h) (Mean ± SD) | AUC (0-8h) (Mean ± SD) |
| This compound (Before Breakfast) | 2.09 ± 1.06 | 1.3 ± 0.7 | 4.99 ± 2.41 |
| This compound (After Breakfast) | 0.37 ± 0.40 | 2.3 ± 0.9 | 1.04 ± 1.57 |
Data adapted from a study on the influence of food on this compound bioavailability.[10]
Visualizations
Caption: Logical workflow for overcoming this compound instability.
Caption: Experimental workflow for enteric-coated tablet production and testing.
References
- 1. primescholars.com [primescholars.com]
- 2. Development of pH sensitive polymeric nanoparticles of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastric acid inactivation of this compound in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. dtb.bmj.com [dtb.bmj.com]
- 8. Biovailability and stability of erythromycin delayed release tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability of this compound: influence of food and fluid volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The influence of food on the bioavailability of new formulations of this compound and base - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The bioavailability of this compound versus enteric-coated erythromycin base when taken immediately before and after food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sciencetechindonesia.com [sciencetechindonesia.com]
- 15. Development and validation of a stability indicating HPLC method for organic impurities of this compound tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
troubleshooting poor solubility of Erythromycin Stearate in research assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of Erythromycin Stearate in research assays.
Troubleshooting Guide
This guide addresses common issues related to the poor solubility of this compound.
Question: My this compound is not dissolving in my aqueous buffer. What should I do?
Answer:
This compound is practically insoluble in water and aqueous buffers.[1][2] To achieve dissolution, it is necessary to first dissolve the compound in an organic solvent.
-
Recommended Solvents: Ethanol, DMSO, and dimethylformamide (DMF) are suitable organic solvents for dissolving this compound.[3]
-
Procedure:
-
Prepare a concentrated stock solution in 100% ethanol or DMSO.
-
Once fully dissolved, this stock solution can be serially diluted to the desired final concentration in your aqueous buffer or cell culture medium.
-
Question: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my cell culture medium. How can I prevent this?
Answer:
Precipitation upon addition to aqueous solutions is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., ethanol or DMSO) in your cell culture medium is as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation.
-
Working Dilutions: Prepare intermediate dilutions of your stock solution in the organic solvent before the final dilution into the aqueous medium. This gradual dilution can sometimes prevent the compound from crashing out of solution.
-
Temperature: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help maintain solubility. However, avoid excessive heat as it may degrade the compound.
-
pH of the Medium: The pH of the dissolution medium can affect the solubility of this compound.[4][5] While cell culture media have a defined pH, ensure it is stable and has not shifted due to improper storage or handling.
-
Mixing: Add the stock solution to the medium dropwise while gently vortexing or swirling to ensure rapid and uniform dispersion.
Question: I am observing a film or residue on my culture plates after treating cells with this compound. What is causing this?
Answer:
This residue is likely due to the precipitation of this compound. The stearate salt form has poor aqueous solubility, and at higher concentrations, it can come out of solution and adhere to the plasticware. To mitigate this:
-
Lower the Concentration: If experimentally feasible, use the lowest effective concentration of this compound.
-
Use a Solubilizing Agent: For certain in vitro assays, the inclusion of a biocompatible solubilizing agent, such as a low concentration of a non-ionic surfactant (e.g., Tween® 80), might be considered. However, the compatibility of such agents with your specific cell line and assay must be validated.
-
Consider Erythromycin Base: If the stearate moiety is not critical for your experimental question, consider using Erythromycin base, which has slightly better, though still limited, aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: The solubility of this compound varies significantly between aqueous and organic solvents. It is practically insoluble in water but soluble in several organic solvents. For comparison, the solubility of Erythromycin (base) is also included.
| Solvent | This compound Solubility | Erythromycin (base) Solubility |
| Water | < 1 mg/mL[2] | Sparingly soluble[3] |
| Ethanol | Soluble[2] | ~30 mg/mL[3] |
| DMSO | Soluble | ~15 mg/mL[3] |
| DMF | Soluble | ~15 mg/mL[3] |
| Acetone | Freely soluble[1] | Very soluble[1] |
| Chloroform | Soluble | Very soluble[1] |
Q2: What is the recommended method for preparing a stock solution of this compound?
A2: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general principle is to dissolve the this compound powder in an appropriate organic solvent, such as 100% ethanol, to a desired concentration (e.g., 10 mg/mL).
Q3: How should I store my this compound stock solution?
A3: Stock solutions of this compound in organic solvents should be stored at -20°C for long-term stability. Avoid repeated freeze-thaw cycles. For aqueous solutions, it is not recommended to store them for more than one day.[3]
Q4: Can I use heat to improve the solubility of this compound?
A4: While gentle warming (to 37°C) of the final solution can be attempted, excessive heat should be avoided as it can lead to the degradation of the Erythromycin molecule.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in Ethanol
Materials:
-
This compound powder
-
100% Ethanol (ACS grade or higher)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance in a sterile weighing boat or directly into a sterile microcentrifuge tube. For a 10 mg/mL solution, weigh 10 mg of the powder.
-
Add the appropriate volume of 100% ethanol to the tube. For a 10 mg/mL solution, add 1 mL of ethanol.
-
Cap the tube securely and vortex the solution until the this compound is completely dissolved. This may take a few minutes. Visually inspect the solution to ensure no solid particles remain.
-
The resulting 10 mg/mL stock solution is ready for use or for preparing further dilutions.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Visualizations
Signaling Pathway: Mechanism of Action of Erythromycin
Erythromycin inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[2] This binding interferes with the translocation step of protein synthesis, where the ribosome moves along the mRNA to add new amino acids to the growing polypeptide chain.[6]
Erythromycin's inhibitory effect on bacterial protein synthesis.
Experimental Workflow: Preparing this compound for In Vitro Assays
This diagram outlines the recommended workflow for preparing this compound solutions to minimize solubility issues in research assays.
Workflow for preparing this compound solutions.
Logical Relationship: Troubleshooting Precipitation Issues
This decision tree provides a logical approach to troubleshooting precipitation problems encountered when using this compound in aqueous-based assays.
Troubleshooting decision tree for precipitation issues.
References
- 1. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C55H103NO15 | CID 12559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. What is the mechanism of Erythromycin? [synapse.patsnap.com]
stability testing of Erythromycin Stearate under stress conditions (acid, base, oxidation)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability testing of Erythromycin Stearate under stress conditions (acid, base, and oxidation).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Inconsistent or Unexpected Degradation Results
Question: Why am I seeing highly variable degradation percentages for this compound under the same stress conditions?
Possible Causes and Solutions:
-
Inhomogeneous Sample Solution: this compound is practically insoluble in water. Ensure complete dissolution in an appropriate organic solvent (e.g., methanol or acetonitrile) before adding the stressor. Sonication may aid in dissolution.
-
Fluctuating Temperature: Degradation reactions are sensitive to temperature changes. Use a calibrated water bath or oven to maintain a consistent temperature throughout the experiment.
-
Inaccurate Reagent Concentrations: The concentration of the acid, base, or oxidizing agent is critical. Prepare fresh solutions of stressors and accurately verify their concentrations before use.
-
Timing of Neutralization: For acid and base stress studies, the reaction must be stopped precisely at the designated time point. Inconsistent timing of neutralization will lead to variable degradation. Ensure a consistent and rapid neutralization process.
Issue 2: Poor Chromatographic Peak Shape or Resolution
Question: My HPLC chromatograms show tailing peaks, fronting peaks, or poor resolution between this compound and its degradation products. What should I do?
Possible Causes and Solutions:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase significantly impacts the peak shape of ionizable compounds like Erythromycin. A mobile phase with a slightly alkaline pH is often preferred for the analysis of erythromycin and its related substances.[1]
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and reinject.
-
Column Contamination or Degradation: Residual sample components or harsh mobile phases can degrade the column over time. Flush the column with a strong solvent or replace it if necessary.
-
Mismatched Sample Solvent and Mobile Phase: The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase composition.
Issue 3: Mass Imbalance in Degradation Studies
Question: The total peak area of my chromatogram (this compound + degradation products) is significantly less than the initial peak area of the unstressed sample. Why is this happening?
Possible Causes and Solutions:
-
Formation of Non-UV Absorbing Degradants: Some degradation products may not have a chromophore that absorbs at the detection wavelength (typically 215 nm for Erythromycin).[2][3] Consider using a mass spectrometer (LC-MS) to detect all degradation products.
-
Precipitation of Degradants: Some degradation products may be insoluble in the sample solvent or mobile phase and precipitate out of the solution. Visually inspect the sample vials for any precipitate.
-
Adsorption of Compound to Vials: Erythromycin and its degradation products may adsorb to the surface of glass or plastic vials. Using silanized glass vials can minimize this issue.
Frequently Asked Questions (FAQs)
General Questions
Q1: Why is stability testing of this compound important?
A1: Stability testing is crucial to understand how the quality of this compound changes over time under the influence of various environmental factors. This information is vital for determining appropriate storage conditions, shelf-life, and for developing a stable pharmaceutical formulation. Forced degradation studies, as part of stability testing, help to identify potential degradation products and establish the intrinsic stability of the molecule.
Q2: What are the major degradation pathways for this compound under acidic conditions?
A2: Under acidic conditions, Erythromycin undergoes intramolecular cyclization reactions. The 6- and 12-hydroxyl groups react with the 9-keto group, leading to the formation of inactive degradation products such as 5-O-desosaminyl-8,9;10,11-dianhydroerythronolide A-9,12-hemiketal and 5-O-desosaminyl-10,11-anhydroerythronolide A-6,9;9,12-spiroketal (also known as erythralosamine).[4]
Experimental Protocols
Q3: What are the recommended starting conditions for forced degradation studies of this compound?
A3: The goal of forced degradation is to achieve a target degradation of 5-20%.[5] The conditions should be adjusted based on the observed degradation. Below are recommended starting points.
Q4: Can you provide a detailed protocol for a stability-indicating HPLC method for this compound?
A4: A common HPLC method for analyzing this compound and its degradation products is as follows.[2][3]
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Results for this compound
| Stress Condition | Reagent and Concentration | Temperature | Time | Approximate Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 60°C | 2 hours | 15 - 25% | Anhydroerythromycin A, Erythromycin A enol ether |
| Base Hydrolysis | 0.1 M Sodium Hydroxide | 60°C | 4 hours | 10 - 20% | Pseudoerythromycin A hemiketal, other hydrolytic products |
| Oxidation | 3% Hydrogen Peroxide | Room Temp. | 24 hours | 5 - 15% | Oxidized erythromycin derivatives, N-desmethylerythromycin A |
Note: The degradation percentages are approximate and can vary depending on the specific experimental conditions and the purity of the this compound sample.
Experimental Protocols
Protocol 1: Acid Degradation
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Stress Application: To 1 mL of the stock solution, add 1 mL of 0.2 M Hydrochloric Acid (to achieve a final HCl concentration of 0.1 M).
-
Incubation: Incubate the mixture in a water bath at 60°C for 2 hours.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it by adding 1 mL of 0.2 M Sodium Hydroxide.
-
Analysis: Dilute the neutralized solution with the mobile phase to an appropriate concentration for HPLC analysis.
Protocol 2: Base Degradation
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Stress Application: To 1 mL of the stock solution, add 1 mL of 0.2 M Sodium Hydroxide (to achieve a final NaOH concentration of 0.1 M).
-
Incubation: Incubate the mixture in a water bath at 60°C for 4 hours.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it by adding 1 mL of 0.2 M Hydrochloric Acid.
-
Analysis: Dilute the neutralized solution with the mobile phase to an appropriate concentration for HPLC analysis.
Protocol 3: Oxidative Degradation
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Stress Application: To 1 mL of the stock solution, add 1 mL of 6% Hydrogen Peroxide (to achieve a final H₂O₂ concentration of 3%).
-
Incubation: Keep the mixture at room temperature for 24 hours, protected from light.
-
Analysis: Dilute the solution with the mobile phase to an appropriate concentration for HPLC analysis.
Protocol 4: Stability-Indicating HPLC Method
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.[2][3]
-
Mobile Phase: A gradient elution is typically used.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a stability indicating HPLC method for organic impurities of this compound tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
Technical Support Center: Enhancing Erythromycin Stearate Encapsulation in Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the encapsulation efficiency of Erythromycin Stearate in liposomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for preparing this compound-loaded liposomes?
A1: The most frequently employed methods for encapsulating hydrophobic drugs like this compound into liposomes include the thin-film hydration method, the dehydration/rehydration vesicle (DRV) method, and active loading techniques. The thin-film hydration method is widely used due to its simplicity and reproducibility.[1] It involves dissolving the lipids and the drug in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous medium.[1] The DRV method can also be utilized and has been shown to be effective for encapsulating various drugs.[2]
Q2: What is a typical encapsulation efficiency (EE%) I can expect for this compound in liposomes?
A2: The encapsulation efficiency for this compound in liposomes can vary significantly depending on the formulation and preparation parameters. Reported EE% values range from 32% to as high as 97.8% in magneto-liposomes.[2] For instance, a modified DRV method yielded an EE of 32%, while another study using an active loading technique followed by chitosan coating achieved 55%.[2] Optimization of formulation parameters is crucial for achieving high encapsulation efficiency.
Q3: How is the encapsulation efficiency of this compound in liposomes calculated?
A3: The encapsulation efficiency (EE%) is determined by separating the unencapsulated (free) drug from the liposomes and then quantifying the amount of drug in the liposomes. The formula for calculating EE% is:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100[3]
To determine the total drug content, the liposomes are typically lysed using an organic solvent like methanol or a detergent such as Triton X-100 to release the encapsulated drug.[3]
Q4: What are the key factors that influence the encapsulation efficiency of this compound?
A4: Several factors can significantly impact the encapsulation efficiency of this compound in liposomes. These include:
-
Lipid Composition: The type of phospholipid and the presence of cholesterol can affect bilayer rigidity and drug retention.[4] For instance, phosphatidylglycerol (PG) has shown a superior ability to retain erythromycin compared to phosphatidylcholine (PC).[2]
-
Drug-to-Lipid Ratio: This ratio is a critical parameter, with higher lipid concentrations generally leading to increased encapsulation until a saturation point is reached.[5][6]
-
Method of Preparation: The chosen method (e.g., thin-film hydration, DRV) and its specific parameters (e.g., hydration time, temperature) play a crucial role.[4]
-
Liposome Size and Charge: These physical characteristics can influence drug loading and retention.[4]
-
Processing Parameters: Sonication time and intensity, as well as lyophilization, can affect liposome size and encapsulation.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency (<30%) | 1. Inappropriate lipid composition. 2. Suboptimal drug-to-lipid ratio. 3. Inefficient hydration of the lipid film. 4. Loss of drug during liposome preparation. | 1. Screen different phospholipids (e.g., phosphatidylglycerol) and vary the cholesterol content.[2] 2. Perform a loading efficiency curve by varying the lipid concentration while keeping the drug amount constant to find the saturation point.[5] 3. Ensure the hydration temperature is above the phase transition temperature (Tc) of the lipids and allow for adequate hydration time with gentle agitation.[1] 4. Optimize the preparation method; for instance, in the thin-film hydration method, ensure a thin, uniform lipid film is formed. |
| Poor Reproducibility of Results | 1. Inconsistent formation of the lipid film. 2. Variations in sonication or extrusion parameters. 3. Incomplete removal of organic solvent. | 1. Use a rotary evaporator for consistent and even film formation. 2. Standardize sonication/extrusion time, power, and temperature. 3. Ensure the lipid film is completely dry before hydration by placing it under high vacuum for an extended period. |
| Difficulty in Separating Free Drug from Liposomes | 1. Ineffective centrifugation. 2. Liposome instability leading to drug leakage during separation. | 1. Use ultracentrifugation at appropriate speeds and for a sufficient duration. Alternatively, consider size exclusion chromatography (SEC) or dialysis.[3][5] 2. Stabilize the liposomes by including cholesterol in the formulation and ensure the separation process is conducted under conditions that maintain liposome integrity (e.g., appropriate temperature).[1] |
| Formation of Large Aggregates | 1. High lipid concentration. 2. Inadequate energy input during size reduction. 3. Instability of the liposomal suspension. | 1. Optimize the lipid concentration. 2. Increase sonication time or the number of extrusion cycles. 3. Incorporate charged lipids (e.g., phosphatidylglycerol) to increase electrostatic repulsion between vesicles or add a stabilizer like polyethylene glycol (PEG). |
Quantitative Data Summary
| Liposome Formulation / Method | Key Parameters | Encapsulation Efficiency (%) | Liposome Size (nm) | Reference |
| Modified DRV Method | Use of sucrose as a cryoprotectant, lyophilization | 32 | 194 | [2] |
| Active Loading with Chitosan Coating | - | 55 | 311 | [2] |
| Magneto-liposomes | Incorporation of magnetic nanoparticles | 97.8 ± 1.5 | 473 ± 10 | [2] |
| Unmodified Liposomes | - | 87.9 ± 2.2 | 254 ± 10 | [2] |
| Optimized ERY-liposomes with Chitosan Oligomers | Multivariate optimization of formulation parameters | 63 | 97 | [7] |
Experimental Protocols
Protocol 1: Thin-Film Hydration Method for this compound Liposomes
Materials:
-
This compound
-
Phosphatidylcholine (PC) or Phosphatidylglycerol (PG)
-
Cholesterol (CH)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve the desired amounts of lipids (e.g., PC:CH at a molar ratio of 2:1) and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.[1]
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (Tc) to form a thin, uniform lipid film on the flask wall.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask gently at a temperature above the Tc. The volume of the aqueous phase will determine the final lipid concentration.
-
To obtain smaller, more uniform liposomes, the resulting multilamellar vesicles (MLVs) can be downsized by sonication (using a probe sonicator) or extrusion through polycarbonate membranes with a defined pore size.
-
Separate the unencapsulated drug from the liposomes by ultracentrifugation, followed by collection of the liposomal pellet.
Protocol 2: Determination of Encapsulation Efficiency
Materials:
-
This compound-loaded liposome suspension
-
Methanol or Triton X-100 solution (1% v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
Procedure:
-
Separation of Free Drug: Centrifuge the liposome suspension at a high speed (e.g., >100,000 x g) for a sufficient time to pellet the liposomes. Carefully collect the supernatant which contains the unencapsulated drug.
-
Quantification of Free Drug: Measure the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength.
-
Quantification of Total Drug: Take a known volume of the original (uncentrifuged) liposome suspension and add a lysing agent (e.g., methanol or Triton X-100) to disrupt the liposomes and release the encapsulated drug.
-
Measure the total concentration of this compound in the lysed suspension using the same analytical method.
-
Calculation: Calculate the EE% using the formula: EE% = [(Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration] x 100
Visualizations
Caption: Workflow for liposome preparation and encapsulation efficiency analysis.
References
- 1. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 2. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting microencapsulation of drugs in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dc.uthsc.edu [dc.uthsc.edu]
- 7. Multifunctional erythromycin-loaded liposomes: a methodological optimization for enhanced mucoadhesion, antioxidant activity, and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing precipitation of Erythromycin Stearate in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythromycin Stearate in cell culture media. Our goal is to help you prevent precipitation and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
A1: this compound is practically insoluble in water and aqueous solutions like cell culture media.[1][2][3][4][5] Precipitation is a common issue that occurs when the ethanolic stock solution is introduced into the aqueous environment of the medium, causing the drug to fall out of solution.
Q2: How should I prepare a stock solution of this compound for cell culture?
A2: The recommended solvent for preparing an this compound stock solution is 95-100% ethanol.[6][7] A common stock concentration is 10-20 mg/mL.[6] The stock solution can be stored at -20°C for up to one year.[6] Note that crystallization may occur in the stock solution upon freezing; if so, gently warm and vortex to redissolve before use.
Q3: What is the recommended working concentration of Erythromycin in cell culture?
A3: The typical working concentration for erythromycin in cell culture applications ranges from 20 µg/mL to 100 mg/L.[6]
Q4: Are there more water-soluble alternatives to this compound for cell culture?
A4: Yes, several erythromycin salts offer better water solubility and are less prone to precipitation. Consider using Erythromycin Lactobionate or Erythromycin Gluceptate for your experiments.[3][8] These salts are formulated for intravenous use and are readily soluble in aqueous solutions.[3]
Troubleshooting Guides
Issue: Precipitation upon addition of this compound stock to cell culture medium.
Cause: this compound is a hydrophobic compound with very low solubility in aqueous solutions. The rapid change in solvent polarity when adding an ethanol-based stock solution to the aqueous cell culture medium causes the drug to precipitate.
Solutions:
-
Slow Addition and Mixing:
-
Warm the cell culture medium to 37°C.
-
While gently swirling or vortexing the medium, add the this compound stock solution drop-wise and slowly.[9] This gradual introduction helps to disperse the drug more effectively and can prevent localized high concentrations that lead to immediate precipitation.
-
-
Step-wise Dilution: Instead of adding the highly concentrated stock directly to the final volume of media, perform one or more intermediate dilution steps. For example, dilute the 100mM stock to 10mM in a smaller volume of media first, then add this to the final volume.[10]
-
Use of Solubilizing Agents: Non-ionic surfactants like Tween® 80 and Pluronic™ F-68 can be used to increase the solubility of hydrophobic compounds in aqueous solutions.[11][12][13][14]
-
Pluronic™ F-68: Often used in cell culture at concentrations of 0.05% to 0.2% to protect cells from shear stress, it can also aid in solubilization.[15][16][17]
-
Tween® 80: Can be effective but may cause cell toxicity at higher concentrations. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.[12][18]
-
Data Presentation
Table 1: Solubility of Erythromycin and its Salts
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Practically insoluble (<1 mg/mL) | [1] |
| Ethanol (95%) | Freely soluble | [2] | |
| Methanol | Soluble | [2] | |
| Acetone | Freely soluble | [2] | |
| Erythromycin (Base) | Water | ~2 mg/mL | [19] |
| Ethanol | 50 mg/mL | ||
| Erythromycin Lactobionate | Water | Soluble (for injection) | [3] |
| Erythromycin Gluceptate | Water | Soluble | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
100% Ethanol (sterile)
-
Sterile conical tube or vial
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% ethanol to achieve a final concentration of 10-20 mg/mL. For example, to make a 10 mg/mL stock, dissolve 100 mg of this compound in 10 mL of 100% ethanol.[7]
-
Vortex until the powder is completely dissolved.
-
Store the stock solution in a sterile, tightly capped vial at -20°C.
Protocol 2: Adding this compound to Cell Culture Medium
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
While gently swirling the pre-warmed medium, slowly add the calculated volume of the stock solution drop by drop.[9]
-
Continue to swirl the medium for a few seconds after adding the stock solution to ensure thorough mixing.
-
Visually inspect the medium for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
Signaling Pathways and Experimental Workflows
Erythromycin has been shown to have immunomodulatory effects on mammalian cells by influencing several key signaling pathways.
Figure 1: Erythromycin's Influence on Host Cell Signaling Pathways. This diagram illustrates how erythromycin can inhibit the NF-κB, ERK/MAPK, and PI3K/mTOR signaling pathways in mammalian cells, leading to its immunomodulatory and anti-inflammatory effects.
Figure 2: Workflow for Preparing and Troubleshooting this compound in Cell Culture. This flowchart outlines the key steps for successfully preparing and using this compound in cell culture experiments, including troubleshooting steps for precipitation.
References
- 1. This compound | C55H103NO15 | CID 12559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104341474A - Preparation method and salification reactor of erythromycin lactobionate solution - Google Patents [patents.google.com]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. uspbpep.com [uspbpep.com]
- 5. This compound - Definition, Characters - British Pharmacopeia 2025 [nhathuocngocanh.com]
- 6. Erythromycin Stock Solution [novoprolabs.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. go.drugbank.com [go.drugbank.com]
- 9. emulatebio.com [emulatebio.com]
- 10. researchgate.net [researchgate.net]
- 11. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. openbiotechnologyjournal.com [openbiotechnologyjournal.com]
- 16. htslabs.com [htslabs.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. globalrph.com [globalrph.com]
Technical Support Center: Erythromycin Stearate In Vitro Susceptibility Testing
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in erythromycin stearate in vitro susceptibility testing.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are my Minimum Inhibitory Concentration (MIC) results for this compound inconsistent across experiments?
Variability in MIC results can stem from several factors, including minor deviations in protocol, reagent quality, and the specific strain being tested. Key sources of inconsistency include incorrect inoculum density, degradation of the erythromycin stock solution, and variations in media composition, pH, or incubation conditions.[1][2] Consistent use of quality control (QC) strains and strict adherence to standardized protocols are crucial for reproducible results.[3]
Q2: What are the primary technical sources of variability in antimicrobial susceptibility testing (AST)?
The main technical variables in AST for erythromycin include:
-
Inoculum Preparation: The density of the bacterial suspension must be standardized, typically to a 0.5 McFarland standard. An inoculum that is too dense can lead to falsely resistant results, while an overly light inoculum can produce falsely susceptible results.[4][5]
-
Growth Medium: The composition, pH, and depth of the agar (for disk diffusion) can significantly affect the rate of bacterial growth and antibiotic diffusion.[6] Cation concentration in Mueller-Hinton Broth (MHB), for instance, can influence the activity of macrolides.
-
Incubation: Strict adherence to the recommended time and temperature is critical. For example, CLSI guidelines often specify incubation for 16-20 hours at 35°C.[7]
-
Antibiotic Potency: The stability of erythromycin in stock solutions and on prepared disks can impact results. Improper storage can lead to degradation and a loss of potency.
-
Interpretation: Using different interpretive criteria (e.g., CLSI vs. EUCAST) can lead to different categorical interpretations (Susceptible, Intermediate, Resistant) from the same quantitative result.
Q3: What is inducible clindamycin resistance, and why is it relevant for erythromycin testing?
Some bacteria, particularly staphylococci and streptococci, possess genes (erm genes) that confer resistance to macrolides (like erythromycin), lincosamides (clindamycin), and streptogramin B antibiotics (the MLSB phenotype).[7] This resistance can be inducible, meaning the bacteria only produce the resistance enzyme in the presence of an inducing agent, such as erythromycin.[7] In standard tests, an isolate with inducible resistance may appear erythromycin-resistant but clindamycin-susceptible. However, during therapy with clindamycin, the presence of any inducing macrolides could trigger resistance, leading to clinical failure.[8][9] Therefore, a specific procedure called the D-test is required for all erythromycin-resistant isolates to check for this inducible phenotype before reporting clindamycin susceptibility.[8]
Q4: How do CLSI and EUCAST guidelines differ for erythromycin, and how can this cause variability in interpretation?
The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are two major bodies that provide standards for AST.[3] While their methodologies are similar, their interpretive breakpoints—the specific MIC values or zone diameters used to categorize an isolate as Susceptible, Intermediate, or Resistant—can differ. These differences arise from distinct approaches to data analysis, clinical outcome correlations, and pharmacokinetic/pharmacodynamic (PK/PD) modeling. Using breakpoints from one organization while following the methodology of the other can lead to significant interpretive discrepancies. It is essential to consistently follow one set of guidelines for both testing and interpretation.
Section 2: Data Presentation
Quantitative data is summarized below to highlight key parameters and compare interpretive standards.
Table 1: Common Factors Influencing Erythromycin Susceptibility Test Results
| Factor | Influence on Results | Recommended Solution |
| Inoculum Density | Too high: Falsely elevated MIC / smaller zone. Too low: Falsely lowered MIC / larger zone. | Standardize suspension to 0.5 McFarland turbidity standard.[6] |
| Media (Agar/Broth) | Incorrect pH, cation concentration, or agar depth affects antibiotic activity and diffusion. | Use standardized Mueller-Hinton Agar/Broth. Ensure agar depth is 4 mm for disk diffusion.[6] |
| Antibiotic Disks/Stock | Degraded antibiotic leads to falsely resistant results. | Store disks and stock solutions at recommended temperatures and check expiration dates. |
| Incubation | Incorrect time or temperature affects growth rate and final readings. | Incubate at 35°C ± 2°C for 16-24 hours as per standard protocols. |
| Measurement/Reading | Subjective differences in reading zone edges or turbidity. | Use a calibrated ruler or caliper for zones; read MICs in good lighting against a dark background. |
| Resistance Mechanism | Undetected inducible resistance leads to misinterpretation of clindamycin susceptibility. | Perform a D-test on all erythromycin-resistant staphylococci and streptococci. |
Table 2: Comparison of CLSI and EUCAST Breakpoints for Staphylococcus aureus and Erythromycin
| Parameter | CLSI M100-Ed34 | EUCAST v.14.0 |
| MIC (µg/mL) | Susceptible: ≤0.5Intermediate: 1-4Resistant: ≥8 | Susceptible: ≤1Resistant: >2 |
| Disk Diffusion (15 µg disk) | Susceptible: ≥23 mmIntermediate: 14-22 mmResistant: ≤13 mm | Susceptible: ≥21 mmResistant: <18 mm |
Data sourced from CLSI M100, 34th Ed. and EUCAST Breakpoint Tables v. 14.0[9]. Note that EUCAST does not typically use an "Intermediate" category in the same way as CLSI, instead using "Susceptible, Increased Exposure (I)". For erythromycin and staphylococci, this category is not defined with a specific range.
Section 3: Troubleshooting Guide
Problem: My Quality Control (QC) strain is out of range for erythromycin.
-
Q: The zone of inhibition for my S. aureus ATCC 25923 is smaller than the acceptable range. What does this mean and what should I do? A: A smaller-than-expected zone for a QC strain typically indicates a problem that is causing falsely resistant results. This could be due to an overly dense inoculum, degraded erythromycin disks, or incorrect incubation. Follow the troubleshooting workflow below to identify the source of the error. Do not report patient results until the QC is back within its acceptable range.
Caption: Troubleshooting workflow for out-of-range QC results.
Problem: My disk diffusion and broth microdilution results for the same isolate do not agree.
-
Q: An isolate appears resistant to erythromycin by disk diffusion but intermediate by broth microdilution MIC. How should I interpret this? A: Discrepancies between methods can occur. First, re-check the breakpoints for both methods to ensure you are interpreting them correctly according to the same standard (CLSI or EUCAST). Broth microdilution is generally considered the quantitative gold standard.[2] However, ensure that no technical errors occurred in either test. If the discrepancy persists upon re-testing, the MIC result is typically favored. For erythromycin, also consider the possibility of inducible resistance mechanisms that might be visualized differently between methods.
Problem: I am unsure if I have detected inducible clindamycin resistance.
-
Q: My isolate is erythromycin-resistant and clindamycin-susceptible. The zone around the clindamycin disk looks slightly flattened near the erythromycin disk. Is this a positive D-test? A: Yes, any distinct flattening of the clindamycin inhibition zone adjacent to the erythromycin disk, creating a "D" shape, is considered a positive result.[7] This indicates the presence of an inducible MLSB resistance mechanism. In this case, the organism should be reported as resistant to clindamycin, despite the otherwise susceptible zone size, as treatment may fail in vivo.[9] A negative test will show a perfectly circular clindamycin zone.
Caption: Relationship between genotype and resistance phenotype.
Section 4: Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination (Adapted from CLSI)
-
Prepare Inoculum: Select 3-5 well-isolated colonies from an 18-24 hour non-selective agar plate. Suspend in sterile broth or saline and adjust the turbidity to match a 0.5 McFarland standard.[5]
-
Dilute Inoculum: Within 15 minutes of standardization, dilute the suspension as specified by the CLSI M07 document to achieve a final concentration of approximately 5 x 105 CFU/mL in the microdilution wells.[5]
-
Inoculate Plate: Add the standardized, diluted inoculum to each well of a 96-well microtiter plate containing serial two-fold dilutions of erythromycin in cation-adjusted Mueller-Hinton Broth. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate: Cover the plate and incubate at 35°C in ambient air for 16-20 hours.
-
Read MIC: The MIC is the lowest concentration of erythromycin that completely inhibits visible bacterial growth. Read the plate against a dark, non-reflective background.[3]
Protocol 2: Kirby-Bauer Disk Diffusion Test (Adapted from CLSI)
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described above.[6]
-
Inoculate Plate: Within 15 minutes, dip a sterile cotton swab into the adjusted suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each streaking to ensure even coverage.[1]
-
Apply Disks: Allow the plate surface to dry for 3-5 minutes. Using sterile forceps or a dispenser, place a 15 µg erythromycin disk onto the agar surface. Gently press the disk to ensure complete contact. Disks should be at least 24 mm apart.[1]
-
Incubate: Invert the plate and incubate at 35°C for 16-18 hours in ambient air.
-
Measure Zone: Measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a ruler or caliper on the underside of the plate.[6]
Protocol 3: The D-Test for Inducible Clindamycin Resistance
-
Select Isolate: This test is performed on isolates that are resistant to erythromycin but appear susceptible or intermediate to clindamycin in initial testing.[8]
-
Inoculate Plate: Prepare a 0.5 McFarland inoculum and inoculate a Mueller-Hinton agar plate as described for the Kirby-Bauer method.[8]
-
Place Disks: Using sterile forceps, place a 15 µg erythromycin disk and a 2 µg clindamycin disk on the agar. The distance between the edges of the disks should be 15-26 mm for staphylococci or 12 mm for Streptococcus pneumoniae.[7][8]
-
Incubate: Incubate overnight at 35°C for 16-18 hours.[8]
-
Interpret Results:
-
Positive D-Test: A flattening of the clindamycin zone adjacent to the erythromycin disk indicates inducible resistance. Report as clindamycin-resistant.[9]
-
Negative D-Test: A circular zone of inhibition around the clindamycin disk indicates no inducible resistance. Report the initial clindamycin result.
-
References
- 1. goums.ac.ir [goums.ac.ir]
- 2. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 3. megumed.de [megumed.de]
- 4. scribd.com [scribd.com]
- 5. EUCAST: Consultation on proposed changes in the 2024 (v 14.0) breakpoint table [eucast.org]
- 6. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 7. darvashco.com [darvashco.com]
- 8. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 9. EUCAST: Breakpoint table 14.0 (2024) available for consultation (5-19 December, 2023) [eucast.org]
Technical Support Center: Method Refinement for Consistent Erythromycin Stearate Pharmacokinetic Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable pharmacokinetic data for Erythromycin Stearate.
Troubleshooting Guide
This guide addresses common issues encountered during the pharmacokinetic analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Plasma Concentrations | pH-dependent instability: Erythromycin is known to degrade in acidic conditions.[1][2] Inconsistent sample handling can lead to variable degradation. | Ensure immediate processing of blood samples. Use appropriate anticoagulants like EDTA.[3] Maintain a consistent and controlled pH (alkaline) during sample preparation and storage.[4][5] |
| Inconsistent Sample Preparation: Variability in extraction efficiency can introduce significant errors. | Standardize the entire sample preparation workflow. Use a validated liquid-liquid extraction or solid-phase extraction protocol. Ensure complete evaporation of the organic solvent and consistent reconstitution of the sample.[3] | |
| Matrix Effects: Endogenous components in plasma can interfere with the ionization of Erythromycin in the mass spectrometer, leading to ion suppression or enhancement.[6] | Optimize the sample clean-up procedure to remove interfering substances. Use a matrix-matched calibration curve or stable isotope-labeled internal standard to compensate for matrix effects.[6] | |
| Low Analyte Recovery | Poor Extraction Efficiency: The chosen extraction solvent may not be optimal for this compound. | Evaluate different extraction solvents and pH conditions to maximize recovery. A one-step liquid-liquid extraction following plasma alkalization has been shown to be effective.[3] |
| Adsorption to Labware: Erythromycin can adsorb to certain types of plastic and glass surfaces. | Use low-adsorption polypropylene tubes and pipette tips. Pre-condition containers with a solution of the analyte. | |
| Degradation during Sample Processing: Prolonged exposure to unfavorable conditions (e.g., heat, acidic pH) can lead to degradation. | Minimize sample processing time and keep samples on ice or at a controlled low temperature.[7] | |
| Poor Chromatographic Peak Shape | Inappropriate Mobile Phase: The pH and composition of the mobile phase can significantly impact peak shape for a basic compound like Erythromycin. | Use a mobile phase with a pH that ensures Erythromycin is in a consistent ionic state. Alkaline pH (e.g., pH 9) is often preferred for HPLC assays of erythromycin.[5] The use of ammonium acetate buffer can also be beneficial.[8] |
| Column Overload: Injecting too much analyte can lead to fronting or tailing peaks. | Reduce the injection volume or dilute the sample. | |
| Column Degradation: The column may be deteriorating due to harsh mobile phases or improper storage. | Use a guard column to protect the analytical column.[3] Follow the manufacturer's instructions for column washing and storage. | |
| Inconsistent Mass Spectrometry Signal | Source Contamination: Involatile salts from the mobile phase or sample matrix can build up in the ion source, leading to decreased sensitivity. | Regular cleaning of the ion source is crucial. A novel atmospheric pressure ionization (API) source with a continuous flow of aqueous solvent at the sampling cone orifice can enhance robustness when using involatile mobile phase components.[9] |
| Ion Suppression/Enhancement: Co-eluting matrix components can affect the ionization of the analyte.[6] | Improve chromatographic separation to resolve Erythromycin from interfering compounds. Use a divert valve to direct the flow to waste during the elution of highly interfering components. |
Frequently Asked Questions (FAQs)
Sample Collection and Handling
-
Q1: What is the best anticoagulant to use for plasma collection in this compound pharmacokinetic studies?
-
A: EDTA is a commonly used and validated anticoagulant for the analysis of Erythromycin in human plasma.[3]
-
-
Q2: How should I store my plasma samples and for how long?
-
A: Erythromycin samples in plasma have been found to be stable at -20°C for both short-term and long-term storage. Stability has also been demonstrated after multiple freeze/thaw cycles at -20°C and -80°C.[3]
-
Sample Preparation
-
Q3: What is a reliable method for extracting Erythromycin from plasma?
-
A: A one-step liquid-liquid extraction following alkalization of the plasma sample is a validated and effective method.[3] This typically involves adding a base to the plasma, followed by extraction with an organic solvent.
-
-
Q4: Why is pH control important during sample preparation?
Chromatography and Mass Spectrometry
-
Q5: What type of HPLC column is recommended for Erythromycin analysis?
-
Q6: What are the key parameters to consider for the mobile phase in an HPLC method?
-
A: An isocratic mobile phase consisting of acetonitrile and water with additives like ammonium acetate and acetic acid is often used.[3] A typical composition is a 1:1 mixture of acetonitrile and water with 2 mM ammonium acetate and 0.1% acetic acid.[3] HPLC assays for erythromycin are often best performed at a high pH.[5]
-
-
Q7: What ionization mode is best for LC-MS/MS analysis of Erythromycin?
-
A: Positive electrospray ionization (ESI) is a sensitive and widely used method for the analysis of Erythromycin and its related substances.[10]
-
-
Q8: How can I minimize matrix effects in my LC-MS/MS analysis?
-
A: Thorough sample clean-up, optimization of chromatographic conditions to separate the analyte from interfering matrix components, and the use of a stable isotope-labeled internal standard are effective strategies to mitigate matrix effects.[6]
-
Quantitative Data Summary
Table 1: Human Pharmacokinetic Parameters of this compound (Single Dose)
| Parameter | Value | Conditions | Reference |
| Peak Plasma Concentration (Cmax) | 0.3-1.9 µg/mL | 500 mg oral tablet | [11] |
| 4.8 mg/L (± 2.0) | 1.5 g oral dose | [12] | |
| Time to Peak Concentration (Tmax) | 4 hours | 250 mg oral dose | [11] |
| 30 min to 2 hours | 1.5 g oral dose | [12] | |
| Elimination Half-Life (t½) | 1.8 hours (Day 1) | Repetitive dosing | [13] |
| 2.6 hours (Day 3) | Repetitive dosing | [13] | |
| Apparent Oral Clearance | 0.64 L/h/kg (Young Adults) | 1 g oral dose | [14] |
| 0.31 L/h/kg (Elderly) | 1 g oral dose | [14] |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of Erythromycin in Plasma
This protocol is a generalized procedure based on common practices and published methods.[1][2][8]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of plasma in a polypropylene tube, add a suitable internal standard.
-
Alkalinize the plasma by adding a small volume of a basic solution (e.g., 1M Sodium Hydroxide) to reach a pH > 9.
-
Add 3 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
Protocol 2: LC-MS/MS Method for Quantification of Erythromycin in Plasma
This protocol is a generalized procedure based on a validated method.[3]
-
Sample Preparation:
-
To 0.5 mL of plasma in a polypropylene tube, add an internal standard.
-
Alkalinize the plasma sample.
-
Perform a one-step liquid-liquid extraction.
-
Evaporate the extract to dryness.
-
Reconstitute the residue in 80:20 water:acetonitrile.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent or equivalent HPLC system.
-
Column: Inertsil ODS-2, 5 µm, 3.0 x 50 mm with a C8 guard column.
-
Mobile Phase: Isocratic, 1:1 acetonitrile:water with 2 mM ammonium acetate and 0.1% acetic acid.
-
Flow Rate: 0.7 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API III Plus).
-
Ion Source: Turbo-Ionspray.
-
Ionization Mode: Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Visualizations
Caption: Experimental workflow for this compound pharmacokinetic analysis.
Caption: Troubleshooting decision tree for inconsistent pharmacokinetic data.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a stability indicating HPLC method for organic impurities of this compound tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. cdn.who.int [cdn.who.int]
- 8. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of erythromycin by liquid chromatography/mass spectrometry using involatile mobile phases with a novel atmospheric pressure ionization source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C55H103NO15 | CID 12559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics and tolerance of oral this compound compared with erythromycin ethylsuccinate: implications for preventing endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of erythromycin on repetitive dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of age on single- and multiple-dose pharmacokinetics of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Erythromycin Stearate vs. Erythromycin Base: An In Vitro Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of Erythromycin Stearate and Erythromycin Base, supported by established scientific principles and experimental data. The following sections detail the fundamental relationship between these two forms of erythromycin, their mechanism of action, and the standardized methods used to evaluate their antibacterial potency.
Executive Summary
Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis. It is available in various forms, including the base and the stearate salt. Erythromycin base is the biologically active form of the molecule. However, it is susceptible to degradation by gastric acid. This compound is a more acid-stable salt designed for improved oral bioavailability. In the context of in vitro testing, where the drug is directly exposed to the bacterial culture in a buffered medium, this compound dissociates to yield the active erythromycin base. Consequently, when tested at equimolar concentrations, the in vitro efficacy of this compound and erythromycin base is expected to be identical. The stearate moiety itself does not possess antibacterial activity.
Chemical Structures and Relationship
Erythromycin is a large macrocyclic lactone. This compound is the salt formed between the basic erythromycin molecule and stearic acid. This formulation enhances the drug's stability in acidic environments, such as the stomach. Upon reaching the more alkaline environment of the small intestine, the salt dissociates, releasing the active erythromycin base for absorption.
Mechanism of Action
Erythromycin exerts its bacteriostatic effect by reversibly binding to the 50S subunit of the bacterial ribosome.[1][2] This binding action interferes with the translocation step of protein synthesis, preventing the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.[1][2]
Figure 1: Mechanism of action of Erythromycin.
In Vitro Efficacy Data
In a properly controlled in vitro setting, such as Minimum Inhibitory Concentration (MIC) testing, the medium is buffered to a physiological pH. Under these conditions, this compound readily dissociates, making the active erythromycin base available to interact with the bacteria. Therefore, the MIC values for this compound and erythromycin base against a specific bacterial strain should be the same when adjusted for molecular weight. The antibacterial activity is solely attributable to the erythromycin base.
While direct head-to-head comparative studies are sparse due to this fundamental principle, the established understanding is that the active moiety is the base. For the purpose of standardization in clinical microbiology laboratories, organizations like the Clinical and Laboratory Standards Institute (CLSI) provide MIC breakpoints for "erythromycin," referring to the activity of the erythromycin base.
Table 1: Theoretical Comparative In Vitro Efficacy of Erythromycin Base vs. This compound
| Characteristic | Erythromycin Base | This compound |
| Active Moiety | Erythromycin | Erythromycin (after dissociation) |
| Expected MIC | Identical to this compound (on a molar basis) | Identical to Erythromycin Base (on a molar basis) |
| Primary Role | Direct antibacterial agent | Prodrug form for oral delivery |
Experimental Protocols
The in vitro efficacy of erythromycin is typically determined using standardized methods such as broth microdilution or agar dilution to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This is then further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of erythromycin (base or stearate, with concentrations calculated based on the base) are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: The microtiter plate wells containing the antibiotic dilutions are inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Agar Dilution for MIC Determination
-
Preparation of Antibiotic Plates: A series of agar plates (typically Mueller-Hinton Agar) containing serial twofold dilutions of erythromycin are prepared.
-
Preparation of Bacterial Inoculum: As with broth microdilution, a standardized bacterial suspension is prepared.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate.
-
Incubation: The plates are incubated under the same conditions as the broth microdilution method.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that prevents the growth of more than a single colony or a faint haze.
References
A Comparative Pharmacokinetic Profile: Erythromycin Stearate vs. Azithromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of two widely used macrolide antibiotics: Erythromycin Stearate and Azithromycin. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the key differences in their absorption, distribution, metabolism, and excretion.
Executive Summary
Erythromycin, the progenitor of the macrolide class, has been a clinical mainstay for decades. However, its limitations, such as a narrow spectrum of activity, gastrointestinal side effects, and a short half-life, prompted the development of newer agents like Azithromycin.[1] Azithromycin, an azalide, exhibits a significantly different pharmacokinetic profile, characterized by enhanced tissue penetration and a prolonged half-life, allowing for less frequent dosing.[2] This guide delves into the quantitative and mechanistic distinctions that underpin the clinical application of these two important antibiotics.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for this compound and Azithromycin, providing a clear comparison for researchers.
Table 1: Key Pharmacokinetic Parameters of this compound and Azithromycin
| Parameter | This compound | Azithromycin | Reference(s) |
| Oral Bioavailability (%) | ~25 (decreased with food) | ~37 | [3][4][5] |
| Peak Plasma Concentration (Cmax) (µg/mL) | 0.1 (for a 20 mg/kg dose in rats) | Low, due to rapid tissue distribution | [6] |
| Time to Peak Plasma Concentration (Tmax) (hours) | ~2-4 | ~2.5 | [3] |
| Plasma Protein Binding (%) | 70-80 | 12-50 (concentration-dependent) | [5][7] |
| Elimination Half-life (t½) (hours) | ~2 | >40 | [3][8] |
| Volume of Distribution (Vd) (L/kg) | Low | High (~23) | [9] |
| Primary Route of Elimination | Biliary | Biliary | [3][4] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Both Erythromycin and Azithromycin exert their antibacterial effects by inhibiting protein synthesis in susceptible bacteria. They achieve this by binding to the 50S ribosomal subunit.[2] This binding occurs within the nascent peptide exit tunnel, effectively blocking the elongation of the polypeptide chain.[3][10] While both drugs share this general mechanism, Azithromycin has also been shown to inhibit the assembly of the 50S ribosomal subunit itself, a nine-fold greater effect compared to erythromycin in Haemophilus influenzae.[6][8][11][12] This dual mechanism may contribute to its broader spectrum of activity.
Below is a diagram illustrating the mechanism of action of macrolide antibiotics at the bacterial ribosome.
Caption: Mechanism of macrolide action on the bacterial ribosome.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in pharmacokinetic studies of this compound and Azithromycin.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of an orally administered macrolide in a rat model.
1. Animal Model and Dosing:
-
Animal: Male Wistar rats (200-250g).
-
Acclimatization: House animals for at least 7 days prior to the experiment with free access to food and water.[13]
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with water ad libitum.
-
Dosing Vehicle: Prepare a suspension of the test compound (this compound or Azithromycin) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Oral Gavage Administration:
-
Weigh the rat to determine the correct dosing volume (typically 10 mL/kg).[3][8]
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth.[8]
-
Gently restrain the rat and insert the gavage needle into the diastema (gap between incisors and molars), advancing it smoothly into the esophagus.[3]
-
Administer the drug suspension slowly.[3]
-
Monitor the animal for any signs of distress post-administration.[3]
-
2. Serial Blood Sampling:
-
Method: Collect blood samples from the lateral tail vein.[4][11]
-
Procedure:
-
Warm the rat's tail using a heat lamp to induce vasodilation.[6]
-
Clean the tail with an antiseptic wipe.
-
Puncture the lateral tail vein with a sterile 27-gauge needle.[9]
-
Collect approximately 0.1-0.2 mL of blood into heparinized capillary tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[4]
-
Apply gentle pressure to the puncture site to stop bleeding.[4]
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.
3. Tissue Distribution (Optional):
-
Procedure:
-
At selected time points, euthanize a subset of animals.
-
Perfuse the circulatory system with saline to remove blood from the organs.
-
Harvest tissues of interest (e.g., lung, liver, spleen).
-
Weigh the tissue samples and homogenize them in a suitable buffer (e.g., phosphate-buffered saline) using a tissue homogenizer.[14][15]
-
Centrifuge the homogenates and collect the supernatant for drug concentration analysis.[14]
-
4. Drug Concentration Analysis:
-
Plasma and tissue homogenate samples are typically analyzed using a validated analytical method such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS) to determine the concentration of the parent drug and any major metabolites.
Caption: Experimental workflow for in vivo pharmacokinetic studies.
Microbiological Assay for Antibiotic Concentration (Cylinder-Plate Method)
This bioassay determines the concentration of an active antibiotic in a sample by measuring its ability to inhibit the growth of a susceptible microorganism.
1. Materials:
-
Test Organism: Micrococcus luteus ATCC 9341 for Azithromycin[16] or Bacillus pumilus MTCC-1607 for Erythromycin.[1]
-
Standard Solutions: Prepare a stock solution of the reference standard (Erythromycin or Azithromycin) and a series of working standard solutions of known concentrations.[5]
-
Sample Preparation: Dilute the test samples (plasma, tissue homogenate) to an expected concentration within the range of the standard curve.
-
Petri Plates and Cylinders: Sterile petri plates (100 mm) and stainless steel cylinders (8 mm outer diameter, 6 mm inner diameter, 10 mm height).[5]
2. Procedure:
-
Prepare Assay Plates:
-
Prepare the antibiotic assay medium according to the manufacturer's instructions and sterilize.
-
Cool the medium to 48-50°C and inoculate it with a standardized suspension of the test organism.
-
Pour a base layer of uninoculated agar into the petri plates and allow it to solidify.
-
Overlay with a seed layer of the inoculated agar.[7]
-
-
Place Cylinders: Aseptically place 4-6 sterile cylinders on the surface of the solidified agar, spaced evenly.
-
Apply Solutions:
-
Pipette a fixed volume (e.g., 100 µL) of the standard solutions and the test sample solutions into the cylinders.
-
Allow for a pre-diffusion period of about 30 minutes at room temperature.[1]
-
-
Incubation: Incubate the plates at 32-37°C for 18-24 hours.[1]
-
Measure Zones of Inhibition:
-
After incubation, measure the diameter of the clear zones of no bacterial growth around each cylinder.
-
-
Data Analysis:
-
Construct a standard curve by plotting the logarithm of the concentration of the standard solutions against the diameter of the zones of inhibition.
-
Determine the concentration of the antibiotic in the test samples by interpolating their zone diameters on the standard curve.
-
Protein Binding Determination (Equilibrium Dialysis)
This method determines the fraction of a drug that is bound to plasma proteins.
1. Materials:
-
Equilibrium Dialysis Apparatus: A multi-well dialysis unit with a semi-permeable membrane (e.g., molecular weight cutoff of 12-14 kDa).[17]
-
Plasma: Pooled human or animal plasma.
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.[18]
-
Test Compound: The drug to be tested.
2. Procedure:
-
Preparation:
-
Spike the plasma with the test compound at a known concentration.
-
-
Dialysis:
-
Sampling:
-
After incubation, collect aliquots from both the plasma and the buffer chambers.
-
-
Analysis:
-
Determine the concentration of the drug in both the plasma and buffer samples using a suitable analytical method (e.g., HPLC-MS/MS).
-
-
Calculation:
-
The concentration in the buffer chamber represents the unbound drug concentration.
-
The percentage of protein binding is calculated as: % Bound = [(Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration] x 100
-
Caption: Relationship between pharmacokinetic processes and efficacy.
Conclusion
The pharmacokinetic profiles of this compound and Azithromycin differ significantly, impacting their clinical utility. Azithromycin's improved oral bioavailability, extensive tissue distribution, and prolonged half-life offer a more convenient dosing regimen and potentially better efficacy at the site of infection compared to this compound.[2][3] The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the nuances of macrolide pharmacokinetics. Understanding these differences is crucial for the rational design and development of future anti-infective agents.
References
- 1. pharmadekho.com [pharmadekho.com]
- 2. research.vt.edu [research.vt.edu]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Sampling Blood from the Lateral Tail Vein of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SOP for Microbial Assay | Pharmaguideline [pharmaguideline.com]
- 6. Tail Vein Blood Collection in Rats | Animals in Science [queensu.ca]
- 7. micromasterlab.com [micromasterlab.com]
- 8. research.fsu.edu [research.fsu.edu]
- 9. Effects of serial cervical or tail blood sampling on toxicity and toxicokinetic evaluation in rats [jstage.jst.go.jp]
- 10. Rat Liver Preparation, Lung Perfusion, and Blood Collection | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. Validation of erythromycin microbiological assay using an alternative experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. niaid.nih.gov [niaid.nih.gov]
- 16. Microbiological assay for azithromycin in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]
Validating the Antibacterial Efficacy of Erythromycin Stearate: A Comparative Bioassay Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial activity of Erythromycin Stearate with other leading macrolide antibiotics, namely Clarithromycin and Azithromycin. The data presented is derived from established bioassay methodologies, offering a quantitative basis for evaluating its performance against key bacterial pathogens. Detailed experimental protocols for these bioassays are provided to facilitate the replication of these validation studies.
Performance Comparison of Macrolide Antibiotics
The antibacterial efficacy of this compound and its alternatives is typically evaluated using two primary bioassay methods: broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay to measure zones of inhibition. The following table summarizes the comparative in vitro activity of Erythromycin, Clarithromycin, and Azithromycin against common respiratory and skin pathogens. Lower MIC values indicate greater potency.
| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source(s) |
| Staphylococcus aureus | Erythromycin | - | >64.0 | [1] |
| Clarithromycin | - | >64.0 | [1] | |
| Azithromycin | - | 1.0 | [1] | |
| Streptococcus pneumoniae | Erythromycin | 0.063 | 0.125 | [2] |
| Clarithromycin | 0.031 | 0.063 | [2] | |
| Azithromycin | 0.125 | 0.25 | [2] | |
| Haemophilus influenzae | Erythromycin | - | 2.0 - 8.0 | [1] |
| Clarithromycin | - | 0.25 - 8.0 | [1] | |
| Azithromycin | - | 0.25 - 1.0 | [1] |
Understanding the Mechanism of Action
Erythromycin and other macrolide antibiotics exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, which obstructs the exit tunnel for the growing polypeptide chain. This action is primarily bacteriostatic, meaning it inhibits the growth and replication of bacteria rather than directly killing them.
Experimental Protocols
Accurate and reproducible bioassays are critical for validating the antibacterial activity of this compound. The following are detailed protocols for the disk diffusion and broth microdilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Disk Diffusion (Kirby-Bauer) Assay
This method assesses antibacterial activity by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Workflow for Disk Diffusion Assay
Detailed Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar (MHA) plates with a depth of 4 mm. For fastidious organisms like Streptococcus pneumoniae, use MHA supplemented with 5% defibrinated sheep blood. For Haemophilus influenzae, use Haemophilus Test Medium (HTM).
-
Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium and suspend them in a suitable broth (e.g., Tryptic Soy Broth). Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.
-
Disk Application: Aseptically apply paper disks (6 mm in diameter) impregnated with a standard concentration of Erythromycin (15 µg) and the comparative antibiotics onto the inoculated agar surface. Ensure the disks are placed at least 24 mm apart.
-
Incubation: Invert the plates and incubate them at 35°C ± 2°C for 16-20 hours. For S. pneumoniae and H. influenzae, incubate in an atmosphere of 5% CO₂.
-
Measurement and Interpretation: After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the established zone diameter breakpoints from CLSI or EUCAST guidelines.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antibiotic that visibly inhibits the growth of a microorganism.
Workflow for Broth Microdilution Assay
Detailed Protocol:
-
Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms, use appropriate supplemented broths as recommended by CLSI/EUCAST guidelines (e.g., CAMHB with lysed horse blood for streptococci).
-
Antibiotic Dilution: Prepare a series of twofold dilutions of this compound and the comparator antibiotics in the appropriate broth within a 96-well microtiter plate. The typical concentration range for macrolides is 0.015 to 64 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For CO₂-requiring organisms, incubate in a 5% CO₂ atmosphere.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. This can be determined by eye or with the aid of a microplate reader.
Conclusion
The bioassay data and standardized protocols presented in this guide provide a robust framework for the validation of this compound's antibacterial activity. The comparative data indicates that while this compound remains an effective antibiotic against many common pathogens, newer macrolides like Clarithromycin and Azithromycin exhibit different potency profiles against specific bacteria. Researchers and drug development professionals are encouraged to utilize these methodologies to generate reliable and comparable data for their specific applications.
References
- 1. Pharmacokinetic properties of clarithromycin: A comparison with erythromycin and azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Between Erythromycin Stearate and Clarithromycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of two common macrolide antibiotics, Erythromycin Stearate and Clarithromycin. The information presented is supported by experimental data from published studies to assist researchers and professionals in understanding the nuances of resistance and its implications for drug development and clinical use.
Executive Summary
Erythromycin and Clarithromycin, both members of the macrolide class of antibiotics, exhibit a high degree of cross-resistance, primarily due to shared mechanisms of action and resistance. Organisms resistant to erythromycin are often resistant to clarithromycin as well.[1][2][3] This phenomenon is largely attributed to two primary molecular mechanisms: target site modification, most commonly through methylation of the 23S ribosomal RNA (rRNA) by erm genes, and active drug efflux mediated by mef genes. While cross-resistance is the general rule, the in vitro activity and resistance levels can vary depending on the bacterial species and the specific resistance mechanism at play.[4][5]
Quantitative Data on Cross-Resistance
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the comparative activity and cross-resistance between erythromycin and clarithromycin against several bacterial species.
Table 1: Comparative MICs (μg/mL) Against Streptococcus pneumoniae
| Resistance Phenotype | Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Penicillin-Susceptible & Intermediate | Erythromycin | 0.008 - 0.06 | - | ≤ 0.125 |
| Clarithromycin | 0.004 - 0.03 | - | ≤ 0.125 | |
| Penicillin-Resistant | Erythromycin | > 128.0 | - | > 128.0 |
| Clarithromycin | > 128.0 | - | > 128.0 | |
| M Phenotype (Efflux) | Erythromycin | ≤ 16 | - | - |
| Clarithromycin | ≤ 16 | - | - | |
| cMLS Phenotype (Constitutive Methylation) | Erythromycin | 8 to >128 | - | - |
| Clarithromycin | 16 to >128 | - | - |
Data sourced from multiple studies.[1][6] MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.
Table 2: Comparative MICs (μg/mL) Against Bordetella pertussis
| Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Erythromycin | 0.03 - 0.125 | - | 0.06 |
| Clarithromycin | 0.03 - 0.125 | - | 0.125 |
Data indicates that for B. pertussis, both antibiotics have very similar and low MICs, suggesting a general lack of resistance in the tested strains.[7]
Table 3: Clarithromycin MICs in Mycobacterium avium complex (MAC) Before and After Erythromycin Monotherapy
| Timepoint | Median Clarithromycin MIC (μg/mL) | P-value |
| Before Erythromycin Treatment | - | 0.313 |
| After Erythromycin Treatment | - |
A study on 33 patients with MAC lung disease showed no significant difference in clarithromycin MICs before and after long-term, low-dose erythromycin monotherapy, suggesting a lack of induced cross-resistance in this specific context.[8]
Mechanisms of Cross-Resistance
The primary mechanisms conferring cross-resistance between erythromycin and clarithromycin are detailed below.
Target Site Modification (MLSB Phenotype)
This is the most common mechanism of high-level macrolide resistance.[9] It involves the methylation of adenine at position A2058 of the 23S rRNA, which is a component of the 50S ribosomal subunit.[9][10] This modification reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype).[11] This process is mediated by enzymes encoded by erm (erythromycin ribosome methylation) genes, such as erm(A), erm(B), and erm(C).[5][9] The expression of these genes can be either constitutive (cMLS) or inducible (iMLS).[11]
Active Efflux (M Phenotype)
This mechanism involves the active transport of the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target.[5] This efflux is mediated by a proton motive force and is encoded by mef (macrolide efflux) genes.[5] The M phenotype typically confers resistance to 14- and 15-membered macrolides like erythromycin and clarithromycin but not to 16-membered macrolides, lincosamides, or streptogramin B.[5][12]
Ribosomal Mutations
Less commonly, mutations in the 23S rRNA gene or in ribosomal proteins L4 and L22 can also lead to reduced macrolide binding and resistance.[9][13]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of macrolide cross-resistance.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Antibiotic Solutions: Stock solutions of erythromycin and clarithromycin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium, and colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of a microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate, containing a specific antibiotic concentration, is inoculated with the bacterial suspension. The plates are incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Agar Dilution for MIC Determination
This method is an alternative to broth microdilution, particularly for fastidious organisms.
Protocol:
-
Preparation of Antibiotic-Containing Agar: Serial dilutions of the antibiotics are prepared and added to molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
-
Inoculation: A standardized amount of the bacterial suspension is spot-inoculated onto the surface of each antibiotic-containing agar plate.
-
Incubation: Plates are incubated under appropriate conditions for the specific bacterium being tested.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents visible bacterial growth.
Erythromycin-Clindamycin Double-Disk (ECDD) Test for Phenotype Differentiation
This test is used to differentiate between the M phenotype (efflux) and the MLSB phenotype (target site modification).[6]
Protocol:
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and swabbed evenly onto a Mueller-Hinton agar plate supplemented with 5% sheep blood.[6]
-
Disk Placement: An erythromycin disk (15 µg) and a clindamycin disk (2 µg) are placed on the agar surface at a specific distance from each other (typically 15-20 mm edge-to-edge).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[6]
-
Interpretation of Results:
-
M Phenotype: The organism is resistant to erythromycin but susceptible to clindamycin, with no flattening of the clindamycin inhibition zone.[11]
-
Inducible MLSB (iMLS) Phenotype: The organism is resistant to erythromycin and appears susceptible to clindamycin, but there is a blunting or "D-shaped" zone of inhibition around the clindamycin disk adjacent to the erythromycin disk.[6][11]
-
Constitutive MLSB (cMLS) Phenotype: The organism is resistant to both erythromycin and clindamycin.[6][11]
-
Visualizations
The following diagrams illustrate the mechanisms of cross-resistance and a typical experimental workflow.
References
- 1. Comparative activities of clarithromycin, erythromycin, and azithromycin against penicillin-susceptible and penicillin-resistant pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. High rate of erythromycin and clarithromycin resistance among Streptococcus pneumoniae isolates from blood cultures from Providence, R.I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erythromycin, clarithromycin, and azithromycin: use of frequency distribution curves, scattergrams, and regression analyses to compare in vitro activities and describe cross-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Differentiation of Resistance Phenotypes among Erythromycin-Resistant Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cejph.szu.cz [cejph.szu.cz]
- 8. The association between erythromycin monotherapy for Mycobacterium avium complex lung disease and cross-resistance to clarithromycin: A retrospective case-series study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Molecular mechanisms of clarithromycin resistance in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the in vivo efficacy of Erythromycin Stearate in different animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Erythromycin Stearate in various animal models of bacterial infection. The data presented is intended to assist researchers in evaluating its potential as a therapeutic agent and in the design of future preclinical studies.
Summary of In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated in several animal models, primarily in mice, with some data available for rats and rabbits. The following table summarizes the key quantitative findings from these studies, offering a comparative overview of its performance against different pathogens and in different infection models.
| Animal Model | Infection Model | Pathogen | Treatment Regimen | Efficacy Endpoint | Result | Reference |
| Mouse | Peritonitis | Streptococcus pneumoniae | Subcutaneous injection | Protective Dose 50% (PD50) | ~10 mg/kg | [1] |
| Mouse | Muscle Abscess | Staphylococcus aureus | Single subcutaneous injection | Reduction in bacterial growth | Equally effective as Erythromycin Acistrate | [1] |
| Mouse | Chronic Respiratory Infection | Pseudomonas aeruginosa | 10 mg/kg/day intraperitoneally for 80 days | Reduction in bacterial load in lungs | Significant reduction in viable bacteria (log10 CFU) | [2] |
| Rat | Osteomyelitis/Bone Infection | Methicillin-resistant Staphylococcus aureus (MRSA) | Combination with curcumin | Inhibition of bacterial growth and reduction of bone infection | Effective in reducing infection | [3] |
| Rabbit | Diffuse Panbronchiolitis | Pseudomonas aeruginosa | Not specified | Improvement in granuloma-like lesions | Effective in improving lesions | [4] |
Detailed Experimental Protocols
A clear understanding of the experimental conditions is crucial for the interpretation of efficacy data. Below are detailed methodologies for key experiments cited in this guide.
Murine Peritonitis Model
-
Animal Model: Male and female mice.[1]
-
Infection: Intraperitoneal injection of a lethal dose of Streptococcus pneumoniae.[1]
-
Treatment: this compound was administered subcutaneously.[1]
-
Efficacy Evaluation: The Protective Dose 50% (PD50), the dose required to protect 50% of the infected animals from death, was determined.[1]
Murine Muscle Abscess Model
-
Animal Model: Mice.[1]
-
Infection: A localized muscle abscess was induced by intramuscular injection of Staphylococcus aureus.[1]
-
Treatment: A single subcutaneous injection of this compound was administered.[1]
-
Efficacy Evaluation: The primary outcome was the reduction in the growth of Staphylococcus aureus at the site of infection, compared to a control group.[1]
Murine Chronic Respiratory Infection Model
-
Animal Model: Mice.[2]
-
Infection: A chronic respiratory infection was established by intubation with a Pseudomonas aeruginosa-precoated tube.[2]
-
Treatment: Erythromycin was administered intraperitoneally at a dose of 10 mg/kg/day for 10, 20, 40, or 80 days, starting 80 days after infection.[2]
-
Efficacy Evaluation: The number of viable P. aeruginosa in the lungs was quantified by colony-forming unit (CFU) counts.[2]
Rat Osteomyelitis Model
-
Animal Model: Rats.[3]
-
Infection: Osteomyelitis was induced by creating a hole in the tibia and injecting Staphylococcus aureus.[3]
-
Treatment: A combination therapy of erythromycin and curcumin was administered.[3]
-
Efficacy Evaluation: Efficacy was assessed by the inhibition of bacterial growth and the reduction of bone infection.[3]
Rabbit Pneumonia Model
-
Animal Model: Rabbits.[4]
-
Infection: A diffuse panbronchiolitis model was induced by Pseudomonas aeruginosa.[4]
-
Treatment: Erythromycin was administered to the infected rabbits.[4]
-
Efficacy Evaluation: The improvement in granuloma-like lesions in the lungs was the primary endpoint.[4]
Comparison with Alternative Antibiotics
This compound's efficacy has been compared to other classes of antibiotics in various settings.
-
Versus Penicillins: In a murine peritonitis model, the combination of penicillin and erythromycin showed antagonism against Streptococcus pneumoniae, with higher mortality observed in the combination group compared to penicillin alone for some isolates.[5]
-
Versus Tetracyclines: A clinical and bacteriological comparison in patients with acne vulgaris showed that both erythromycin and doxycycline were effective in improving lesions.[6]
Visualizing Experimental Design and Mechanism of Action
To aid in the understanding of the experimental processes and the drug's mechanism, the following diagrams are provided.
References
- 1. Efficacy of erythromycin acistrate (2'-acetyl this compound) and this compound in experimental infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Erythromycin on Chronic Respiratory Infection Caused by Pseudomonas aeruginosa with Biofilm Formation in an Experimental Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Application of Rat Models in Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effects of erythromycin on the Pseudomonas-induced rabbit diffuse panbronchiolitis model--the improvements in granuloma-like lesions with increasing production of MCP-1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study of erythromycin, amoxicillin and ampicillin antimicrobial activity against human respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of systemic this compound on the inflammatory lesions and skin surface fatty acids in acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Erythromycin Stearate and Other Macrolides on Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotic therapies. Macrolide antibiotics, a class of protein synthesis inhibitors, have demonstrated potential in combating biofilm-associated infections, not only through their bacteriostatic or bactericidal effects but also by interfering with key bacterial communication and structural pathways. This guide provides a head-to-head comparison of the efficacy of Erythromycin Stearate and other prominent macrolides—Azithromycin, Clarithromycin, and Roxithromycin—against bacterial biofilms, with a focus on Pseudomonas aeruginosa and Staphylococcus aureus. The information presented is supported by experimental data to aid researchers and drug development professionals in their understanding and evaluation of these compounds.
Data Presentation: Quantitative Comparison of Macrolide Anti-Biofilm Activity
The following tables summarize the available quantitative data on the anti-biofilm effects of this compound and other macrolides. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, data from various studies are presented, and experimental conditions are specified where available.
Table 1: Anti-Biofilm Activity against Pseudomonas aeruginosa
| Macrolide | Metric | Concentration | Effect | Bacterial Strain | Source |
| Erythromycin | Viable Cell Reduction | 10 mg/kg/day (in vivo) | Significant reduction after 80 days of treatment | Mucoid P. aeruginosa | [1] |
| Azithromycin | BPC₅₀ | 0.122 µg/mL | 50% inhibition of biofilm formation | PAO1 | [2][3] |
| MBEC₅₀ | 7.49 µg/mL | 50% eradication of pre-formed biofilm | PAO1 | [2][3] | |
| MBIC₉₀ (24h, young biofilm) | 4 µg/mL (in RPMI 1640) | 90% inhibition of biofilm formation | PAO1 | [4] | |
| MBIC₉₀ (24h, mature biofilm) | 2 µg/mL (in RPMI 1640) | 90% inhibition of biofilm formation | PAO1 | [4] | |
| Clarithromycin | Biofilm Eradication | 100 µg/mL | Effective on biofilms | HU1 | [5] |
| Biofilm Coverage Reduction | 88.11% to 19.52% | Reduction over 14 days (in combination with ciprofloxacin) | Clinical Isolate | [6] | |
| Roxithromycin | - | - | Data not available | - | - |
Table 2: Anti-Biofilm Activity against Staphylococcus aureus
| Macrolide | Metric | Concentration | Effect | Bacterial Strain | Source |
| This compound | Antibacterial Efficacy | 0.5 and 1 mg/L | More effective than Erythromycin Acistrate against sensitive strain | S. aureus | [7] |
| Azithromycin | Biofilm Formation Reduction | Sub-inhibitory (1/16 MIC) | Dose-dependent reduction | MRSA | [8][9] |
| Clarithromycin | - | - | Data not available | - | - |
| Roxithromycin | Glycocalyx Production | Sub-MIC | Inhibition of glycocalyx production | S. aureus | [10] |
| Viable Cell Reduction | - | Significant decrease in vivo (in combination with imipenem) | S. aureus | [11] |
Experimental Protocols
Crystal Violet Biofilm Assay (for quantifying biofilm biomass)
This protocol is a standard method for quantifying the total biomass of a biofilm.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture in appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
Macrolide stock solutions of desired concentrations
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid or 95% ethanol
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow a bacterial culture overnight in TSB. Dilute the culture to a standardized optical density (e.g., OD₆₀₀ of 0.1) in fresh TSB.
-
Biofilm Formation:
-
For biofilm inhibition assay: Add 100 µL of the diluted bacterial suspension and 100 µL of the macrolide solution (at various concentrations) to the wells of a 96-well plate. Include a control group with no antibiotic.
-
For biofilm eradication assay: Add 200 µL of the diluted bacterial suspension to the wells and incubate for 24-48 hours to allow biofilm formation. After incubation, gently remove the planktonic cells and add 200 µL of fresh media containing the macrolide at various concentrations.
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.
-
Washing: Gently discard the medium from the wells and wash the wells twice with 200 µL of PBS to remove planktonic and loosely attached bacteria.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging
CLSM allows for the visualization of the three-dimensional structure of biofilms and the viability of the embedded bacteria.
Materials:
-
Confocal microscope
-
Glass-bottom dishes or chamber slides
-
Bacterial culture and macrolide solutions
-
Fluorescent stains (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit containing SYTO 9 and propidium iodide)
-
PBS
Procedure:
-
Biofilm Growth: Grow biofilms on the glass surface of the dishes or slides as described in the crystal violet assay (Step 2).
-
Treatment: Treat the biofilms with the desired concentrations of macrolides for the specified duration.
-
Staining:
-
Gently wash the biofilm with PBS.
-
Prepare the staining solution according to the manufacturer's instructions (e.g., a mixture of SYTO 9 and propidium iodide).
-
Add the staining solution to the biofilm and incubate in the dark for 15-30 minutes at room temperature.
-
-
Imaging:
-
Gently rinse the biofilm with PBS to remove excess stain.
-
Mount the sample on the confocal microscope stage.
-
Acquire z-stack images using appropriate laser excitation and emission filters for the chosen stains (e.g., green channel for SYTO 9 to visualize live cells and red channel for propidium iodide to visualize dead cells).
-
-
Image Analysis: Use imaging software to reconstruct 3D images of the biofilm and analyze its structure, thickness, and the distribution of live and dead cells.
Signaling Pathways and Mechanisms of Action
Macrolides can interfere with bacterial signaling pathways, particularly quorum sensing (QS), which is a cell-to-cell communication system that regulates biofilm formation and virulence factor production.
Macrolide Interference with Pseudomonas aeruginosa Quorum Sensing
P. aeruginosa possesses two major acyl-homoserine lactone (AHL)-based QS systems: las and rhl.
Erythromycin's Impact on P. aeruginosa QS: Erythromycin has been shown to inhibit the expression of key regulatory genes in the las and pqs (Pseudomonas quinolone signal) systems.
Caption: Erythromycin inhibits lasR and pqsA gene expression in P. aeruginosa.
Azithromycin's Impact on P. aeruginosa QS: Azithromycin interferes with both the las and rhl systems by reducing the transcription of the autoinducer synthase genes, lasI and rhlI.
Caption: Azithromycin inhibits lasI and rhlI gene expression in P. aeruginosa.
Macrolide Interference with Staphylococcus aureus Quorum Sensing
The primary QS system in S. aureus is the accessory gene regulator (agr) system, which controls the expression of numerous virulence factors and influences biofilm formation.
Erythromycin's Impact on S. aureus Agr System: Erythromycin can inhibit the synthesis or secretion of autoinducing peptides (AIPs), the signaling molecules of the agr system.
Caption: Erythromycin may inhibit the processing and secretion of AIP in S. aureus.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the anti-biofilm effects of different macrolides.
Caption: Workflow for comparing macrolide effects on biofilms.
Conclusion
The presented data indicate that various macrolides, including Erythromycin, Azithromycin, and Clarithromycin, exhibit anti-biofilm properties against clinically relevant bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. Their mechanisms of action often extend beyond simple growth inhibition to the disruption of key signaling pathways like quorum sensing. Azithromycin, in particular, has been shown to be a potent inhibitor of biofilm formation in P. aeruginosa at sub-inhibitory concentrations. While quantitative data for this compound is less abundant in direct comparative studies, its ability to impact biofilm formation, especially in combination with other agents, warrants further investigation. The provided experimental protocols and workflow diagrams offer a framework for conducting standardized comparative studies to further elucidate the relative efficacies of these macrolides against bacterial biofilms. This information is crucial for the development of novel therapeutic strategies to combat biofilm-associated infections.
References
- 1. Effect of Erythromycin on Chronic Respiratory Infection Caused by Pseudomonas aeruginosa with Biofilm Formation in an Experimental Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Azithromycin Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model [frontiersin.org]
- 3. Azithromycin Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased susceptibility to azithromycin of Pseudomonas aeruginosa biofilms using RPMI 1640 testing media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of clarithromycin on Pseudomonas aeruginosa biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Time course of the antibacterial activity of this compound and erythromycin acistrate against two Staphylococcus aureus strains in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azithromycin Reduces the Production of α-hemolysin and Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azithromycin Reduces the Production of α-hemolysin and Biofilm Formation in Staphylococcus aureus [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. A combination of roxithromycin and imipenem as an antimicrobial strategy against biofilms formed by Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Link: How In Vitro Dissolution Predicts In Vivo Bioavailability of Erythromycin Stearate Tablets
A comprehensive analysis of the correlation between laboratory dissolution testing and clinical bioavailability for erythromycin stearate tablets reveals a significant predictive relationship, underscoring the critical role of formulation and manufacturing in therapeutic efficacy. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of how in vitro performance directly impacts in vivo outcomes for this widely used macrolide antibiotic.
Erythromycin, an acid-labile drug, is formulated as the stearate salt to protect it from degradation in the acidic environment of the stomach. However, for the drug to be absorbed, the tablet must first disintegrate and the this compound must dissolve in the more alkaline environment of the small intestine. The rate and extent of this dissolution process are critical determinants of the drug's bioavailability—the rate and extent to which the active ingredient is absorbed and becomes available at the site of action.
Studies have consistently demonstrated a strong correlation between the in vitro dissolution characteristics of this compound tablets and their in vivo bioavailability. This relationship is so significant that dissolution testing serves as a vital tool for quality control and for predicting the in vivo performance of different formulations.
Comparative Analysis of In Vitro Dissolution and In Vivo Bioavailability
The impact of formulation differences on the bioavailability of this compound tablets is substantial. Variations in manufacturing processes, particularly in the film coating of the tablets, can lead to significant differences in drug release and subsequent absorption.[1]
One comparative study evaluated the bioavailability of three different brands of film-coated this compound tablets (Brand A, Brand B, and Brand E) against an enteric-coated erythromycin base tablet as a standard preparation (Brand C). The results highlighted clinically significant disparities in bioavailability among the stearate formulations.[1]
Table 1: Comparative In Vivo Bioavailability of Different this compound Tablet Brands [1]
| Formulation | Mean Cmax (µg/mL) | Mean AUC₀→∞ (µg·h/mL) | Relative Bioavailability (%) |
| Brand A (250 mg) | 0.53 | 1.15 | 40 |
| Brand B (250 mg) | 0.92 | 2.01 | 70 |
| Brand E (500 mg) | 1.64 | 2.78 | 97 |
| Brand C (Standard) | 1.51 | 2.87 | 100 |
These in vivo findings correlate strongly with in vitro dissolution performance. Research has established a quantitative relationship between the percentage of erythromycin dissolved at specific time points and key pharmacokinetic parameters. A study demonstrated a high correlation between the percentage of drug dissolved at 30 minutes and the maximum plasma concentration (Cmax), with a correlation coefficient (r) of 0.9721. An even stronger correlation (r = 0.9821) was found between the percentage of drug dissolved at 120 minutes and the total drug exposure, as measured by the area under the curve (AUC).[2]
This strong correlation implies that a faster and more complete in vitro dissolution profile is indicative of better in vivo absorption and higher bioavailability. The significant differences in bioavailability observed between the brands in Table 1 can be attributed to variations in their dissolution profiles, likely stemming from differences in formulation and coating.[1][2]
The pH of the dissolution medium also plays a role in the dissolution rate of this compound. Studies have shown that slight variations in pH around the neutral range can affect the speed of drug release. For instance, one study found that at a pH of 7.2, there was a more rapid initial drug release in the first 60 minutes compared to pH 6.8 and 7.0. However, the release slowed down at later time points.[3][4] This highlights the importance of standardized and well-controlled dissolution testing conditions.
Experimental Protocols
To ensure reliable and reproducible data, standardized methodologies are employed for both in vitro dissolution and in vivo bioavailability studies.
In Vitro Dissolution Testing: USP Apparatus 2 (Paddle Method)
The dissolution rate of this compound tablets is typically assessed using the paddle method as described in the United States Pharmacopeia (USP).[5]
Apparatus: USP Dissolution Apparatus 2 (Paddle) Dissolution Medium: 900 mL of 0.05 M phosphate buffer, pH 6.8 Temperature: 37 ± 0.5°C Paddle Speed: 100 rpm Sampling Times: Aliquots are withdrawn at specified time intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes). Analytical Method: The amount of dissolved erythromycin is determined by a suitable analytical method, such as UV-Vis spectrophotometry at a wavelength of approximately 236 nm, after a chemical reaction, or by High-Performance Liquid Chromatography (HPLC).[5]
In Vivo Bioavailability Study: Single-Dose, Crossover Design
Bioavailability is assessed in healthy human volunteers under controlled conditions to compare different formulations.[1][6]
Study Design: A single-dose, two-way crossover study design is typically employed. Volunteers receive a single dose of the test formulation and a reference formulation on separate occasions, with a washout period in between. Subjects: Healthy, non-smoking male and non-pregnant, non-lactating female volunteers. Dosing: Subjects typically fast overnight before receiving a single oral dose of the this compound tablet with a standardized volume of water. Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 3, 4, 5, 6, and 9 hours).[1] Bioanalytical Method: The concentration of erythromycin in the plasma or serum samples is determined using a validated bioanalytical method, such as a microbiological assay or, more commonly, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[7][8] Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax (time to reach Cmax), and AUC.
Visualizing the Workflow and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Quantitative determination of erythromycylamine in human plasma by liquid chromatography-mass spectrometry and its application in a bioequivalence study of dirithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of Erythromycin Stearate and Other Macrolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Erythromycin Stearate against other common macrolides, namely Azithromycin, Clarithromycin, and Roxithromycin. The information presented is supported by experimental data to aid in research and development efforts in the field of immunomodulatory therapeutics.
Executive Summary
Macrolide antibiotics, traditionally valued for their antimicrobial efficacy, are increasingly recognized for their immunomodulatory and anti-inflammatory activities, independent of their antibacterial actions. This guide delves into a comparative analysis of this compound and other key macrolides, focusing on their capacity to modulate inflammatory responses. Experimental evidence suggests that while all examined macrolides exhibit anti-inflammatory effects, there are notable differences in their potency and mechanisms of action.
Comparative In Vitro Anti-inflammatory Activity
A key aspect of the anti-inflammatory action of macrolides is their ability to inhibit the production of pro-inflammatory cytokines. The following table summarizes the in vitro inhibitory effects of Erythromycin, Roxithromycin, Clarithromycin, and Azithromycin on the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) by lipopolysaccharide (LPS)-stimulated J774 macrophages.
Table 1: Comparative Inhibition of Pro-inflammatory Cytokine Production by Macrolides in LPS-Stimulated J774 Macrophages
| Macrolide | Concentration (µM) | Mean % Inhibition of TNF-α[1] | Mean % Inhibition of IL-1β[1] | Mean % Inhibition of IL-6[1] |
| Erythromycin | 40 | 13% | 15% | Ineffective |
| 80 | 25% | 28% | 18% | |
| Roxithromycin | 20 | 18% | 20% | 21% |
| 40 | 25% | 35% | 30% | |
| 80 | 45% | 55% | 49% | |
| Clarithromycin | 40 | 19% | 22% | 22% |
| 80 | 35% | 40% | 29% | |
| Azithromycin | 40 | 19% | 25% | 29% |
| 80 | 35% | 42% | 44% |
Data extracted from Ianaro et al., 2000.[1]
Based on this in vitro data, Roxithromycin appears to be the most potent inhibitor of TNF-α, IL-1β, and IL-6 production in a concentration-dependent manner. Erythromycin demonstrated the weakest inhibitory effect among the tested macrolides.
Experimental Protocols
In Vitro Assay: Inhibition of Cytokine Production in LPS-Stimulated J774 Macrophages
This protocol outlines the methodology used to assess the in vitro anti-inflammatory effects of macrolides on cytokine production by the murine macrophage cell line J774.
1. Cell Culture and Maintenance:
-
J774 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Experimental Procedure:
-
J774 cells are seeded in 24-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test macrolides (Erythromycin, Roxithromycin, Clarithromycin, Azithromycin; typically in the range of 5-80 µM) or vehicle control.
-
After a 1-hour pre-incubation with the macrolides, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) from E. coli.
-
The cell culture supernatants are collected after a 24-hour incubation period.
3. Cytokine Measurement:
-
The concentrations of TNF-α, IL-1β, and IL-6 in the collected supernatants are quantified using specific sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[2][3][4][5]
-
The percentage inhibition of cytokine production for each macrolide concentration is calculated relative to the LPS-stimulated control group without macrolide treatment.
In Vivo Assay: Rat Carrageenan-Induced Pleurisy Model
This in vivo model is utilized to evaluate the acute anti-inflammatory activity of macrolides.
1. Animal Model:
-
Male Wistar rats are used for this study.
2. Experimental Procedure:
-
The test macrolides (e.g., 10, 20, and 40 mg/kg) or vehicle are administered orally one hour prior to the inflammatory challenge.[1]
-
Pleurisy is induced by the intrapleural injection of a 1% carrageenan solution in saline.[1]
-
Four hours after the carrageenan injection, the animals are euthanized, and the pleural exudate is collected.
3. Assessment of Inflammation:
-
The volume of the pleural exudate is measured.
-
The number of leukocytes in the exudate is determined using a hemocytometer.
-
The levels of inflammatory mediators and cytokines in the exudate can be quantified using appropriate methods such as ELISA.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of macrolides, including this compound, are attributed to their ability to modulate key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in the transcriptional regulation of a wide array of pro-inflammatory genes.
NF-κB and MAPK Signaling Pathways
Caption: Macrolide intervention in pro-inflammatory signaling pathways.
Experimental Workflow
Caption: Workflow for assessing macrolide anti-inflammatory properties.
Conclusion
The presented data indicates that macrolides, including this compound, possess significant anti-inflammatory properties. However, the potency of these effects varies among different macrolides. In vitro studies suggest that Roxithromycin may have a more pronounced inhibitory effect on the production of key pro-inflammatory cytokines compared to Erythromycin, Clarithromycin, and Azithromycin. The underlying mechanism for these effects involves the modulation of critical inflammatory signaling pathways such as NF-κB and MAPK. This comparative guide serves as a valuable resource for researchers and professionals in the field, providing a foundation for further investigation into the therapeutic potential of macrolides as anti-inflammatory agents.
References
validation of an analytical method for Erythromycin Stearate according to ICH guidelines
This guide provides a comparative analysis of analytical methods for the quantification of Erythromycin Stearate, with a focus on validation according to the International Council for Harmonisation (ICH) guidelines. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to evaluate and select appropriate analytical techniques. The comparison includes High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and other alternative methods.
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the validation parameters for different analytical methods used for the determination of this compound, providing a clear comparison of their performance characteristics.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Validation Data
| Validation Parameter | Reported Performance Data | Reference |
| Linearity | ||
| Range | 350-650 µg/mL (for assay) | [1] |
| 10-24 µg/mL (for impurities) | [1] | |
| Correlation Coefficient (R²) | > 0.999 | [2] |
| Accuracy (% Recovery) | Not explicitly quantified in the provided search results. Generally expected to be within 98-102%. | |
| Precision (% RSD) | Not explicitly quantified in the provided search results. Generally expected to be ≤ 2%. | [3] |
| Limit of Detection (LOD) | 0.01 µg/L | [2] |
| Limit of Quantitation (LOQ) | 0.5 µg/L | [2] |
| Specificity | The method is stability-indicating, capable of separating the main compound from its degradation products and related impurities.[1][4] | [1][4] |
Table 2: UV-Vis Spectrophotometric Method Validation Data
| Validation Parameter | Reported Performance Data (Direct UV) | Reported Performance Data (First Derivative) | Reference |
| Linearity | |||
| Range | 1-9 µg/mL | 3-15 mg/mL | [5][6] |
| Correlation Coefficient (R²) | 0.9873 | > 0.99 | [5][6] |
| Accuracy (% Recovery) | 43.90% - 66.03% | 97.6% - 106.5% | [6] |
| Precision (% RSD) | Up to 47.39% | < 3.34% | [6] |
| Limit of Detection (LOD) | 0.08 mg/mL | 1.37 mg/mL | [6] |
| Limit of Quantitation (LOQ) | 0.24 mg/mL | 4.17 mg/mL | [6] |
| Specificity | Prone to interference from excipients. | Improved specificity over direct UV, valuable for analyzing erythromycin in dosage forms where excipients interfere with UV absorbance.[6] | [6] |
Table 3: Alternative Analytical Methods - Performance Overview
| Method | Principle | Reported Performance Data | Reference | | --- | --- | --- | | Colorimetric Method | Reaction with sulfuric acid to produce a colored product measured at 485 nm. | Good agreement with microbiological assay results. Described as rapid and reproducible.[7] |[7][8] | | Microbiological Assay | Agar diffusion method where the inhibition zone diameter is proportional to the antibiotic concentration. | MICs ranging from 0.5-2 µg/ml for test samples. Considered a measure of both potency and bioactivity.[9][10] |[9][10] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published literature and should be adapted and validated for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound and the determination of its related impurities.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm) or equivalent.[1]
-
Mobile Phase: A gradient mixture of 0.4% ammonium hydroxide in water and methanol.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 215 nm.[1]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 65°C).[1]
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of buffer and methanol). Further dilute to achieve a known concentration within the linear range.
-
Sample Solution: For tablets, accurately weigh and powder a sufficient number of tablets. Dissolve a portion of the powder, equivalent to a specific amount of this compound, in the same solvent as the standard solution. Sonicate and filter before injection.
3. Validation Experiments:
-
Linearity: Prepare a series of at least five concentrations of the standard solution across the desired range. Plot the peak area response against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo mixture or a known concentration of the sample solution with known amounts of the standard solution at different levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment. Calculate the Relative Standard Deviation (RSD) for the results.
-
-
Specificity: Analyze placebo, standard, and sample solutions to demonstrate that there is no interference from excipients. For stability-indicating methods, analyze stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) to show that the degradation products are well-resolved from the main peak.[1][4]
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
UV-Vis Spectrophotometry
This method offers a simpler and more rapid alternative to HPLC for the assay of this compound.
1. Instrumentation and Measurement:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Solvent: A mixture of methanol and a suitable buffer (e.g., dibasic potassium phosphate buffer pH 8.0) is often used to hydrolyze this compound to Erythromycin.[6]
-
Wavelength:
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the chosen solvent and dilute to obtain several concentrations within the Beer-Lambert law range.
-
Sample Solution: Prepare the sample solution from the pharmaceutical dosage form in the same manner as the standard solution to a similar concentration.
3. Validation Experiments:
-
Linearity: Measure the absorbance of the standard solutions at the selected wavelength and plot a calibration curve of absorbance versus concentration.
-
Accuracy: Perform recovery studies using the standard addition method, where known amounts of the standard are added to the sample solution.[6]
-
Precision: Assess repeatability by measuring the absorbance of multiple preparations of the same sample or standard solution.
-
Specificity: While direct UV spectrophotometry is less specific, the use of first derivative spectrophotometry can enhance specificity by minimizing background interference from excipients.[6]
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the validation of an analytical method for this compound.
Caption: ICH Q2(R1) validation characteristics for different analytical procedures.
Caption: A typical workflow for the validation of an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. oaji.net [oaji.net]
- 4. Development and validation of a stability indicating HPLC method for organic impurities of this compound tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. studylib.net [studylib.net]
- 6. jfda-online.com [jfda-online.com]
- 7. scispace.com [scispace.com]
- 8. A new colorimetric method for the assay of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijbio.com [ijbio.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Erythromycin Stearate Degradation Pathways: A Guide for Researchers
An in-depth review of the stability of Erythromycin Stearate under various stress conditions reveals significant degradation under acidic, alkaline, and oxidative environments, while demonstrating relative stability to thermal and photolytic stress. This guide provides a comparative analysis of its degradation pathways, supported by experimental data, to inform drug development and research professionals.
Erythromycin, a macrolide antibiotic, is widely used to treat various bacterial infections. However, its efficacy can be compromised by its instability, particularly in acidic environments. The stearate salt of erythromycin was developed to improve its stability and absorption. Understanding the degradation pathways of this compound is crucial for ensuring its therapeutic effectiveness and for the development of stable pharmaceutical formulations.
Forced degradation studies are essential in identifying the potential degradation products and understanding the intrinsic stability of a drug substance. In the case of this compound, exposure to various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines, reveals distinct degradation profiles.
Comparative Degradation Under Stress Conditions
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary analytical tool for assessing the degradation of this compound. Studies have shown that the drug undergoes significant degradation when subjected to acidic, basic, and oxidative stress.[1][2] Conversely, it exhibits notable stability under thermal and photolytic conditions.[1][2]
| Stress Condition | Extent of Degradation | Key Degradation Products |
| Acidic Hydrolysis | Significant | Anhydroerythromycin A, Erythromycin A enol ether |
| Alkaline Hydrolysis | Significant | Not explicitly detailed in the provided search results |
| Oxidative Degradation | Significant | Not explicitly detailed in the provided search results |
| Thermal Degradation | Stable | Minimal degradation observed |
| Photolytic Degradation | Stable | Minimal degradation observed |
Degradation Pathways and Mechanisms
The degradation of the erythromycin molecule primarily involves its aglycone ring and the glycosidic linkages of the cladinose and desosamine sugars.
Acidic Degradation Pathway
Under acidic conditions, erythromycin undergoes intramolecular cyclization reactions, leading to the formation of inactive degradation products.[3] The primary pathway involves the formation of anhydroerythromycin A, a spiroketal derivative. This process is initiated by the protonation of the hydroxyl groups and the ketone on the aglycone ring, facilitating a series of intramolecular reactions.
Alkaline and Oxidative Degradation
While the search results confirm significant degradation under alkaline and oxidative conditions, the specific degradation products and detailed mechanistic pathways for this compound were not extensively detailed in the provided abstracts. Further research is required to fully elucidate these pathways.
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for conducting forced degradation studies on this compound, based on available information.
Acid and Base Induced Degradation
-
Acid Degradation: Dissolve this compound in a solution of 1N hydrochloric acid and store at room temperature for a specified period (e.g., one week).[4] Neutralize the solution with a saturated sodium bicarbonate solution before analysis.[4]
-
Base Degradation: Prepare a solution of this compound in a suitable concentration of sodium hydroxide (e.g., 0.1N) and monitor the degradation over time.
Oxidative Degradation
-
Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30%) and analyze the sample at appropriate time intervals.
Thermal and Photolytic Degradation
-
Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 60-80°C) for a defined period.
-
Photolytic Degradation: Expose the drug substance (solid or in solution) to UV light (e.g., 254 nm) or a combination of UV and visible light, as per ICH Q1B guidelines.
The analysis of the stressed samples is typically performed using a stability-indicating HPLC method, capable of separating the intact drug from its degradation products. A common method involves a C18 column with a mobile phase consisting of a buffer and an organic modifier, with UV detection at approximately 215 nm.[1]
Comparison with Other Erythromycin Salts
The stability of erythromycin can be influenced by the type of salt form. While this compound is designed to be more acid-stable than the base, other esters like erythromycin ethylsuccinate are also available.
Pharmacokinetic studies have compared the bioavailability of this compound and Erythromycin Ethylsuccinate, with some research suggesting that the stearate form may lead to higher peak serum concentrations.[5] However, a direct comparative study with quantitative data on the degradation of these two salts under identical forced degradation conditions was not found in the provided search results. Such a study would be invaluable for a comprehensive understanding of their relative stabilities.
Conclusion
This compound demonstrates a clear pattern of degradation, being susceptible to acidic, alkaline, and oxidative stress while remaining relatively stable under thermal and photolytic conditions. The primary degradation pathway in acidic media leads to the formation of inactive products, highlighting the importance of appropriate formulation strategies, such as enteric coatings, to protect the drug from gastric acid.
For researchers and drug development professionals, a thorough understanding of these degradation pathways is essential for developing robust and effective this compound formulations. Further studies providing detailed quantitative data on degradation percentages and a direct comparison with other erythromycin salts would be beneficial for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a stability indicating HPLC method for organic impurities of this compound tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The pharmacokinetics and tolerance of oral this compound compared with erythromycin ethylsuccinate: implications for preventing endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Erythromycin Stearate: A Guide for Laboratory Professionals
The safe and compliant disposal of erythromycin stearate is critical for ensuring laboratory safety, protecting the environment, and adhering to regulatory standards. Improper disposal can lead to environmental contamination and potential health risks. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is essential to handle this compound with appropriate care. This compound may cause allergic skin reactions or asthma-like symptoms if inhaled.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, including gloves, a lab coat, and chemical-resistant safety glasses or goggles with side protection.[1][2] In cases of inadequate ventilation or when generating dust, respiratory protection (such as a NIOSH-approved respirator) is necessary.[2][3]
-
Engineering Controls: Handle the material in a well-ventilated area, preferably within a laboratory hood with an effective exhaust system to minimize airborne concentrations.[1][4]
-
Handling Practices: Avoid all personal contact, including inhalation and contact with skin and eyes.[5] Minimize dust generation during handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[1][4] Wash hands thoroughly after handling the material.[2]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of this compound from initial collection to final disposition.
Step 1: Waste Identification and Classification
The first step is to determine the regulatory status of the waste. While this compound is not explicitly listed as a hazardous waste under the federal Resource Conservation and Recovery Act (RCRA), it is crucial to consult state and local regulations, which may be more stringent.[1][5][6] Pharmaceutical waste is generally considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7] One safety data sheet notes that this compound is very toxic to aquatic life with long-lasting effects, which may influence its classification under local rules.[4]
Step 2: Segregation and Collection
-
Waste Container: Place surplus and non-recyclable this compound into a designated, suitable, and clearly labeled waste container.[1][2] The container should be kept tightly closed when not in use.[1]
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless directed by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or contaminated PPE, should also be collected in the same container for disposal.[8]
Step 3: Spill and Contamination Management
In the event of a spill, follow these procedures:
-
Evacuate and alert personnel in the immediate area.[5]
-
Ensure adequate ventilation.[2]
-
Wearing appropriate PPE, prevent the further spread of the spill.[1]
-
Use dry clean-up procedures to avoid generating dust.[5] You can dampen the material with water to prevent it from becoming airborne before sweeping.[5]
-
Carefully sweep or vacuum the material into the designated waste container.[1][5] If using a vacuum, it must be fitted with a HEPA filter.[5]
-
Clean the spill area thoroughly.[3]
-
Crucially, do not allow the product or wash water from cleaning to enter drains, sewers, or soil. [1][2]
Step 4: Final Disposal
The final disposal method must comply with all federal, state, and local regulations.[5]
-
Licensed Disposal Company: The most common and recommended method is to engage a licensed professional waste disposal company.[2] This ensures the waste is managed and treated at an approved facility.
-
Incineration: The preferred disposal method for many non-hazardous pharmaceuticals is incineration in a permitted facility.[9][10] Some sources suggest dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with a scrubber.[2]
-
Prohibited Methods: Never dispose of this compound down the drain or in the household trash.[1][9] The EPA has specifically advised against flushing pharmaceuticals, with few exceptions, due to the potential for water contamination.[6][10]
The following table summarizes the key procedural steps for proper disposal.
| Step | Action | Key Safety and Regulatory Considerations |
| 1. Assessment & Handling | Wear appropriate PPE (gloves, safety glasses, lab coat, respirator if needed). Handle only in well-ventilated areas. | This compound can be a skin and respiratory sensitizer.[1][3] Adherence to safety protocols is mandatory. |
| 2. Waste Segregation | Collect all this compound waste (pure chemical, contaminated labware, PPE) in a dedicated, sealed, and labeled container. | Do not mix with other chemical waste unless approved by EHS. Label should clearly state "this compound Waste". |
| 3. Spill Cleanup | For spills, avoid generating dust. Use a HEPA-filtered vacuum or dampen with water before sweeping. Place cleanup materials in the waste container. | Prevent entry into drains or waterways.[1][2] Environmental contamination is a significant risk. |
| 4. Storage | Store the sealed waste container in a cool, dry, well-ventilated, and secure area away from incompatible materials (e.g., strong oxidizing agents). | Follow storage conditions outlined in the Safety Data Sheet (SDS).[1] |
| 5. Final Disposal | Arrange for pickup and disposal by a licensed hazardous waste contractor. Provide the contractor with the SDS. | Disposal must be in accordance with local, state, and federal regulations.[5] Incineration is the preferred method.[9][10] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. This compound|643-22-1|MSDS [dcchemicals.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. danielshealth.com [danielshealth.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Erythromycin Stearate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Erythromycin Stearate, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is classified as a skin and respiratory sensitizer, meaning it can cause allergic reactions upon contact with the skin or if inhaled.[1][2][3][4][5] Therefore, strict adherence to PPE protocols is mandatory.
Engineering Controls: Always handle this compound in a well-ventilated area.[1][2][6][7] The use of a laboratory hood or an exhaust booth with a high-efficiency particulate air (HEPA) filter is recommended to minimize inhalation exposure.[5]
Personal Protective Equipment: A comprehensive PPE strategy is your first line of defense.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1][3] | Protects against airborne particles and accidental splashes. |
| Skin Protection | Impervious clothing, such as a lab coat, and chemical-resistant gloves.[1][3][6][7] | Prevents skin contact, which can lead to sensitization and allergic reactions. |
| Respiratory Protection | A full-face respirator or a NIOSH-approved dust respirator should be used if dust formation is likely or if exposure limits may be exceeded.[1][3][4][8] | Protects against inhalation of the powdered substance, which can cause respiratory sensitization. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly closed, clearly labeled vessel in a dry, cool, and well-ventilated place.[1][2][6]
-
Keep it away from incompatible materials such as strong oxidizing agents.[6]
2. Handling and Preparation:
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid the formation of dust during weighing and transfer.[1][8]
-
Use non-sparking tools to prevent ignition sources.[2]
-
If preparing solutions, do so within a laboratory hood.
3. Spill Management:
-
In case of a minor spill, carefully sweep or vacuum the solid material, avoiding dust generation.[8] The vacuum cleaner must be fitted with a HEPA filter.[8] Dampening the material with water can help prevent it from becoming airborne.[8]
-
For major spills, evacuate the area and alert emergency responders.[8]
-
Collect the spilled material in a suitable, closed container for disposal.[1][6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused this compound should be treated as chemical waste.
-
Containerization: All waste materials, including contaminated PPE, should be collected in a clearly labeled, sealed container.[1]
-
Disposal Method: Dispose of the waste through a licensed professional waste disposal service.[1][3][6] Do not allow the substance to enter drains or waterways.[1][6] Contaminated packaging should be disposed of as unused product.[3]
Quantitative Data
The following tables summarize key quantitative data for this compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C37H67NO13・C18H36O2 |
| Molecular Weight | 1018.40 g/mol [3][4] |
| Melting Point | 77-79 °C[2] |
| Flash Point | 523.1 °C[2] |
| Solubility | Soluble in ethanol.[1] |
Toxicological Data
| Test | Route | Species | Value |
| LD50 | Oral | Mouse | 3112 mg/kg[4] |
| LD50 | Subcutaneous | Mouse | >2500 mg/kg[6] |
Occupational Exposure Limits
| Agency | TWA | STEL |
| OSHA | Not Available[3] | Not Available[3] |
| NIOSH | Not Available[3] | Not Available[3] |
| ACGIH | Not Available[3] | Not Available[3] |
Experimental Protocols
First Aid Procedures
In the event of exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation or a rash occurs, get medical help.[1][6]
-
Inhalation: Move the person to fresh air. If they are experiencing respiratory symptoms, get emergency medical help immediately.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][6]
Workflow for Safe Handling of this compound
Caption: This diagram outlines the key steps for the safe handling of this compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C55H103NO15 | CID 12559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. scbt.com [scbt.com]
- 6. Erythromycin steraric acid salt | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
